molecular formula C11H17ClN4O B127891 Lidamidine hydrochloride CAS No. 65009-35-0

Lidamidine hydrochloride

カタログ番号: B127891
CAS番号: 65009-35-0
分子量: 256.73 g/mol
InChIキー: INMBONSHXVMDSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lidamidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMBONSHXVMDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65009-35-0, 66871-56-5 (Parent)
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65009-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10983557
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66283-88-3, 65009-35-0
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66283-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q1Q4QJV3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lidamidine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, also known as WHR-1142A, is a potent pharmacological agent recognized for its dual therapeutic applications as both an antihypertensive and an antidiarrheal medication.[1] Its primary mechanism of action is centered on its function as a selective agonist for α2-adrenergic receptors.[2][3] In the central nervous system, this agonism leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[2] Peripherally, particularly in the gastrointestinal tract, it modulates intestinal motility and secretion, which underlies its efficacy in treating diarrhea. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: α2-Adrenergic Receptor Agonism

This compound's pharmacological effects are predominantly mediated through its interaction with α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[4] These receptors are strategically located throughout the central and peripheral nervous systems, playing a crucial role in regulating neurotransmitter release.[5]

Central Nervous System Effects: Antihypertensive Action

In the brainstem, this compound stimulates presynaptic α2-adrenergic autoreceptors on noradrenergic neurons.[2][5] This activation triggers a negative feedback loop that inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2] The reduction in norepinephrine release leads to decreased sympathetic outflow from the vasomotor center in the brainstem.[2] The physiological consequences of this central action include:

  • Vasodilation: Reduced sympathetic stimulation of α1-adrenergic receptors on vascular smooth muscle results in the widening of blood vessels.[2]

  • Reduced Heart Rate: Decreased sympathetic input to the heart contributes to a lower heart rate.[2]

Together, these effects lead to a decrease in peripheral vascular resistance and a reduction in overall blood pressure.[2]

Peripheral Effects: Antidiarrheal Action

In the gastrointestinal tract, this compound exerts its antidiarrheal effects by stimulating α2-adrenergic receptors in the intestinal mucosa and myenteric plexus.[6] This leads to:

  • Inhibition of Intestinal Motility: this compound has been shown to inhibit contractile activity in the isolated guinea pig ileum and cat colon.[7][8]

  • Increased Electrolyte and Water Absorption: It promotes the absorption of sodium and chloride ions in the intestine, thereby reducing fluid secretion into the intestinal lumen.[6]

Signaling Pathway of this compound

The binding of this compound to the α2-adrenergic receptor initiates a well-defined intracellular signaling cascade. As the receptor is coupled to an inhibitory G-protein (Gi), this interaction leads to the inhibition of adenylyl cyclase.[4] This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4] The decrease in cAMP levels has several downstream effects, including the modulation of ion channel activity and a reduction in the exocytosis of norepinephrine-containing vesicles from presynaptic nerve terminals.

Lidamidine Signaling Pathway Lidamidine Lidamidine HCl Alpha2_Receptor α2-Adrenergic Receptor (Gi-coupled) Lidamidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein (αβγ subunits) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase αi subunit inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine_Release ↓ Norepinephrine Release Adenylyl_Cyclase->Norepinephrine_Release Inhibition leads to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Norepinephrine_Vesicle Norepinephrine Vesicle PKA->Norepinephrine_Vesicle Phosphorylates proteins involved in exocytosis Norepinephrine_Vesicle->Norepinephrine_Release Physiological_Effects Physiological Effects (↓ Blood Pressure, ↓ Intestinal Motility) Norepinephrine_Release->Physiological_Effects

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical and clinical studies.

Table 1: Antidiarrheal Efficacy of this compound in Acute Nonspecific Diarrhea [9]

Treatment GroupAverage Number of Bowel Movements (29-hour period)Average Fecal Weight (grams)
Placebo5.1576
Lidamidine HCl (10 mg)2.4364
Lidamidine HCl (18 mg)2.5435

Table 2: Effect of this compound on Intestinal Ion Transport in Rabbit Ileum [6]

ParameterControlLidamidine HCl (10⁻³ M)
Net Na⁺ Absorption (µEq/h·cm²)-1.8 ± 0.4
Net Cl⁻ Absorption (µEq/h·cm²)-3.4 ± 0.6
Short Circuit Current (µEq/h·cm²)--2.0 ± 0.4

Table 3: Effect of this compound on Motility of Isolated Cat Colon Muscle [8]

ParameterThis compound
EC₅₀1.4 x 10⁻⁵ M
EC₁₀₀10⁻⁴ M

Note: Specific Ki or IC50 values for this compound's binding affinity to α1 versus α2 adrenergic receptors were not available in the reviewed literature. However, it is widely classified as a selective α2-adrenergic agonist.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for α2-adrenergic receptors.[10][11]

Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor of interest.

  • Radiolabeled ligand with known affinity for the α2-adrenergic receptor (e.g., [³H]-clonidine).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing α2-adrenergic receptors in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[12]

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the receptors.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Competitive_Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Lidamidine HCl start->prepare_reagents assay_setup Assay Setup (96-well plate): - Add fixed concentration of radioligand - Add varying concentrations of Lidamidine HCl - Add cell membranes prepare_reagents->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity (scintillation counting) filtration->quantification data_analysis Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.
Isolated Guinea Pig Ileum Motility Assay

This ex vivo experiment assesses the effect of this compound on intestinal smooth muscle contraction.[7]

Objective: To evaluate the inhibitory effect of this compound on agonist-induced contractions of the guinea pig ileum.

Materials:

  • Guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Organ bath with aeration and temperature control (37°C).

  • Isotonic transducer and data acquisition system.

  • Agonists to induce contraction (e.g., acetylcholine, histamine).[7]

  • This compound.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into segments of 2-3 cm.

  • Mounting: Suspend the ileum segment in an organ bath filled with Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). Attach one end to a fixed hook and the other to an isotonic transducer. Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 30-60 minutes, with periodic washing.

  • Contraction Induction: After equilibration, add a standard dose of an agonist (e.g., acetylcholine) to the organ bath to induce a stable contractile response.

  • Drug Application: Once a consistent response to the agonist is established, introduce varying concentrations of this compound into the organ bath prior to the addition of the agonist.

  • Measurement: Record the changes in the contractile force of the ileum in response to the agonist in the presence and absence of this compound.

  • Data Analysis: Express the contractile response in the presence of this compound as a percentage of the control response. Construct a concentration-response curve to determine the IC50 of this compound for inhibiting the agonist-induced contractions.

Logical Relationships in the Mechanism of Action

The multifaceted mechanism of action of this compound can be summarized through a logical flow diagram that connects its molecular interactions to its systemic physiological effects.

Lidamidine_MoA_Logic cluster_cns Central Nervous System cluster_git Gastrointestinal Tract Lidamidine_CNS Lidamidine HCl Alpha2_CNS Stimulation of Presynaptic α2-Adrenergic Receptors in Brainstem Lidamidine_CNS->Alpha2_CNS NE_Release_CNS ↓ Norepinephrine Release Alpha2_CNS->NE_Release_CNS Sympathetic_Outflow ↓ Sympathetic Outflow NE_Release_CNS->Sympathetic_Outflow Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation Heart_Rate ↓ Heart Rate Sympathetic_Outflow->Heart_Rate Antihypertensive_Effect Antihypertensive Effect Vasodilation->Antihypertensive_Effect Heart_Rate->Antihypertensive_Effect Lidamidine_GIT Lidamidine HCl Alpha2_GIT Stimulation of α2-Adrenergic Receptors in Intestine Lidamidine_GIT->Alpha2_GIT Intestinal_Motility ↓ Intestinal Motility Alpha2_GIT->Intestinal_Motility Ion_Absorption ↑ Na⁺ and Cl⁻ Absorption Alpha2_GIT->Ion_Absorption Antidiarrheal_Effect Antidiarrheal Effect Intestinal_Motility->Antidiarrheal_Effect Ion_Absorption->Antidiarrheal_Effect

Figure 3: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound's mechanism of action is firmly rooted in its selective agonism of α2-adrenergic receptors. This targeted interaction elicits distinct and therapeutically beneficial effects in both the central nervous system and the gastrointestinal tract, leading to its dual use as an antihypertensive and antidiarrheal agent. A thorough understanding of its molecular signaling pathways and physiological consequences is paramount for its safe and effective clinical application, as well as for guiding the development of future α2-adrenergic receptor modulators. Further research to precisely quantify its binding affinities for different adrenergic receptor subtypes would provide a more complete picture of its selectivity profile.

References

Lidamidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lidamidine Hydrochloride

This compound is a pharmaceutical agent that primarily functions by stimulating alpha-2 adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating various physiological processes, including blood pressure and gastrointestinal motility.[1][4] The activation of these receptors by an agonist like lidamidine leads to a reduction in the release of norepinephrine, a neurotransmitter that constricts blood vessels and increases heart rate.[1] This sympatholytic effect results in decreased peripheral vascular resistance and a lower heart rate, contributing to its antihypertensive effects.[1]

Core Mechanism of Action: Alpha-2 Adrenergic Agonism

This compound exerts its pharmacological effects through its interaction with alpha-2 adrenergic receptors. These G protein-coupled receptors (GPCRs) are classified into three main subtypes: α2A, α2B, and α2C.[4] While all three subtypes are coupled to inhibitory G proteins (Gi/o), their tissue distribution and specific physiological roles can differ.

Key Actions:

  • Central Nervous System: Stimulation of alpha-2 adrenergic receptors in the brainstem leads to a decrease in sympathetic outflow from the central nervous system.[1] This is the primary mechanism behind its antihypertensive effect.

  • Peripheral Nervous System: Lidamidine can also act on presynaptic alpha-2 autoreceptors on peripheral nerve terminals to inhibit the release of norepinephrine.

  • Gastrointestinal Tract: In the intestine, activation of alpha-2 adrenergic receptors can lead to increased absorption of electrolytes and water, contributing to its antidiarrheal effects.[3]

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific publicly available quantitative data for this compound's binding affinities (Ki values) or functional potencies (EC50 values) at the individual alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C). To fully characterize the pharmacological profile of lidamidine, the experimental protocols detailed in Section 5 would need to be performed.

For comparative purposes, the table below presents typical binding affinity and functional potency data for the well-characterized alpha-2 adrenergic agonists, clonidine and dexmedetomidine. This illustrates the type of data that would be generated for this compound through the described experimental procedures.

Table 1: Comparative Pharmacological Data for Known Alpha-2 Adrenergic Agonists

Compound Receptor Subtype Binding Affinity (Ki, nM) Functional Potency (pEC50)
Dexmedetomidine Alpha-2A 0.7 - 1.6 9.1
Alpha-2B 5.9 - 14 7.1
Alpha-2C 1.8 - 4.2 8.5
Clonidine Alpha-2A 3.0 - 41 7.8
Alpha-2B 100 - 1,200 6.7

| | Alpha-2C | 15 - 150 | 7.9 |

Note: The values presented are compiled from various sources and may vary depending on the experimental conditions and cell systems used.

Signaling Pathways of Alpha-2 Adrenergic Receptors

Upon agonist binding, alpha-2 adrenergic receptors undergo a conformational change, leading to the activation of their associated heterotrimeric Gi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5]

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lidamidine Lidamidine Hydrochloride Alpha2_R α2-Adrenergic Receptor Lidamidine->Alpha2_R Binds G_protein Gi/o Protein (αβγ) Alpha2_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->cAMP PKA Protein Kinase A (inactivated) cAMP->PKA Leads to Downstream Downstream Cellular Effects PKA->Downstream Results in

Alpha-2 Adrenergic Receptor Signaling Pathway.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the pharmacological properties of an alpha-2 adrenergic agonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each of the alpha-2 adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α2A, α2B, and α2C adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (non-selective alpha-2 antagonists).

  • Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

  • Test compound: this compound in a range of concentrations.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

  • Total Binding: Add binding buffer, radioligand, and cell membranes.

  • Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

  • Competition Binding: Add varying concentrations of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of lidamidine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Lidamidine) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate incubate Incubate at Room Temperature (60-90 min) setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_count->data_analysis end End data_analysis->end camp_assay_workflow start Start plate_cells Plate Cells in Multi-well Plate start->plate_cells pre_treat Pre-treat with Lidamidine Hydrochloride plate_cells->pre_treat stimulate Stimulate with Forskolin pre_treat->stimulate incubate Incubate at 37°C stimulate->incubate lyse_detect Lyse Cells and Detect cAMP incubate->lyse_detect data_analysis Data Analysis (Calculate IC50 and Emax) lyse_detect->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Pharmacological Properties of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride is a potent antidiarrheal agent that has demonstrated a range of pharmacological effects, primarily attributed to its activity as an alpha-2 adrenergic agonist. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key studies are provided, and quantitative data are summarized in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular and physiological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, is a compound initially developed and investigated for its potent antidiarrheal properties.[1] Beyond its effects on the gastrointestinal (GI) system, it exhibits a variety of other pharmacological activities, including local anesthetic, anti-ulcer, and mild diuretic effects.[2] Its primary mechanism of action is the stimulation of alpha-2 adrenergic receptors, which leads to a reduction in sympathetic outflow and subsequent physiological responses.[1] This guide synthesizes the available scientific literature to present a detailed technical overview of this compound.

Mechanism of Action

This compound's pharmacological effects are predominantly mediated through its action as an alpha-2 adrenergic agonist.[1][3]

Alpha-2 Adrenergic Receptor Agonism

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[4][5][6] Activation of these receptors by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[5][6] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The reduction in cAMP has several downstream consequences, including the modulation of ion transport and smooth muscle contractility in the intestine.[7][8]

dot

Alpha-2 Adrenergic Signaling Pathway cluster_cytoplasm Cytoplasm Lidamidine Lidamidine Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to G_Protein Gi Protein (α, β, γ subunits) Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Ion_Channels Ion Channels (e.g., Cl-) PKA_active->Ion_Channels Phosphorylates (leading to decreased secretion) Smooth_Muscle_Contraction Smooth Muscle Contraction PKA_active->Smooth_Muscle_Contraction Reduces

Caption: Alpha-2 Adrenergic Signaling Pathway of this compound.

Effects on the Gastrointestinal System
  • Inhibition of Intestinal Secretion: By activating alpha-2 adrenergic receptors on enterocytes, this compound inhibits intestinal secretion of electrolytes, particularly chloride ions. This is a key mechanism for its antidiarrheal effect.[7][9]

  • Alteration of Intestinal Motility: this compound has been shown to decrease intestinal motility, which contributes to its antidiarrheal action by increasing the transit time of intestinal contents, allowing for greater absorption of water and electrolytes.[10]

  • Inhibition of Gastric Acid Secretion: The compound has been observed to inhibit gastric acid secretion, suggesting a potential role as an anti-ulcer agent.[2]

Other Pharmacological Effects
  • Local Anesthetic Activity: this compound exhibits local anesthetic properties.[2]

  • Cardiovascular Effects: At doses higher than those typically used for its antidiarrheal effects, this compound can impact the cardiovascular system. It has been shown to reduce cardiac output, primarily by decreasing heart rate, and can cause a slight elevation in blood pressure due to increased peripheral resistance.[4]

  • Central Nervous System (CNS) Effects: In contrast to some other antidiarrheal agents, this compound does not appear to potentiate the CNS depressant effects of substances like hexobarbital or ethanol. At high doses, it can produce a general CNS depressant effect.[4]

Pharmacokinetics and Metabolism

This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically observed within 30 minutes of ingestion. The compound is extensively metabolized, with over 90% of the drug being altered before excretion. The primary route of elimination is through the urine.

Quantitative Data

The following tables summarize key quantitative data from various pharmacological studies on this compound.

Table 1: Effects on Intestinal Ion Transport in Rabbit Ileum [7]

ParameterControlLidamidine (10⁻³ M)
Short Circuit Current (μEq/h·cm²)--2.0 ± 0.4
Net Na⁺ Absorption (μEq/h·cm²)-1.8 ± 0.4
Net Cl⁻ Absorption (μEq/h·cm²)-3.4 ± 0.6
Tissue Conductance (mmho/cm²)-10.0 ± 1.6

Table 2: Effects on Gastric Emptying in Healthy Volunteers [5]

ParameterPlaceboLidamidine (12 mg)Lidamidine (18 mg)
Half-emptying time (min)-Trend towards increase (p=0.06)-
Area under the curve-Significantly increased (p<0.05)Significantly increased (p<0.05)

Table 3: Cardiovascular Effects in Anesthetized Dogs (doses > 1 mg/kg i.v.) [4]

ParameterEffect
Cardiac OutputReduced
Heart RateDepressed
Blood PressureSlightly Elevated
Peripheral ResistanceIncreased

Table 4: Acute Oral LD50 [2]

SpeciesSexLD50 (mg/kg) (95% CI)
MiceMale260 (208, 328)
RatsMale267 (212, 336)
RatsFemale160 (130, 197)

Experimental Protocols

In Vitro Intestinal Ion Transport Studies (Ussing Chamber)[7]

dot```dot digraph "Ussing Chamber Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

A [label="1. Rabbit Ileum Excision\nand Mucosal Stripping"]; B [label="2. Mounting of Ileal Mucosa\nin Ussing Chamber"]; C [label="3. Equilibration with\nRinger's Solution (37°C, gassed with 95% O2/5% CO2)"]; D [label="4. Measurement of Basal Electrical Parameters\n(Short-Circuit Current, Potential Difference, Conductance)"]; E [label="5. Addition of this compound\nto the Mucosal and/or Serosal Side"]; F [label="6. Continuous Monitoring and Recording\nof Changes in Electrical Parameters"]; G [label="7. Data Analysis to Determine Effects\non Ion Transport"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Gastric Emptying and Intestinal Transit Experimental Workflow.

  • Study Design: A double-blind, randomized, placebo-controlled study is conducted in healthy human volunteers.

  • Gastric Emptying Assessment:

    • Test Meal: Subjects ingest a solid-phase meal labeled with a radioisotope (e.g., ⁹⁹ᵐTc-sulfur colloid mixed with eggs).

    • Imaging: The stomach is imaged using a gamma camera at regular intervals (e.g., every 15 minutes for 2 hours).

    • Data Analysis: The rate of gastric emptying is determined by calculating the half-emptying time and the area under the gastric emptying curve.

  • Small Intestine Transit Time Assessment:

    • Lactulose Breath Hydrogen Test: Subjects ingest a solution of lactulose, a non-absorbable sugar.

    • Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15 minutes for 4 hours).

    • Analysis: The concentration of hydrogen in the breath is measured. The time to a significant and sustained rise in breath hydrogen, indicating the arrival of lactulose in the colon, is used to determine the small intestine transit time.

In Vitro Isolated Guinea Pig Ileum Contractility Assay
  • Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Experimental Setup: The ileal segment is suspended in an organ bath and connected to an isometric force transducer to record contractions.

  • Procedure: After an equilibration period, the tissue is stimulated with various contractile agents (e.g., acetylcholine, histamine, serotonin). The effect of this compound on the contractile responses to these agents is then assessed by adding it to the bath at various concentrations.

Conclusion

This compound is a multifaceted pharmacological agent with potent antidiarrheal properties as its primary clinical application. Its mechanism of action, centered on alpha-2 adrenergic receptor agonism, leads to significant effects on intestinal secretion and motility. Furthermore, it exhibits other notable pharmacological activities that warrant further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

Lidamidine Hydrochloride: A Technical Guide to its Antihypertensive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lidamidine hydrochloride is a guanidine derivative that has been primarily characterized as an antidiarrheal agent.[1] However, its structural and functional similarity to other α2-adrenergic agonists, such as clonidine, has led to investigations into its cardiovascular effects.[1][2] The antihypertensive potential of this compound stems from its ability to modulate the sympathetic nervous system, a key regulator of blood pressure.[2] This guide will explore the core scientific principles underlying the antihypertensive properties of this compound.

Mechanism of Action: Alpha-2 Adrenergic Agonism

The primary mechanism by which this compound exerts its antihypertensive effect is through its agonistic activity at α2-adrenergic receptors.[2][3] These receptors are a critical component of the sympathetic nervous system and are found in both the central and peripheral nervous systems.[4][5]

Central Nervous System (CNS) Effects:

  • Sympatholytic Action: this compound stimulates α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii.[2][6] This stimulation inhibits the release of norepinephrine from presynaptic nerve terminals, leading to a reduction in sympathetic outflow from the central nervous system.[2][6]

  • Consequences of Reduced Sympathetic Outflow:

    • Decreased Heart Rate: Reduced sympathetic stimulation of the heart results in a lower heart rate (negative chronotropy).[2]

    • Vasodilation: A decrease in sympathetic tone leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in total peripheral resistance.[2]

    • Reduced Cardiac Output: The combination of a slower heart rate and reduced peripheral resistance can lead to a decrease in cardiac output.[3]

Peripheral Nervous System Effects:

  • Presynaptic Inhibition: Similar to its action in the CNS, this compound can act on presynaptic α2-adrenergic receptors on peripheral sympathetic nerve terminals to inhibit the release of norepinephrine.[5]

  • Postsynaptic Effects and Biphasic Blood Pressure Response: Alpha-2 adrenergic agonists can also have a direct effect on postsynaptic α2B-adrenergic receptors located on vascular smooth muscle, which can cause vasoconstriction.[4] This can lead to a biphasic blood pressure response, where an initial, transient increase in blood pressure (due to peripheral vasoconstriction) is followed by a more sustained decrease in blood pressure (due to the central sympatholytic effect).[4] This phenomenon is dose-dependent and has been observed with other α2-agonists.[4][7]

Signaling Pathway

This compound, as an α2-adrenergic agonist, initiates a well-defined intracellular signaling cascade. Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[5]

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Preclinical Data

Preclinical studies in animal models have provided the primary evidence for the cardiovascular effects of this compound.

Hemodynamic Effects in Anesthetized Dogs

A key study investigating the cardiovascular effects of this compound was conducted in anesthetized dogs. The findings from this study are summarized in the table below.

ParameterDoseObservationReference
Cardiac Output > 1 mg/kg i.v.Reduced[3]
Heart Rate > 1 mg/kg i.v.Depressed[3]
Blood Pressure > 1 mg/kg i.v.Slightly Elevated[3]
Peripheral Resistance > 1 mg/kg i.v.Increased[3]

i.v. - intravenous

These results in anesthetized animals suggest a dominant peripheral vasoconstrictor effect at the tested doses, leading to an increase in peripheral resistance and a slight elevation in blood pressure, despite a reduction in cardiac output and heart rate.[3] This contrasts with the expected centrally-mediated antihypertensive effect and may be attributable to the anesthetic used or the dose administered, potentially highlighting the biphasic nature of α2-agonist activity.[4]

Studies in Conscious Animals

Data from studies on the antihypertensive effects of this compound in conscious, hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR), are not extensively reported in the available literature. Such studies would be crucial to more accurately assess its therapeutic potential, as anesthesia can significantly alter cardiovascular reflexes and drug responses.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to evaluate the antihypertensive properties of compounds like this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

Objective: To determine the effect of a test compound on blood pressure and heart rate in conscious, unrestrained rats, often using a hypertensive model like the Spontaneously Hypertensive Rat (SHR).

Methodology: Radiotelemetry

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used model as they genetically develop hypertension, mimicking essential hypertension in humans.[8]

  • Transmitter Implantation:

    • Rats are anesthetized.

    • A telemetry transmitter, consisting of a fluid-filled catheter and a transmitter body, is surgically implanted.

    • The catheter is inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity.

    • Animals are allowed a recovery period of at least one week.

  • Data Acquisition:

    • The implanted transmitter wirelessly sends continuous blood pressure and heart rate data to a receiver placed under the animal's cage.

    • Data is collected and analyzed using specialized software.

  • Drug Administration:

    • After a baseline recording period, this compound is administered, typically via oral gavage or intraperitoneal injection.

    • Blood pressure and heart rate are continuously monitored to determine the onset, magnitude, and duration of the drug's effect.

Methodology: Tail-Cuff Plethysmography

  • Animal Restraint and Acclimatization: Rats are placed in a restrainer to limit movement. It is crucial to acclimate the animals to this procedure over several days to minimize stress-induced blood pressure elevation.

  • Blood Pressure Measurement:

    • A small cuff is placed around the base of the rat's tail.

    • The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.

    • The cuff is then slowly deflated, and a sensor detects the return of blood flow (pulse).

    • The pressure at which the pulse returns is recorded as the systolic blood pressure.

  • Drug Administration and Measurement:

    • Baseline blood pressure is measured.

    • This compound is administered.

    • Blood pressure is measured at various time points after drug administration to construct a time-course of the antihypertensive effect.

Experimental Workflow for In Vivo Blood Pressure Measurement cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR) Implantation Surgical Implantation of Telemetry Device (for Telemetry Method) Animal_Model->Implantation Acclimatization Acclimatize to Restrainer (for Tail-Cuff Method) Animal_Model->Acclimatization Baseline Record Baseline Blood Pressure Implantation->Baseline Acclimatization->Baseline Administration Administer Lidamidine HCl Baseline->Administration Monitoring Continuously Monitor Blood Pressure and Heart Rate Administration->Monitoring Data_Analysis Analyze Data for - Onset of action - Magnitude of effect - Duration of effect Monitoring->Data_Analysis

Caption: Workflow for In Vivo Blood Pressure Measurement.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for α2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • A tissue or cell line expressing the α2-adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C) is homogenized.

    • The cell membranes containing the receptors are isolated by centrifugation.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand known to bind to the α2-adrenergic receptor (e.g., [3H]-clonidine or [3H]-rauwolscine) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

    • The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Clinical Studies in Hypertension

A thorough review of publicly available clinical trial registries and scientific literature did not yield any significant data on clinical trials specifically evaluating the antihypertensive efficacy of this compound in humans. While some studies have investigated its effects in humans in the context of its antidiarrheal properties, dedicated hypertension trials appear to be lacking or are not in the public domain.[9]

Discussion and Future Directions

This compound demonstrates a clear mechanism of action as an α2-adrenergic agonist, a class of drugs known for their antihypertensive effects.[2] Preclinical data in anesthetized dogs confirm its interaction with the cardiovascular system, leading to reductions in heart rate and cardiac output.[3] However, the observed increase in peripheral resistance and slight elevation in blood pressure in this model highlight the complexity of its pharmacological profile and the potential for biphasic or species-specific effects.[3][4]

For a comprehensive understanding of its antihypertensive potential, further research is warranted, particularly:

  • Dose-response studies in conscious, hypertensive animal models: These studies would provide more clinically relevant data on its efficacy in lowering blood pressure without the confounding effects of anesthesia.

  • Receptor subtype selectivity: Determining the binding affinities of this compound for the α2A, α2B, and α2C adrenergic receptor subtypes would help to predict its specific central and peripheral effects and potential side-effect profile.

  • Evaluation in combination therapy: Investigating its effects in combination with other classes of antihypertensive agents could reveal synergistic interactions.

Conclusion

References

Lidamidine Hydrochloride: An In-Depth Technical Guide on its Effects on the Sympathetic Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride is a potent α2-adrenergic receptor agonist that exerts significant effects on the sympathetic nervous system. Primarily recognized for its antihypertensive and antidiarrheal properties, its mechanism of action is centered on the stimulation of α2-adrenergic receptors in the central nervous system (CNS). This activation leads to a reduction in sympathetic outflow, resulting in decreased norepinephrine release and subsequent modulation of cardiovascular and gastrointestinal functions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its interaction with the sympathetic nervous system. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, is a pharmacological agent that has been investigated for its therapeutic potential in managing conditions such as hypertension and diarrhea.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors, which are key regulators of sympathetic nervous system activity.[2] By acting on these receptors, particularly within the brainstem, lidamidine effectively diminishes the central sympathetic outflow, leading to a cascade of physiological responses.[2] This guide will delve into the technical aspects of lidamidine's effects, providing researchers and drug development professionals with a detailed understanding of its interaction with the sympathetic nervous system.

Mechanism of Action: α2-Adrenergic Agonism

This compound functions as an agonist at α2-adrenergic receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of the sympathetic nervous system, α2-adrenergic receptors are located both presynaptically on noradrenergic nerve terminals and postsynaptically on various cells.

The principal effects of lidamidine are mediated through its action on presynaptic α2-autoreceptors in the CNS, specifically in the vasomotor center of the brainstem.[2] Activation of these receptors inhibits the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system.[2] This reduction in norepinephrine release leads to decreased sympathetic tone, resulting in vasodilation, reduced heart rate, and a subsequent lowering of blood pressure.[2]

dot graph "Lidamidine_Signaling_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Signaling Pathway of this compound", labelloc=t, width=8, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Lidamidine [label="Lidamidine\nHydrochloride", fillcolor="#F1F3F4"]; Alpha2_Receptor [label="Presynaptic α2-Adrenergic\nReceptor (CNS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Inhibitory G-protein\n(Gi/o)", fillcolor="#FBBC05"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ intracellular cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; NE_Release [label="↓ Norepinephrine\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sympathetic_Outflow [label="↓ Sympathetic Outflow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiovascular_Effects [label="↓ Heart Rate\n↓ Peripheral Resistance\n↓ Blood Pressure", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Lidamidine -> Alpha2_Receptor [label="Binds to"]; Alpha2_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Inhibits"]; Adenylyl_Cyclase -> cAMP; Alpha2_Receptor -> NE_Release [label="Inhibits"]; NE_Release -> Sympathetic_Outflow; Sympathetic_Outflow -> Cardiovascular_Effects [label="Leads to"]; } END_OF_DOT Figure 1: Signaling Pathway of this compound.

Quantitative Data on Sympathetic Nervous System Effects

Table 1: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs

Dose (mg/kg, i.v.)Effect on Cardiac OutputEffect on Heart RateEffect on Blood PressureEffect on Peripheral Resistance
> 1ReducedDepressedSlightly ElevatedIncreased

Data sourced from a study on the cardiovascular and central nervous system effects of this compound.[1]

Table 2: Effects of Lidamidine on Ion Transport in Rabbit Ileum

CompoundConcentration (M)Change in Short Circuit Current (μEq/h · cm²)
Lidamidine10⁻³-2.0 ± 0.4

This effect is indicative of α2-adrenergic stimulation in the gastrointestinal tract, leading to increased electrolyte absorption.[4]

Experimental Protocols

The following sections outline typical experimental methodologies used to evaluate the effects of this compound on the sympathetic nervous system.

In Vivo Cardiovascular Studies in Anesthetized Animals

Objective: To determine the dose-dependent effects of this compound on cardiovascular parameters such as blood pressure, heart rate, and cardiac output.

Animal Model: Mongrel dogs of either sex, weighing between 10-15 kg.

Anesthesia: Anesthesia is induced with a short-acting barbiturate, such as sodium pentobarbital (30 mg/kg, i.v.), and maintained with supplemental doses as needed to maintain a stable plane of anesthesia.

Surgical Preparation:

  • The animal is placed in a supine position, and the trachea is intubated to ensure a patent airway.

  • The femoral artery is cannulated for the direct measurement of arterial blood pressure using a pressure transducer.

  • The femoral vein is cannulated for the intravenous administration of this compound and other agents.

  • For cardiac output measurement, a thermodilution catheter may be inserted into the pulmonary artery via the jugular vein.

  • Heart rate is monitored using a standard electrocardiogram (ECG).

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a slow intravenous bolus injection or as a continuous infusion. A range of doses is typically evaluated to construct a dose-response curve.

Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded using a polygraph or a digital data acquisition system. Data are typically analyzed at baseline and at various time points after drug administration. Statistical analysis, such as analysis of variance (ANOVA) followed by post-hoc tests, is used to determine the significance of the observed changes.

Experimental_Workflow_In_Vivo_Cardiovascular Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Data Recording (BP, HR, CO) Animal_Prep->Baseline Drug_Admin Lidamidine HCl Administration (i.v. bolus or infusion) Baseline->Drug_Admin Data_Acq Continuous Data Acquisition Drug_Admin->Data_Acq Data_Analysis Data Analysis (Dose-Response) Data_Acq->Data_Analysis

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest.

  • Radiolabeled ligand with known high affinity for the α2-receptor (e.g., [³H]-clonidine or [³H]-yohimbine).

  • This compound.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells known to express α2-adrenergic receptors. This typically involves homogenization and differential centrifugation to isolate the membrane fraction.

  • Binding Assay: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of lidamidine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound exerts its primary pharmacological effects through the stimulation of central α2-adrenergic receptors, leading to a significant reduction in sympathetic nervous system outflow. This mechanism of action underlies its observed antihypertensive and antidiarrheal properties. While further research is needed to fully elucidate its binding profile across all adrenergic receptor subtypes and to obtain more detailed quantitative in vivo data, the existing evidence clearly establishes its role as a potent sympatholytic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of lidamidine and other α2-adrenergic agonists, which are crucial for the development of novel therapeutics targeting the sympathetic nervous system.

References

An In-Depth Technical Guide on the Effects of Lidamidine Hydrochloride on Norepinephrine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride is an α2-adrenergic receptor agonist that modulates the release of norepinephrine, a critical neurotransmitter in the sympathetic nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental evidence, and methodologies used to study the effects of this compound on norepinephrine release. By activating presynaptic α2-adrenergic receptors, this compound inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow.[1] This action underlies its therapeutic effects, including its antihypertensive and antidiarrheal properties.[1][3][4] This document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols necessary for investigating these interactions.

Introduction

This compound, chemically known as 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride, is a pharmacological agent recognized for its antihypertensive and antidiarrheal activities.[1][4][5] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors.[1][2][6] These receptors are key components of the sympathetic nervous system, regulating the release of neurotransmitters such as norepinephrine.[1] Understanding the intricate effects of this compound on norepinephrine release is crucial for its therapeutic application and for the development of novel drugs targeting the adrenergic system.

Norepinephrine plays a vital role in various physiological processes, including the regulation of blood pressure, heart rate, and gastrointestinal motility.[1] By modulating its release, this compound can effectively influence these functions. This guide will explore the molecular interactions and physiological consequences of this compound's effect on norepinephrine release, providing a valuable resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action: α2-Adrenergic Receptor Agonism

This compound functions as an α2-adrenergic agonist.[1][2] These receptors are predominantly located on presynaptic nerve terminals of sympathetic neurons.[7] When activated, they initiate a negative feedback loop that inhibits the further release of norepinephrine into the synaptic cleft.[7]

The process can be summarized as follows:

  • Binding: this compound binds to and activates presynaptic α2-adrenergic receptors on noradrenergic neurons.

  • G-Protein Coupling: The activated receptor is coupled to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation affects ion channel activity, specifically by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.

  • Inhibition of Neurotransmitter Release: The decreased influx of calcium and hyperpolarization of the neuronal membrane collectively inhibit the exocytosis of vesicles containing norepinephrine.

This sequence of events results in a diminished concentration of norepinephrine in the synapse, leading to reduced stimulation of postsynaptic adrenergic receptors and a decrease in sympathetic tone.[1]

Signaling Pathway Diagram

The signaling cascade initiated by this compound at the presynaptic terminal is illustrated below.

G cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Lidamidine Lidamidine Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production of Ca_Channel Voltage-Gated Ca²⁺ Channel NE_Vesicle Norepinephrine Vesicle Ca_Channel->NE_Vesicle Ca²⁺ influx decreased Gi_Protein->AC Inhibits Gi_Protein->Ca_Channel Inhibits NE_Release Norepinephrine Release Inhibited NE_Vesicle->NE_Release Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tissue Dissection (e.g., Rat Brain) B Slice Preparation (400 µm) A->B C Radiolabeling with [³H]-Norepinephrine B->C D Transfer to Superfusion Chamber C->D E Washout Period D->E F S1: First Electrical Stimulation E->F G Drug Incubation (Lidamidine HCl) F->G I Collect Perfusate Fractions H S2: Second Electrical Stimulation G->H J Quantify Norepinephrine (HPLC-ECD or Scintillation) I->J I->J K Calculate S2/S1 Ratio J->K L Statistical Analysis K->L

References

Lidamidine Hydrochloride: An Examination of its Anti-inflammatory and Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lidamidine hydrochloride is a pharmaceutical agent historically recognized for its antidiarrheal and antihypertensive properties, which are primarily attributed to its activity as an alpha-2 adrenergic agonist. While the anti-inflammatory and immunomodulatory effects of other alpha-2 adrenergic agonists like clonidine and dexmedetomidine are increasingly documented, the profile of this compound in this regard remains largely unexplored and is marked by early conflicting reports. This technical guide synthesizes the available, albeit limited, scientific literature concerning the potential anti-inflammatory and immunomodulatory effects of this compound. It addresses the historical context of its pharmacological assessment, delves into the established immunomodulatory mechanisms of the broader alpha-2 adrenergic agonist class, and highlights the conspicuous absence of contemporary research and quantitative data for lidamidine itself. This document aims to provide a comprehensive overview for researchers and drug development professionals, pinpointing a significant gap in the current understanding of this compound's full therapeutic potential.

Introduction to this compound

This compound, chemically known as 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride, was initially developed and investigated for its potent antidiarrheal activity.[1][2] Its mechanism of action was linked to the inhibition of intestinal motility and secretion.[2][3] Further pharmacological studies classified it as an alpha-2 adrenergic agonist, a class of drugs that also includes well-known agents such as clonidine and dexmedetomidine.[4][5] This classification stems from its ability to stimulate alpha-2 adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow. This sympatholytic effect results in decreased peripheral vascular resistance and heart rate, underpinning its use as an antihypertensive agent.[4]

While its roles in managing diarrhea and hypertension are established, the potential for this compound to modulate the immune system and inflammatory responses has not been a significant area of research. This stands in contrast to other molecules in its pharmacological class, which have demonstrated notable effects on immune function.

Historical Perspective on Anti-inflammatory Activity

An early pharmacological screening of this compound, published in 1978, reported that the compound exhibited no anti-inflammatory or antibacterial activity .[6] This initial characterization appears to have directed subsequent research away from its potential in inflammatory conditions. The search of scientific literature post-1980 has not revealed any studies that directly challenge this initial finding or specifically investigate the anti-inflammatory properties of this compound in established preclinical models of inflammation.

Immunomodulatory Effects of Alpha-2 Adrenergic Agonists: A Class Effect

While direct evidence for this compound is lacking, a compelling body of research demonstrates that other alpha-2 adrenergic agonists possess significant immunomodulatory capabilities. These effects are largely attributed to the modulation of the sympathetic nervous system's interaction with the immune system.

Alpha-2 adrenergic receptor agonists can suppress the release of catecholamines, which are known to have complex, often pro-inflammatory, effects during an immune response.[4] Furthermore, these agonists may have direct effects on immune cells. For instance, clonidine has been shown to reduce the production of pro-inflammatory cytokines and alter the balance of pro- and anti-inflammatory leukocytes at the site of inflammation.[7] In a clinical setting, clonidine was found to attenuate the early pro-inflammatory response in T-cell subsets following cardiac surgery.[8] Similarly, dexmedetomidine has been reported to dampen immune cell and inflammatory responses.[4]

These findings suggest a potential class effect for alpha-2 adrenergic agonists in immunomodulation. The primary mechanism involves the activation of alpha-2 adrenergic receptors on immune cells and in the central nervous system, which can lead to a downstream dampening of inflammatory signaling pathways.

Potential Signaling Pathways

The immunomodulatory effects of alpha-2 adrenergic agonists are thought to be mediated through a reduction in cyclic adenosine monophosphate (cAMP) levels following receptor activation. This can, in turn, influence the transcription of various cytokines and other inflammatory mediators.

G LID This compound (or other α2-agonist) A2AR α2-Adrenergic Receptor (on Immune Cell) LID->A2AR Gi Gi Protein A2AR->Gi AC Adenylate Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Cytokines ↓ Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Transcription CREB->Cytokines

Figure 1. Potential intracellular signaling pathway for alpha-2 adrenergic agonist-mediated anti-inflammatory effects.

Current Gap in Research and Future Directions

Despite the theoretical potential for this compound to exert immunomodulatory effects based on its mechanism as an alpha-2 adrenergic agonist, there is a clear and significant gap in the scientific literature. No published studies to date have specifically investigated its impact on cytokine profiles, immune cell function, or its efficacy in preclinical models of inflammatory or autoimmune diseases.

This presents a unique opportunity for researchers. Key areas for future investigation would include:

  • In vitro studies: Assessing the effect of this compound on cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-10) in stimulated immune cell cultures (e.g., macrophages, lymphocytes).

  • Preclinical models: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, collagen-induced arthritis, or inflammatory bowel disease.

  • Comparative studies: Directly comparing the immunomodulatory potency and efficacy of this compound with other alpha-2 adrenergic agonists like clonidine and dexmedetomidine.

Conclusion

The assertion that this compound possesses anti-inflammatory and immunomodulatory properties is not supported by the current body of scientific evidence. Historical data suggests a lack of anti-inflammatory activity, and there has been a notable absence of subsequent research to explore this further. However, the well-documented immunomodulatory effects of other drugs in its class, the alpha-2 adrenergic agonists, provide a strong rationale for a renewed investigation into this compound's potential in this area. For drug development professionals and researchers, this compound represents an under-investigated compound that, given its established safety profile in other indications, may hold untapped therapeutic potential in the treatment of inflammatory and autoimmune disorders. Further research is essential to elucidate whether this compound shares the immunomodulatory characteristics of its pharmacological relatives.

References

Lidamidine Hydrochloride and the NF-κB Pathway: A Technical Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction to Lidamidine Hydrochloride

This compound, also known as 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (WHR-1142A), is a compound that has been primarily investigated for its antidiarrheal and antihypertensive properties.[1][2] Its mechanism of action in these contexts is most commonly attributed to its activity as an alpha-2 adrenergic agonist.[1] More recently, this compound has been described as an anti-inflammatory and immunomodulatory agent, with suggestions that its primary target is the nuclear factor-kappa B (NF-κB) pathway. However, a 1978 study reported that the compound exhibited no anti-inflammatory activity in the models tested at that time.[3] This highlights the need for modern, detailed molecular studies to clarify its pharmacological profile.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

The NF-κB pathway is a critical signaling cascade that plays a central role in regulating the immune and inflammatory responses. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kappaB_Pathway Figure 1: The Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBaP P-IκBα IkBa_NFkB->IkBaP Ub Ubiquitination IkBaP->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB NF-κB (p50/p65) Proteasome->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA κB Site NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription Initiates

Caption: Figure 1: The Canonical NF-κB Signaling Pathway.

This compound's Postulated Role in NF-κB Pathway Inhibition

While specific molecular evidence is lacking, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway. The precise point of intervention within this pathway has not been elucidated in the available literature. Hypothetically, this compound could act at several levels, such as:

  • Inhibition of IKK complex activation: Preventing the phosphorylation of IκBα.

  • Inhibition of IκBα degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.

  • Inhibition of NF-κB nuclear translocation: Preventing the movement of active NF-κB into the nucleus.

  • Inhibition of NF-κB binding to DNA: Blocking the interaction of NF-κB with its target gene promoters.

To validate these possibilities, rigorous experimental investigation is required.

Proposed Experimental Protocols for Investigating this compound's Effect on the NF-κB Pathway

The following are detailed, generalized methodologies for key experiments that could be used to determine if and how this compound targets the NF-κB pathway.

NF-κB Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

  • Objective: To determine if this compound inhibits TNF-α-induced NF-κB transcriptional activity.

  • Cell Line: Human embryonic kidney (HEK293) cells or a relevant immune cell line (e.g., RAW 264.7 macrophages) stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Methodology:

    • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control group.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

    • Normalize the luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell viability and transfection efficiency.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound relative to the TNF-α-stimulated control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis of IκBα Degradation and p65 Phosphorylation

This experiment directly assesses key upstream events in the NF-κB signaling cascade.

  • Objective: To determine if this compound inhibits the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

  • Cell Line: A suitable cell line that shows a robust NF-κB response, such as HeLa or A549 cells.

  • Methodology:

    • Plate cells and grow to 80-90% confluency.

    • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Harvest the cells and prepare cytoplasmic and nuclear protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for total IκBα, phospho-IκBα, total p65, and phospho-p65. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software. Compare the levels of phospho-IκBα, total IκBα, and phospho-p65 in this compound-treated cells to the TNF-α-stimulated controls.

Quantitative Data Summary (Hypothetical)

Should such experiments be conducted, the quantitative data could be summarized as follows for clear comparison:

Assay Parameter This compound Positive Control (e.g., BAY 11-7082)
NF-κB Luciferase ReporterIC50 (µM)To be determined~5-10 µM
IκBα Degradation% Inhibition at 50 µMTo be determined> 80%
p65 Phosphorylation% Inhibition at 50 µMTo be determined> 80%

Visualization of a Proposed Experimental Workflow

The logical flow of experiments to investigate this compound's effect on the NF-κB pathway can be visualized as follows:

Experimental_Workflow Figure 2: Proposed Experimental Workflow start Hypothesis: Lidamidine HCl inhibits NF-κB luciferase NF-κB Luciferase Reporter Assay start->luciferase ic50 Determine IC50 luciferase->ic50 western Western Blot for: - p-p65 - p-IκBα - Total IκBα ic50->western If active elisa ELISA for Downstream Cytokines (TNF-α, IL-6) ic50->elisa If active conclusion Conclusion on Mechanism of Action western->conclusion elisa->conclusion

Caption: Figure 2: Proposed Experimental Workflow.

Conclusion and Future Directions

The assertion that this compound is an inhibitor of the NF-κB pathway is, at present, not substantiated by detailed, publicly accessible scientific evidence. Its established roles as an antidiarrheal and antihypertensive agent are well-documented and appear to be mediated primarily through its action as an alpha-2 adrenergic agonist.

To definitively establish the role of this compound in targeting the NF-κB pathway, a systematic investigation using modern molecular and cellular biology techniques is imperative. The experimental protocols outlined in this guide provide a clear roadmap for such a study. Should these investigations reveal significant inhibitory activity, this compound could be a candidate for repurposing as an anti-inflammatory therapeutic, warranting further preclinical and clinical evaluation for inflammatory conditions. Researchers in the field are encouraged to pursue these studies to fill the current knowledge gap.

References

Lidamidine Hydrochloride: A Technical Deep Dive into a Novel Antidiarrheal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, also known as WHR-1142A, is a novel pharmaceutical agent investigated for its potent antidiarrheal properties. This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical data, and detailed experimental protocols utilized in its evaluation. This compound has demonstrated significant efficacy in reducing intestinal motility and fluid secretion, positioning it as a unique therapeutic candidate. This document consolidates key findings to support further research and development in the field of gastroenterology.

Introduction

Diarrheal diseases remain a significant global health concern, necessitating the development of novel and effective therapeutic agents. This compound emerged as a promising candidate with a distinct pharmacological profile. Unlike traditional opioid-based antidiarrheals, lidamidine's primary mechanism of action is centered on the alpha-2 adrenergic receptor, offering a different therapeutic pathway for managing diarrheal symptoms. This whitepaper will delve into the core scientific investigations that have elucidated its function and clinical utility.

Mechanism of Action

This compound's antidiarrheal effects are primarily attributed to its activity as an alpha-2 adrenergic receptor agonist.[1][2][3][4] This mechanism contrasts with opioid receptor agonists like loperamide.[5] The activation of alpha-2 adrenergic receptors in the gastrointestinal tract leads to a reduction in intestinal motility and secretion.[2][6]

Its active metabolite, WHR 1049, has been shown to be significantly more potent in its antimotility effects.[1] Studies have indicated that the local anesthetic properties of lidamidine do not significantly contribute to the inhibition of myoelectric activity.[1] Furthermore, the effects of lidamidine are not antagonized by the opioid antagonist naloxone, confirming its distinct, non-opioid-based mechanism.[5][7]

Some more recent interpretations of its action also suggest a potential role in modulating inflammatory pathways by targeting the nuclear factor-kappa B (NF-κB) pathway and inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] However, the bulk of the foundational research points to its alpha-2 adrenergic agonist activity as the primary driver of its antidiarrheal effects.

Lidamidine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Enterocyte Norepinephrine Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Secretion ↓ Intestinal Fluid and Electrolyte Secretion cAMP->Secretion Lidamidine Lidamidine Lidamidine->Alpha2_Receptor Agonist

Proposed signaling pathway for this compound.

Preclinical Data

In Vitro Studies

Lidamidine has been shown to inhibit contractile activity in isolated guinea pig ileum stimulated by various agents, including acetylcholine, histamine, and serotonin.[7] In studies using isolated cat colon muscle strips, lidamidine induced a concentration-dependent increase in spontaneous contractions.[5]

Parameter Lidamidine Loperamide Reference
EC501.4 x 10-5 M2.9 x 10-9 M[5]
EC10010-4 M2.7 x 10-7 M[5]

Table 1: Comparative Potency of Lidamidine and Loperamide on Cat Colon Muscle Contraction[5]

In Vivo Studies

In animal models, this compound has demonstrated potent antimotility and antidiarrheal effects. Studies in dogs with extraluminal strain gauges showed that lidamidine blocked both spontaneous and stimulated contractile activity in the duodenum, ileum, and colon.[7]

In rats, this compound inhibited fasting myoelectric activity in a dose-dependent manner. Its metabolite, WHR 1049, was found to be approximately 30 times more potent than the parent compound.[1] Pretreatment with WHR 1049 also effectively prevented castor oil-induced diarrhea.[1]

Compound Dosage Range (by gavage) Effect Reference
Lidamidine HCl0.5 - 4.0 mg/kgDose-dependent inhibition of fasting myoelectric activity[1]
WHR 10490.0625 - 0.25 mg/kgInhibition of myoelectric activity; ~30x more potent than Lidamidine[1]
WHR 10490.25 mg/kgPrevention of castor oil-induced diarrhea for 6 hours[1]

Table 2: In Vivo Antimotility and Antidiarrheal Effects in Rats[1]

Pharmacokinetics

Pharmacokinetic studies in rats and monkeys revealed rapid and complete absorption of lidamidine from the gastrointestinal tract.[9] The compound is extensively metabolized before excretion, primarily through urine.[9]

Species Half-life of Parent Compound Peak 14C Levels Primary Route of Excretion Reference
Rat30 minutesWithin 30 minutesUrine (65% in 24h), Feces (15-20% in 24h)[9]
Monkey1 hourWithin 30 minutesUrine (95% in 24h)[9]

Table 3: Pharmacokinetic Parameters of this compound[9]

Clinical Studies

This compound has been evaluated in several clinical trials for the treatment of both acute and chronic diarrhea.

Acute Diarrhea

A randomized, double-blind, placebo-controlled trial in patients with acute nonspecific diarrhea demonstrated the efficacy of this compound.[10] Both 10 mg and 18 mg doses were found to be 100% effective as rated by both physicians and patients, compared to placebo which was rated as not effective.[10]

Treatment Group (n=10 each) Average Bowel Movements (29h) Average Fecal Weight (29h) Physician/Patient Efficacy Rating Reference
Placebo5.1576 g0% effective[10]
Lidamidine HCl (10 mg)2.4364 g100% effective[10]
Lidamidine HCl (18 mg)2.5435 g100% effective[10]

Table 4: Efficacy in Acute Nonspecific Diarrhea[10]

In a multicenter, double-blind controlled trial, lidamidine HCl was found to have comparable efficacy to loperamide in the treatment of acute diarrhea, with minor and self-limiting side effects.[11]

Chronic Diarrhea and Irritable Bowel Syndrome (IBS)

In a study on patients with chronic diarrhea, loperamide was found to be superior to lidamidine for the control of stool consistency.[12] Another study in patients with irritable bowel syndrome found that while lidamidine caused a statistically significant reduction in the frequency of defecation, it had no significant effect on abdominal pain or bloating and was not considered to have a useful therapeutic role in IBS.[4]

Experimental Protocols

In Vitro Contractility Assay (Isolated Guinea Pig Ileum)

This protocol is a synthesis based on standard pharmacological preparations.[7]

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: Contractile agents (e.g., acetylcholine, histamine, serotonin) are added to the bath to induce smooth muscle contraction.

  • Lidamidine Application: After establishing a stable baseline and response to the contractile agent, this compound is added to the bath in increasing concentrations.

  • Data Acquisition: Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

  • Analysis: The inhibitory effect of lidamidine is quantified by measuring the reduction in the amplitude of contractions induced by the stimulating agents.

Experimental Workflow - In Vitro Assay Start Start Isolate_Ileum Isolate Guinea Pig Ileum Start->Isolate_Ileum Mount_Tissue Mount in Organ Bath Isolate_Ileum->Mount_Tissue Induce_Contraction Add Contractile Agent Mount_Tissue->Induce_Contraction Add_Lidamidine Add Lidamidine HCl Induce_Contraction->Add_Lidamidine Record_Data Record Contractions Add_Lidamidine->Record_Data Analyze Analyze Inhibition Record_Data->Analyze End End Analyze->End

Workflow for in vitro contractility assay.

Castor Oil-Induced Diarrhea Model in Rats

This protocol is based on the description of the in vivo antidiarrheal study.[1]

  • Animal Acclimatization: Male rats are acclimatized to laboratory conditions for a minimum of 3 days.

  • Fasting: Animals are fasted for 18-24 hours prior to the experiment, with free access to water.

  • Drug Administration: this compound, its metabolite WHR 1049, or a vehicle control is administered orally (by gavage).

  • Diarrhea Induction: One hour after drug administration, castor oil (e.g., 1 ml/200 g body weight) is administered orally to induce diarrhea.

  • Observation: The animals are housed in individual cages with absorbent paper lining the bottom and observed for a defined period (e.g., 6 hours).

  • Data Collection: The primary endpoint is the presence or absence of diarrhea. The total number and weight of diarrheic stools can also be quantified.

  • Analysis: The antidiarrheal activity is expressed as the percentage of animals protected from diarrhea compared to the control group.

Human Jejunal Perfusion Study

This protocol is a summary of the methodology used to assess effects on fluid and electrolyte transport.[2]

  • Subject Recruitment: Healthy volunteers are recruited after providing informed consent.

  • Tube Placement: A multi-lumen perfusion tube is passed into the jejunum under fluoroscopic guidance.

  • Perfusion: A plasma-like electrolyte solution is perfused through a 25-cm segment of the jejunum at a constant rate.

  • Basal Measurement: After an equilibration period, samples of the perfusate are collected to measure basal fluid and electrolyte transport.

  • Drug Administration: this compound (e.g., 10 mg) or placebo is administered orally.

  • Stimulated Secretion: To test antisecretory effects, a secretagogue like Prostaglandin E2 (PGE2) is added to the infusate.

  • Data Collection: Perfusate samples are collected at regular intervals and analyzed for volume changes and electrolyte concentrations.

  • Analysis: Net fluid and electrolyte fluxes (absorption or secretion) are calculated and compared between the lidamidine and placebo groups under basal and stimulated conditions.

Logical Relationship of Lidamidine vs Loperamide Antidiarrheal_Agents Antidiarrheal Agents Lidamidine Lidamidine Antidiarrheal_Agents->Lidamidine Loperamide Loperamide Antidiarrheal_Agents->Loperamide Alpha2_Agonist α2-Adrenergic Agonist Lidamidine->Alpha2_Agonist Non_Naloxone_Blocked Not Blocked by Naloxone Lidamidine->Non_Naloxone_Blocked Opioid_Agonist μ-Opioid Agonist Loperamide->Opioid_Agonist Naloxone_Blocked Blocked by Naloxone Loperamide->Naloxone_Blocked

Contrasting mechanisms of Lidamidine and Loperamide.

Conclusion

This compound is a potent antidiarrheal agent with a primary mechanism of action as an alpha-2 adrenergic receptor agonist. Preclinical and clinical studies have consistently demonstrated its efficacy in reducing intestinal motility and secretion, particularly in cases of acute diarrhea. Its non-opioid mechanism offers a valuable alternative to existing therapies. While its utility in chronic conditions like IBS appears limited, its profile warrants further investigation, potentially in specific subtypes of diarrheal diseases or in combination with other therapeutic agents. The detailed data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the treatment of gastrointestinal disorders.

References

Lidamidine Hydrochloride: An In-depth Technical Guide on its Effects on Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, a potent α2-adrenergic agonist, has demonstrated significant effects on gastrointestinal function, notably the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the current understanding of lidamidine's antisecretory properties, including its mechanism of action, relevant experimental protocols, and a summary of its observed effects. While specific quantitative data from foundational studies were not accessible for this review, this guide synthesizes the available information to provide a robust framework for researchers and drug development professionals interested in the therapeutic potential of lidamidine and related compounds in acid-peptic disorders.

Introduction

Quantitative Data on Gastric Acid Secretion

Foundational research by Mir et al. (1978) demonstrated that this compound inhibits gastric acid secretion in both 4-hour and 22-hour pylorus-ligated rat models.[1] Unfortunately, the specific quantitative dose-response data from this study, including precise measurements of gastric juice volume, pH, and acid output at various doses of lidamidine, are not publicly available in accessible literature. The authors of the original publication reported a qualitative inhibition, which has been foundational to the understanding of this compound's effects.[1] Further research to quantify the dose-dependent antisecretory effects of lidamidine would be invaluable for a complete understanding of its pharmacological profile.

Experimental Protocols

The pylorus ligation model in rats, as utilized in the initial studies of lidamidine, is a standard preclinical method for evaluating the antisecretory and antiulcer activity of test compounds.[1] While the exact protocol used in the seminal lidamidine studies is not detailed in available literature, a general methodology for this type of experiment is outlined below.

Pylorus Ligation Model in Rats (Shay Rat Model)

This model induces the accumulation of gastric secretions by ligating the pyloric sphincter, leading to ulceration, and allowing for the measurement of gastric fluid volume and acidity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Topfer's reagent and phenolphthalein indicators

Procedure:

  • Animal Preparation: Rats are fasted for 24-48 hours prior to the experiment, with free access to water. This ensures an empty stomach at the time of ligation.

  • Drug Administration: The test group receives a specific dose of this compound, typically administered orally or intraperitoneally. The control group receives an equivalent volume of the vehicle.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Isolate the pyloric sphincter and ligate it with a silk suture. Care must be taken to avoid damage to the blood vessels.

    • Close the abdominal incision with sutures.

  • Post-Operative Period: The animals are deprived of food and water for a set period, typically 4 to 19 hours.

  • Sample Collection:

    • At the end of the post-operative period, euthanize the rats.

    • Dissect out the stomach, clamping the esophageal end.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Contents:

    • Volume: Measure the volume of the gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Free and Total Acidity: Centrifuge the gastric contents. Take a 1 ml aliquot of the supernatant and titrate against 0.01 N NaOH using Topfer's reagent as an indicator until the color changes from red to yellow-orange (endpoint for free acidity). Continue the titration using phenolphthalein as an indicator until a pink color is achieved (endpoint for total acidity).

    • Acid Output: Calculate the total acid output (mEq/L/100g).

G cluster_prep Animal Preparation cluster_treatment Treatment cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_analysis Analysis Fasting Fasting (24-48h) Grouping Randomization into Groups Fasting->Grouping DrugAdmin Lidamidine HCl Administration Grouping->DrugAdmin ControlAdmin Vehicle Administration Grouping->ControlAdmin Anesthesia Anesthesia DrugAdmin->Anesthesia ControlAdmin->Anesthesia Incision Abdominal Incision Anesthesia->Incision Ligation Pylorus Ligation Incision->Ligation Closure Suturing Ligation->Closure Recovery Recovery Period (e.g., 4h) Closure->Recovery Euthanasia Euthanasia & Stomach Dissection Recovery->Euthanasia Collection Gastric Content Collection Euthanasia->Collection Measurement Measurement of Volume, pH, Acidity Collection->Measurement G cluster_cell Parietal Cell Lidamidine Lidamidine HCl Alpha2 Presynaptic α2-Adrenergic Receptor (on Vagal Nerve Terminal) Lidamidine->Alpha2 Stimulates ACh Acetylcholine (ACh) Release Alpha2->ACh Inhibits Vagus Vagus Nerve Vagus->ACh Promotes M3 M3 Muscarinic Receptor ACh->M3 Activates Parietal Gastric Parietal Cell ProtonPump H+/K+-ATPase (Proton Pump) Activity M3->ProtonPump Stimulates AcidSecretion Gastric Acid (HCl) Secretion ProtonPump->AcidSecretion Increases

References

Exploring the Local Anesthetic Activity of Lidamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, a compound primarily recognized for its antidiarrheal properties, has also demonstrated local anesthetic activity. This technical guide provides an in-depth exploration of its potential as a local anesthetic, addressing its mechanism of action, methodologies for its evaluation, and a summary of its known pharmacological effects. While quantitative data on its local anesthetic potency and duration are not extensively available in current literature, this document synthesizes established principles of local anesthesia to frame the evaluation of this compound. We will delve into the presumed signaling pathways, detailed experimental protocols for characterization, and a comparative context with established local anesthetics.

Introduction

This compound, chemically 1-(2,6-Dimethylphenyl)-3-amidinourea hydrochloride, is a potent antidiarrheal agent.[1] Early pharmacological screenings also revealed its capacity to induce local anesthesia, as evidenced by its effects in the rabbit corneal reflex and guinea pig intradermal wheal tests, as well as its ability to reversibly block nerve conduction in isolated frog nerves.[1] The structural characteristics of this compound, featuring an aromatic ring and an amine group, are common to many local anesthetic compounds, suggesting a similar mechanism of action.[2][3] This guide aims to provide a comprehensive technical overview for researchers interested in further investigating the local anesthetic properties of this compound.

Presumed Mechanism of Action and Signaling Pathway

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[4][5][6][7][8][9] By inhibiting sodium influx, these agents prevent the depolarization necessary for the generation and propagation of action potentials, thereby blocking nerve impulses.[5][10]

This compound is presumed to share this mechanism. The unionized form of the local anesthetic is thought to diffuse across the nerve membrane. Once in the axoplasm, it re-equilibrates into its ionized form, which then binds to the intracellular side of the voltage-gated sodium channel, stabilizing it in an inactive state.[7][8]

It is also noteworthy that this compound is an alpha-2 adrenergic agonist.[11][12] This property is primarily associated with its antihypertensive and antidiarrheal effects.[11] However, other alpha-2 adrenergic agonists, such as clonidine, have been shown to potentiate the effects of local anesthetics, suggesting a potential synergistic or alternative mechanism that could be explored in the context of lidamidine's local anesthetic activity.[13]

Local_Anesthetic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Axoplasm) Lidamidine_HCl_unionized Lidamidine (Unionized) Lidamidine_HCl_ionized Lidamidine (Ionized) Lidamidine_HCl_unionized->Lidamidine_HCl_ionized Diffusion & Ionization Na_Channel Voltage-Gated Sodium Channel Blockade Channel Blockade Na_Channel->Blockade Inactivation Lidamidine_HCl_ionized->Na_Channel Binds to channel Inhibition Inhibition of Action Potential Blockade->Inhibition Prevents Na+ influx

Figure 1: Presumed signaling pathway of this compound.

Experimental Protocols for Evaluation

A thorough investigation of the local anesthetic properties of this compound would necessitate a series of in vivo and in vitro experiments. The following are detailed protocols for commonly employed assays in the field.

In Vivo Assays

This test assesses the topical anesthetic activity of a compound.

  • Animals: Healthy adult albino rabbits.

  • Procedure:

    • The rabbit's eyelashes are carefully trimmed 24 hours prior to the experiment to prevent interference with the corneal reflex.[14]

    • The baseline corneal reflex is tested by gently touching the cornea with a cotton swab and observing the blink reflex.

    • A solution of this compound (at varying concentrations) is instilled into the conjunctival sac of one eye, while the contralateral eye receives a saline control.[15]

    • The corneal reflex is tested at regular intervals (e.g., every 2 minutes) until the reflex is absent (onset of anesthesia).

    • Testing continues at intervals to determine the time at which the reflex returns (duration of anesthesia).[14]

  • Data Collection: Onset of action (minutes) and duration of action (minutes) are recorded for each concentration.

This assay evaluates the infiltration anesthetic properties.

  • Animals: Healthy adult guinea pigs.

  • Procedure:

    • The dorsal skin of the guinea pig is shaved 24 hours before the experiment.

    • Intradermal injections of this compound solutions are made at marked sites.

    • A positive control (e.g., lidocaine) and a negative control (saline) are also injected.

    • The injection sites are stimulated with a sharp probe (e.g., a von Frey filament) at regular intervals.

    • The absence of a skin twitch response (panniculus carnosus reflex) indicates successful anesthesia.

  • Data Collection: The duration of anesthesia (in minutes) is recorded for each test site. The area of the wheal can also be measured.

In Vitro Assay

This experiment directly measures the effect of the compound on nerve conduction.

  • Preparation: Sciatic nerves are dissected from frogs (e.g., Rana pipiens).

  • Apparatus: The nerve is mounted in a nerve chamber that allows for stimulation and recording of compound action potentials (CAPs).[6][16]

  • Procedure:

    • A baseline CAP is recorded by applying a supramaximal electrical stimulus.

    • The nerve is then bathed in a Ringer's solution containing a specific concentration of this compound.[6]

    • CAPs are recorded at regular intervals to determine the time to complete block.

    • The nerve is then washed with a drug-free Ringer's solution to assess the reversibility of the block.

  • Data Collection: The percentage decrease in CAP amplitude over time, the time to complete block, and the extent of recovery after washout are quantified.

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation Corneal_Reflex Rabbit Corneal Reflex Test Dose_Response Dose-Response Studies Corneal_Reflex->Dose_Response Intradermal_Wheal Guinea Pig Intradermal Wheal Intradermal_Wheal->Dose_Response Nerve_Block Isolated Frog Sciatic Nerve Block Nerve_Block->Dose_Response Start Compound Synthesis (Lidamidine HCl) Start->Corneal_Reflex Start->Intradermal_Wheal Start->Nerve_Block Data_Analysis Data Analysis (Potency, Duration) Dose_Response->Data_Analysis Conclusion Characterization of Local Anesthetic Profile Data_Analysis->Conclusion

Figure 2: General experimental workflow for local anesthetic evaluation.

Quantitative Data

ParameterLidocaine HydrochlorideThis compound
Chemical Class AmideAmidine
Onset of Action Rapid (2-5 minutes for infiltration)[17]Data not available
Duration of Action Medium (90-200 minutes with epinephrine for infiltration)[17]Data not available
Protein Binding ~65%[1][13]Data not available
pKa ~7.9Data not available
Metabolism Hepatic (CYP1A2 and CYP3A4)[1][18]Data not available
Primary Local Anesthetic Mechanism Voltage-gated sodium channel blockade[19][20]Presumed voltage-gated sodium channel blockade

Conclusion and Future Directions

This compound presents an interesting candidate for further investigation as a local anesthetic. Its known activity in preliminary screens, coupled with its chemical structure, warrants a more detailed characterization of its local anesthetic profile. Future research should focus on conducting rigorous dose-response studies using the experimental protocols outlined in this guide to determine its potency, onset, and duration of action. Comparative studies against established local anesthetics like lidocaine would be crucial to ascertain its potential clinical utility. Furthermore, elucidating the role of its alpha-2 adrenergic agonist activity in its local anesthetic effect could reveal novel mechanisms and potential therapeutic advantages. The methodologies and frameworks presented here provide a solid foundation for drug development professionals to undertake a comprehensive evaluation of this compound's local anesthetic properties.

References

The Impact of Lidamidine Hydrochloride on Intestinal Ion Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, an N-phenyl-N'-methylguanidine derivative, has demonstrated significant effects on intestinal ion transport, contributing to its antidiarrheal properties. This technical guide provides an in-depth analysis of the mechanisms by which lidamidine modulates intestinal electrolyte movement. Drawing upon key in vitro and in vivo studies, this document summarizes quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. The primary mechanism of action for this compound in the intestine involves the stimulation of α2-adrenergic receptors, leading to an increase in sodium and chloride absorption and an inhibition of chloride secretion. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Quantitative Effects on Intestinal Ion Transport

This compound exerts a measurable influence on several key parameters of intestinal ion transport. The following tables summarize the quantitative data from a pivotal study on the rabbit ileum, providing a clear comparison of its effects.

Table 1: Effect of this compound on Short-Circuit Current (Isc) and Potential Difference (PD) in Rabbit Ileum [1]

ParameterControlLidamidine (10⁻³ M)Change
Short-Circuit Current (μEq/h·cm²)-------2.0 ± 0.4
Potential Difference (mV)------Decrease

Data are presented as mean ± SEM. A negative change in Isc indicates a decrease in net anion secretion or an increase in net cation absorption.

Table 2: Effect of this compound on Net Ion Fluxes in Rabbit Ileum [1]

Ion Flux (μEq/h·cm²)ControlLidamidine (10⁻³ M)Change
Net Sodium (Na⁺) Absorption------+1.8 ± 0.4
Net Chloride (Cl⁻) Absorption------+3.4 ± 0.6

Data are presented as mean ± SEM. A positive change indicates an increase in net absorption.

Table 3: Effect of this compound on Unidirectional Ion Fluxes and Tissue Conductance in Rabbit Ileum [1]

ParameterControlLidamidine (10⁻³ M)Change
Mucosal-to-Serosal Na⁺ Flux------Increase
Serosal-to-Mucosal Na⁺ Flux------No significant change
Mucosal-to-Serosal Cl⁻ Flux------Increase
Serosal-to-Mucosal Cl⁻ Flux------Decrease
Tissue Conductance (mmho/cm²)------+10.0 ± 1.6

Data are presented as mean ± SEM.

In human studies, oral administration of lidamidine (10 mg) did not significantly affect basal jejunal fluid transport but was effective in reducing prostaglandin E2-induced fluid secretion[2]. This suggests that its primary utility may be in treating secretory diarrheas.

Proposed Mechanism of Action and Signaling Pathway

The effects of this compound on intestinal ion transport are primarily mediated through its action as an α2-adrenergic receptor agonist.[1] Activation of these receptors on the basolateral membrane of intestinal epithelial cells initiates a signaling cascade that ultimately alters the activity of ion transporters.

The proposed signaling pathway is as follows:

  • Receptor Binding: Lidamidine binds to and activates α2-adrenergic receptors on the surface of intestinal epithelial cells.

  • G-Protein Activation: This binding activates an inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Transport: Reduced cAMP levels have two main consequences:

    • Inhibition of Chloride Secretion: Lower cAMP levels decrease the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel on the apical membrane, thus reducing chloride secretion into the intestinal lumen.[3]

    • Stimulation of Sodium and Chloride Absorption: The precise mechanism by which reduced cAMP enhances electroneutral sodium and chloride absorption is complex but is thought to involve the modulation of apical Na+/H+ and Cl-/HCO3- exchangers.

The action of lidamidine can be transiently reversed by the α2-adrenergic antagonist yohimbine, further supporting this proposed mechanism.[1]

lidamidine_signaling_pathway cluster_cell Lumen Lumen Blood Blood Lidamidine Lidamidine Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Adenylyl_Cyclase->PKA Reduced activation ATP ATP ATP->Adenylyl_Cyclase cAMP->PKA Activates CFTR CFTR Cl- Channel (Apical) PKA->CFTR Phosphorylates & Activates NaCl_Absorption Na+/H+ & Cl-/HCO3- Exchangers (Apical) PKA->NaCl_Absorption Modulates Cl_Secretion Cl- Secretion (Inhibited) CFTR->Cl_Secretion Mediates NaCl_Absorption_Effect NaCl Absorption (Stimulated) NaCl_Absorption->NaCl_Absorption_Effect Mediates

Caption: Proposed signaling pathway for this compound in intestinal epithelial cells.

Experimental Protocols

The investigation of this compound's effects on intestinal ion transport predominantly utilizes the Ussing chamber technique. This ex vivo method allows for the precise measurement of ion movement across an isolated piece of intestinal tissue.

Ussing Chamber Assay for Intestinal Ion Transport

This protocol outlines the key steps for assessing the impact of a test compound like lidamidine on intestinal ion transport.

3.1.1. Materials and Reagents

  • Ussing Chamber System (including chambers, electrodes, and amplifier)

  • Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂

  • Experimental animal (e.g., rabbit, rat)

  • This compound stock solution

  • Other pharmacological agents as needed (e.g., yohimbine, forskolin)

  • Surgical instruments for tissue dissection

3.1.2. Procedure

  • Animal Euthanasia and Tissue Isolation:

    • Humanely euthanize the experimental animal according to approved institutional protocols.

    • Promptly excise a segment of the desired intestinal region (e.g., ileum, jejunum).

    • Place the tissue segment in ice-cold, oxygenated KRB buffer.

  • Tissue Preparation:

    • Open the intestinal segment along the mesenteric border.

    • Gently rinse the mucosal surface with cold KRB buffer to remove luminal contents.

    • Carefully strip the external muscle layers (serosa and muscularis propria) from the mucosa and submucosa using fine forceps. This step is crucial to reduce tissue resistance and isolate the epithelial transport processes.

  • Mounting the Tissue:

    • Mount the stripped intestinal mucosa between the two halves of the Ussing chamber, with the mucosal side facing the luminal (apical) chamber and the submucosal side facing the serosal (basolateral) chamber.

    • Fill both chamber halves with equal volumes of pre-warmed (37°C) and oxygenated KRB buffer.

  • Equilibration and Baseline Measurement:

    • Allow the mounted tissue to equilibrate for a period of 20-30 minutes, during which the short-circuit current (Isc) should stabilize.

    • Maintain the transepithelial potential difference at 0 mV by passing a current (the Isc) across the tissue using the voltage clamp amplifier.

    • Record baseline Isc and transepithelial resistance (TER), which is calculated periodically by applying a brief voltage pulse and measuring the resulting current change (Ohm's Law).

  • Experimental Intervention:

    • Once a stable baseline is achieved, add this compound to the serosal (basolateral) chamber to the desired final concentration.

    • Continuously record the Isc and monitor changes in response to the drug. A decrease in Isc is indicative of either reduced anion secretion or enhanced cation absorption.

    • To investigate the mechanism, specific inhibitors or activators can be added. For example, to confirm α2-adrenergic receptor involvement, the antagonist yohimbine can be added prior to or after lidamidine. To study the effect on stimulated secretion, an agent like forskolin (which increases cAMP) can be added to the serosal side before or after lidamidine.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) as the difference between the peak or plateau response and the baseline value.

    • Analyze changes in TER to assess tissue viability and integrity.

    • For ion flux studies, radioisotopes (e.g., ²²Na⁺, ³⁶Cl⁻) can be added to one chamber, and their appearance in the other chamber can be measured over time to calculate unidirectional and net fluxes.

ussing_chamber_workflow cluster_prep Tissue Preparation cluster_exp Ussing Chamber Experiment cluster_analysis Data Analysis Euthanasia Animal Euthanasia Dissection Intestinal Segment Isolation Euthanasia->Dissection Stripping Muscle Layer Stripping Dissection->Stripping Mounting Mount Tissue in Chamber Stripping->Mounting Equilibration Equilibration & Baseline Recording (Isc, TER) Mounting->Equilibration Drug_Addition Add Lidamidine (Serosal Side) Equilibration->Drug_Addition Response_Recording Record Change in Isc & TER Drug_Addition->Response_Recording Calculate_Delta_Isc Calculate ΔIsc Response_Recording->Calculate_Delta_Isc Analyze_TER Analyze TER for Tissue Viability Flux_Calculation Calculate Ion Fluxes (if using isotopes)

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Lidamidine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies investigating lidamidine hydrochloride, a potent antidiarrheal agent. The document details its mechanism of action, summarizes key quantitative data from various animal models, and provides detailed experimental protocols for researchers to conduct similar studies.

Introduction

This compound (formerly WHR-1142A) is an alpha-2 adrenergic agonist with demonstrated efficacy in treating diarrhea.[1][2] Its primary mechanism of action involves the stimulation of alpha-2 adrenergic receptors in the gastrointestinal tract, leading to decreased intestinal motility and secretion.[1] Unlike opioid-based antidiarrheal agents like loperamide and diphenoxylate, lidamidine's effects are not antagonized by naloxone, indicating a distinct pharmacological profile.[3] Studies in various animal models, including rats, mice, and dogs, have established its potent antimotility and antisecretory properties.[4]

Mechanism of Action

This compound exerts its antidiarrheal effects primarily through the activation of α2-adrenergic receptors. This leads to two main physiological responses:

  • Inhibition of Intestinal Motility: By acting on α2-adrenergic receptors, lidamidine inhibits the release of acetylcholine from cholinergic nerve terminals in the gut, which in turn reduces smooth muscle contractility and slows intestinal transit.[1]

  • Reduction of Intestinal Secretion: Lidamidine has been shown to inhibit intestinal secretion induced by various secretagogues, including cholera toxin and prostaglandin E2.[4][5] This effect is also mediated by α2-adrenergic receptor stimulation on intestinal epithelial cells, which is thought to increase the absorption of sodium and chloride ions.[1][6]

Its potent metabolite, WHR 1049, also contributes significantly to its antidiarrheal and antimotility effects and is approximately 30 times as potent as the parent compound.[7]

G Lidamidine This compound Alpha2 α2-Adrenergic Receptor Lidamidine->Alpha2 agonism AC Adenylyl Cyclase Alpha2->AC inhibition CholinergicNeuron Cholinergic Neuron Alpha2->CholinergicNeuron presynaptic inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CFTR ↓ CFTR Activation PKA->CFTR IonSecretion Decreased Ion & Fluid Secretion CFTR->IonSecretion Antidiarrheal Antidiarrheal Effect IonSecretion->Antidiarrheal ACh ↓ Acetylcholine Release CholinergicNeuron->ACh SmoothMuscle Intestinal Smooth Muscle ACh->SmoothMuscle Contraction ↓ Contraction SmoothMuscle->Contraction Motility Decreased Motility Contraction->Motility Motility->Antidiarrheal

Caption: Signaling pathway of Lidamidine's antidiarrheal action.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on this compound.

Table 1: Antidiarrheal Activity of this compound in the Castor Oil-Induced Diarrhea Model in Rats

CompoundDose (mg/kg, p.o.)% Inhibition of DiarrheaReference
Lidamidine HCl1.8 (ED50)50%[4]
Lidamidine HCl16>50% (duration ≥ 6h)[4]
WHR 10490.25100% (for 6h)[7]

Table 2: Effect of this compound on Intestinal Myoelectric Activity in Rats

CompoundDose (mg/kg, p.o.)EffectPotency vs. LidamidineReference
Lidamidine HCl0.5 - 4.0Dose-dependent inhibition-[7]
WHR 10490.0625 - 0.25Dose-dependent inhibition30x more potent[7]

Table 3: Effect of this compound on Ion Transport in Rabbit Ileum

CompoundConcentrationChange in Net Na+ Absorption (µEq/h·cm²)Change in Net Cl- Absorption (µEq/h·cm²)Reference
Lidamidine10⁻³ M+1.8 ± 0.4+3.4 ± 0.6[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and standard pharmacological procedures.

G cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Selection Animal Selection & Acclimation Fasting Fasting (with water ad libitum) Animal_Selection->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Drug_Admin Administer Lidamidine HCl or Vehicle Grouping->Drug_Admin Induction Induce Diarrhea/Administer Marker Drug_Admin->Induction Observation Observe for Predefined Period Induction->Observation Data_Collection Collect Fecal Samples/Tissues Observation->Data_Collection Measurement Measure Relevant Parameters Data_Collection->Measurement Analysis Statistical Analysis of Data Measurement->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for in vivo antidiarrheal studies.

Protocol 1: Castor Oil-Induced Diarrhea in Rats

This model assesses the antidiarrheal properties of a compound by measuring its ability to inhibit diarrhea induced by castor oil, which causes intestinal irritation and fluid secretion.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Castor oil

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Metabolic cages with absorbent paper lining

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimate rats for at least 7 days with free access to food and water. Fast the animals for 18-24 hours before the experiment, with water provided ad libitum.

  • Grouping: Randomly divide the rats into at least three groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (test dose, e.g., 2 mg/kg)

    • Group 3: Positive control (e.g., Loperamide, 5 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) via gavage.

  • Induction of Diarrhea: One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.

  • Observation: Immediately place each rat in an individual metabolic cage. Observe the animals for a period of 4-6 hours.

  • Data Collection: Record the following parameters:

    • Time to the first diarrheal stool.

    • Total number of diarrheal stools.

    • Total weight of diarrheal stools (by weighing the absorbent paper before and after the observation period).

  • Data Analysis: Calculate the percentage inhibition of diarrhea for the treated groups compared to the vehicle control group. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Charcoal Meal Intestinal Transit Test in Mice

This model evaluates the effect of a compound on intestinal motility by measuring the transit of a charcoal meal through the small intestine.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)

  • Vehicle (e.g., normal saline)

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Animal Preparation: Acclimate mice for at least 7 days. Fast the animals for 18-24 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into at least three groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (test dose, e.g., 5 mg/kg)

    • Group 3: Positive control (e.g., Atropine sulfate, 5 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle or this compound orally (p.o.) or intraperitoneally (i.p.). Administer the positive control intraperitoneally.

  • Charcoal Meal Administration: 30 minutes (for p.o. administration) or 15 minutes (for i.p. administration) after drug treatment, administer 0.2 mL of the charcoal meal suspension orally to each mouse.

  • Tissue Collection: 20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.

  • Measurement:

    • Carefully dissect the abdomen and expose the small intestine.

    • Excise the small intestine from the pylorus to the ileocecal junction.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the percentage of intestinal transit for each mouse using the formula: (distance traveled by charcoal / total length of small intestine) x 100. Compare the mean percentage of transit between the groups using appropriate statistical tests.

Protocol 3: Intestinal Myoelectric Activity in Conscious Rats

This protocol is for a more advanced study to directly measure the effect of lidamidine on the electrical activity of the intestinal muscles.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Bipolar electrodes

  • Electromyography (EMG) recording system

  • Surgical instruments for electrode implantation

  • Anesthetics (e.g., ketamine/xylazine)

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rats.

    • Under sterile surgical conditions, implant bipolar electrodes on the serosal surface of the proximal jejunum.

    • Exteriorize the electrode leads through the abdominal wall and run them subcutaneously to the back of the neck.

    • Allow the animals to recover for at least 7-10 days.

  • Animal Preparation: Fast the rats for 12 hours before the recording session, with free access to water.

  • Baseline Recording: Place the rats in a recording cage and connect the electrode leads to the EMG system. Record the basal myoelectric activity (migrating myoelectric complex) for a stable period (e.g., 1-2 hours).

  • Drug Administration: Administer this compound or vehicle orally via gavage at the desired doses.

  • Post-treatment Recording: Continue to record the intestinal myoelectric activity for several hours to observe any changes in the frequency and amplitude of the electrical signals.

  • Data Analysis: Analyze the recorded EMG data to quantify the inhibitory effect of lidamidine on myoelectric activity, such as the disruption of the migrating myoelectric complex.

Conclusion

This compound is a potent antidiarrheal agent with a well-defined mechanism of action centered on alpha-2 adrenergic receptor agonism. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its antimotility and antisecretory effects. Researchers can adapt these models to investigate the efficacy and mechanism of action of novel antidiarrheal drug candidates.

References

Application Notes and Protocols: Utilizing Lidamidine Hydrochloride in Cell-Based Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine hydrochloride is an α2-adrenergic receptor agonist, historically recognized for its antihypertensive and antidiarrheal properties.[1] Its mechanism of action centers on the stimulation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[2] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This signaling pathway modulates various physiological processes, making α2-adrenergic agonists like lidamidine valuable tool compounds in drug discovery for screening and validating new therapeutic targets.

These application notes provide a framework for utilizing this compound in common cell-based assays to probe α2-adrenergic receptor signaling and for screening compound libraries.

Data Presentation: In Vitro Activity of this compound

Assay TypeSystemMeasured EffectConcentration/DoseResultReference
Ion Transport AssayRabbit IleumShort Circuit Current10⁻³ M-2.0 +/- 0.4 µEq/h · cm²[3]
Ion Transport AssayRabbit IleumNet Sodium Absorption10⁻³ M+1.8 +/- 0.4 µEq/h · cm²[3]
Ion Transport AssayRabbit IleumNet Chloride Absorption10⁻³ M+3.4 +/- 0.6 µEq/h · cm²[3]
Fluid Transport AssayHuman JejunumProstaglandin E2-induced Secretion10 mg (per os)Significant reduction (P < 0.05)[4]
Smooth Muscle ContractionRat Proximal ColonIntrinsic Contractile Patterns3.0 mg/kg (IV)Inhibition of contractions

Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptor agonists like this compound involves the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP.

lidamidine_pathway Lidamidine Lidamidine Hydrochloride Alpha2AR α2-Adrenergic Receptor (α2-AR) Lidamidine->Alpha2AR Binds to & Activates Gi_protein Gi Protein (α, βγ subunits) Alpha2AR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC αi subunit Inhibits cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell-based assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the α2-adrenergic receptor by competing its binding against a known radiolabeled antagonist.

Experimental Workflow

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Membranes from α2-AR Expressing Cells mix_reagents Mix Membranes, Lidamidine, & Radiolabeled Ligand prep_membranes->mix_reagents prep_ligands Prepare Serial Dilutions of Lidamidine HCl prep_ligands->mix_reagents prep_radio Prepare Radiolabeled Ligand (e.g., [3H]Rauwolscine) prep_radio->mix_reagents incubate Incubate to Reach Binding Equilibrium mix_reagents->incubate filter_harvest Rapid Filtration to Separate Bound from Free Ligand incubate->filter_harvest scintillation Quantify Radioactivity via Scintillation Counting filter_harvest->scintillation plot_data Plot % Inhibition vs. Lidamidine Concentration scintillation->plot_data calculate_ki Calculate IC50 and Ki using Non-linear Regression plot_data->calculate_ki

Caption: Workflow for a radioligand binding assay.

Methodology

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human α2-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Serial dilutions of this compound (or vehicle for total binding, and a high concentration of a known antagonist like yohimbine for non-specific binding).

      • A fixed concentration of a suitable radiolabeled α2-adrenergic receptor antagonist (e.g., [³H]Rauwolscine or [³H]Yohimbine).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of inhibition versus the log concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of this compound binding to Gi-coupled α2-adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.

Methodology

  • Cell Culture and Plating:

    • Use a cell line endogenously or recombinantly expressing the α2-adrenergic receptor of interest (e.g., HEK293-α2A).

    • Plate the cells in a 96-well or 384-well assay plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

    • Add serial dilutions of this compound to the wells.

    • Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells (except for basal control) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF®, FRET, or ELISA-based). Follow the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the Forskolin-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition of Forskolin-stimulated cAMP levels versus the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay

This assay is crucial to ensure that the observed effects in functional assays are not due to cytotoxicity.

Methodology

  • Cell Plating:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere.

  • Compound Incubation:

    • Treat cells with a range of concentrations of this compound, including concentrations used in the functional assays.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate for a relevant time period (e.g., 24 to 48 hours).

  • Viability Assessment:

    • Perform a cell viability assay, such as one of the following:

      • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance.

      • Resazurin (alamarBlue®) Assay: Add resazurin solution and incubate. Measure fluorescence.

      • ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent to lyse cells and measure luminescence, which correlates with ATP levels.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot percent viability versus the log concentration of this compound to determine any potential cytotoxic effects.

Conclusion

This compound serves as a useful tool compound for studying α2-adrenergic receptor function in cell-based assays. The protocols outlined above provide a starting point for characterizing its binding affinity and functional potency. As with any compound, it is essential to perform these assays in the specific cellular context of interest and to validate the results with appropriate controls. These studies can aid in the identification and characterization of novel modulators of the α2-adrenergic signaling pathway for various therapeutic applications.

References

Application of Lidamidine Hydrochloride in Autoimmune Conditions: An Evidence-Based Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the potential application of lidamidine hydrochloride for the treatment of autoimmune conditions. Following a comprehensive review of available scientific literature, there is no substantive evidence to support the use of this compound as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, lupus, or inflammatory bowel disease.

Initial reports suggesting anti-inflammatory and immunomodulatory properties, potentially through inhibition of the NF-κB pathway and reduction of pro-inflammatory cytokines like TNF-α and IL-6, are not substantiated by preclinical or clinical data found in peer-reviewed publications. In contrast, an early pharmacological study explicitly states that this compound possesses no anti-inflammatory activity [1].

The well-established and approved indication for this compound is as an antidiarrheal agent[2][3]. Its mechanism of action is primarily attributed to its activity as an alpha-2 adrenergic agonist[4].

Due to the absence of supporting data, detailed application notes and experimental protocols for the use of this compound in autoimmune research cannot be provided. This document will instead summarize the known pharmacology of this compound based on available evidence.

Known Mechanism of Action and Pharmacological Profile

This compound's primary therapeutic effect stems from its action as an alpha-2 adrenergic agonist[4]. This mechanism is central to its efficacy as an antidiarrheal agent.

Key Pharmacological Effects:

  • Antidiarrheal Activity: this compound inhibits gastrointestinal motility[5][6]. As an alpha-2 adrenergic agonist, it is thought to reduce intestinal secretions and transit, leading to its antidiarrheal effect.

  • Cardiovascular Effects: At doses higher than those used for its antidiarrheal effects, this compound can impact the cardiovascular system. In animal studies, it has been shown to reduce cardiac output, primarily by decreasing heart rate, and to slightly elevate blood pressure due to an increase in peripheral resistance[7].

  • Central Nervous System (CNS) Effects: The drug exhibits some CNS depressant effects at high doses, but it does not potentiate the effects of other CNS depressants like hexobarbital or ethanol[7].

  • Lack of Anti-inflammatory and Analgesic Activity: Pharmacological studies have shown that this compound does not possess anti-inflammatory or morphine-like analgesic properties[1][5]. Its inhibition of intestinal motility is not antagonized by naloxone, indicating a mechanism distinct from opioid pathways[5].

Signaling Pathway for Antidiarrheal Action

The diagram below illustrates the proposed mechanism of action for this compound in the gastrointestinal tract, leading to its antidiarrheal effect.

lidamidine_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Enterocyte (Intestinal Cell) Lidamidine Lidamidine Alpha2_Receptor Alpha-2 Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to and activates NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits Ion_Secretion Reduced Ion and Water Secretion NE_Release->Ion_Secretion Leads to GI_Motility Decreased GI Motility NE_Release->GI_Motility Leads to Antidiarrheal_Effect Antidiarrheal Effect Ion_Secretion->Antidiarrheal_Effect GI_Motility->Antidiarrheal_Effect

Caption: Mechanism of this compound as an antidiarrheal agent.

Quantitative Data

No quantitative data regarding the efficacy of this compound in autoimmune models (e.g., IC50 values for cytokine inhibition, in vivo disease scores) are available in the reviewed literature. The table below summarizes the limited quantitative data found in a clinical trial for irritable bowel syndrome, which has an inflammatory component, but is distinct from autoimmune disease.

ParameterLidamidine HCl Group (pre-treatment)Lidamidine HCl Group (post-treatment)Placebo Group (pre-treatment)Placebo Group (post-treatment)p-valueReference
Post-prandial duration of spontaneous recto-anal inhibitory reflex (sec) 18.9 +/- 1.015.1 +/- 1.3N/AN/A< 0.05[8]
Amplitude of induced recto-anal inhibitory reflex (mmHg) 24.6 +/- 2.917.3 +/- 3.0N/AN/A= 0.02[8]
Rectal painful sensation threshold (ml) 54.8 +/- 5.443.6 +/- 3.5N/AN/A< 0.05[8]

Data presented as mean +/- standard error. N/A indicates data not provided in the abstract.

Experimental Protocols

As there are no published studies on the use of this compound in autoimmune models, specific experimental protocols cannot be provided. For researchers interested in screening compounds for potential anti-inflammatory or immunomodulatory activity, the following general protocols for common in vitro and in vivo assays are suggested.

In Vitro: Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general framework for assessing the effect of a test compound on the production of pro-inflammatory cytokines.

Objective: To determine if this compound inhibits the production of TNF-α and IL-6 from stimulated human PBMCs.

Materials:

  • Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • LPS (Lipopolysaccharide) from E. coli (e.g., serotype O111:B4) for stimulation.

  • This compound dissolved in a suitable vehicle (e.g., DMSO or PBS) to create a stock solution.

  • 96-well cell culture plates.

  • ELISA kits for human TNF-α and IL-6.

Procedure:

  • Cell Seeding: Seed isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.

  • Stimulation: Add 50 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

In Vivo: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model for rheumatoid arthritis[9][10][11]. This is a generalized protocol.

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory arthritis.

Animals: DBA/1J mice (male, 8-10 weeks old).

Materials:

  • Bovine type II collagen (CII).

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • This compound for oral gavage or intraperitoneal injection.

  • Calipers for measuring paw thickness.

Procedure:

  • Immunization (Day 0): Emulsify bovine CII in CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine CII in IFA. Inject 100 µL of this emulsion as a booster.

  • Disease Monitoring: Beginning on day 21, monitor mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.

  • Treatment: Upon the onset of clinical signs of arthritis (typically around day 25-28), randomize mice into treatment and vehicle control groups. Administer this compound daily by the chosen route.

  • Endpoint: Continue treatment and monitoring for a pre-determined period (e.g., 14-21 days). At the end of the study, collect blood for serological analysis (e.g., anti-CII antibodies, cytokine levels) and harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Conclusion

Based on a thorough review of the available scientific literature, there is no evidence to support the application of this compound for the treatment of autoimmune conditions. Its established role is as an antidiarrheal agent, with a mechanism of action consistent with an alpha-2 adrenergic agonist. Reports of anti-inflammatory or immunomodulatory activity are not supported by published preclinical or clinical data. Researchers are advised to focus on compounds with a documented rationale for immunomodulation when investigating novel therapies for autoimmune diseases.

References

Application of Lidamidine Hydrochloride in Rheumatoid Arthritis and Psoriasis: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific and medical literature, there is currently no available evidence to support the use of Lidamidine hydrochloride in the management of rheumatoid arthritis or psoriasis. Research and clinical data on this specific application are absent from the public domain.

This compound is primarily documented as a peripherally acting antidiarrheal agent.[1][2] Its mechanism of action involves the stimulation of alpha-2 adrenergic receptors, which leads to the inhibition of intestinal motility.[3][4] Some literature also refers to its investigation as an antihypertensive compound, again related to its effects on adrenergic receptors to reduce sympathetic outflow.[3]

Searches for preclinical studies, clinical trials, or any investigation into the immunological or anti-inflammatory effects of this compound relevant to autoimmune conditions like rheumatoid arthritis and psoriasis have yielded no results. The existing body of research on this compound is focused on its gastrointestinal and cardiovascular properties.[1][3][4]

Therefore, it is not possible to provide application notes, experimental protocols, quantitative data, or signaling pathway diagrams for the use of this compound in the management of rheumatoid arthritis and psoriasis, as requested. The foundational scientific information for this topic does not appear to exist.

For researchers, scientists, and drug development professionals interested in novel treatments for rheumatoid arthritis and psoriasis, current research focuses on pathways involving cytokines like TNF-alpha, interleukins (e.g., IL-17, IL-23), and Janus kinases (JAKs).[5][6][7] Numerous biologic agents and small molecule inhibitors targeting these pathways are in various stages of development and clinical use.[8][9][10] Information on established and emerging therapies for these conditions can be found in rheumatology and dermatology literature.[11][12][13]

References

Application Notes and Protocols for Lidamidine Hydrochloride in Isolated Guinea Pig Ileum Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lidamidine hydrochloride in in vitro studies with isolated guinea pig ileum. This classical pharmacological preparation is instrumental in evaluating the antispasmodic and mechanistic properties of various compounds. This compound, known for its antidiarrheal properties, serves as a key example of an α2-adrenergic agonist acting on intestinal smooth muscle.

Application Notes

This compound is a potent inhibitor of contractile activity in the isolated guinea pig ileum.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors.[2] These receptors are predominantly located presynaptically on the cholinergic nerve terminals within the myenteric plexus of the ileum.[3][4][5][6] Activation of these presynaptic α2-adrenoceptors inhibits the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut, leading to the relaxation of the smooth muscle and a reduction in intestinal motility.[3]

Studies have demonstrated that lidamidine effectively inhibits contractions induced by a wide array of spasmogens, including acetylcholine, histamine, serotonin, and potassium chloride (KCl).[1] This indicates a broad, non-specific antispasmodic effect, likely stemming from its fundamental action on neurotransmitter release. The effect of lidamidine can be competitively antagonized by α2-specific antagonists like yohimbine, but not by α1-antagonists such as prazosin, confirming its α2-receptor selectivity.[2][3] Notably, its action is not reversed by the opioid antagonist naloxone, distinguishing its mechanism from that of opioid-based antidiarrheal agents.[1][3]

The isolated guinea pig ileum model is therefore exceptionally well-suited for:

  • Characterizing the antispasmodic potency of lidamidine.

  • Elucidating its α2-adrenergic receptor-mediated mechanism of action.

  • Performing competitive antagonism studies to determine receptor affinity (pA2 values) of α-adrenoceptor antagonists.

  • Differentiating between presynaptic and postsynaptic sites of drug action.

Data Presentation

Quantitative data from experiments should be meticulously recorded to allow for robust analysis, such as the calculation of EC50 (or IC50) and pA2 values.

Table 1: Dose-Response Data for this compound on Induced Contractions

Lidamidine HCl Concentration (M)Response Amplitude (e.g., grams of tension)% Inhibition of Maximum Contraction
1 x 10⁻⁹
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴

Table 2: Antagonism of Acetylcholine-Induced Contractions by this compound

Acetylcholine Concentration (M)Response without Lidamidine (% of Max)Response with Lidamidine [Specify Conc.] (% of Max)
1 x 10⁻⁹
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴

Table 3: Summary of Calculated Pharmacological Parameters

ParameterValueStandard Error of the Mean (SEM)
IC50 (Lidamidine vs. Agonist)
pA2 (Yohimbine vs. Lidamidine)

Experimental Protocols

The following are detailed protocols for preparing the isolated guinea pig ileum and investigating the pharmacological effects of this compound.

Protocol 1: Preparation of Isolated Guinea Pig Ileum
  • Animal Euthanasia and Dissection: A guinea pig is euthanized via a humane method, such as a blow to the head followed by exsanguination.[7] The abdomen is opened, and the caecum is located to identify the ileocecal junction.[8]

  • Tissue Isolation: A segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is carefully excised.[9]

  • Cleaning and Sectioning: The isolated segment is placed in a petri dish containing pre-warmed and aerated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).[7][8] The lumen is gently flushed with the solution to remove its contents, and the attached mesentery is carefully trimmed.[8] The segment is then cut into smaller pieces of 2-3 cm in length.[8]

  • Mounting the Tissue:

    • One end of an ileum segment is tied with a silk thread to a tissue holder (which may serve as an electrode for electrical stimulation).

    • The other end is tied to an isotonic or isometric force-displacement transducer.[7]

    • The mounted tissue is submerged in an organ bath (typically 10-20 ml volume) containing the physiological solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂ / 5% CO₂).[10]

  • Equilibration: The preparation is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 0.5-1.0 g.[8] During this time, the bath solution should be replaced every 15 minutes to wash out metabolites.[11]

Composition of Krebs-Henseleit Solution (mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25, KH₂PO₄ 1.2, and glucose 11.1.[11]

Protocol 2: Evaluating the Inhibitory Effect of Lidamidine on Electrically-Induced Contractions

This protocol assesses the effect of lidamidine on neurotransmitter release from enteric nerves.

  • Induce Contractions: The ileum is stimulated with transmural electrical pulses (e.g., 0.1 Hz frequency, 1 ms duration, supramaximal voltage) to elicit regular, submaximal "twitch" responses, which are primarily due to the release of ACh.[3][6][10]

  • Establish Baseline: Record the twitch responses until a stable baseline is achieved.

  • Cumulative Addition of Lidamidine: Add this compound to the organ bath in a cumulative, logarithmic fashion (e.g., 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.

  • Data Recording: Record the percentage inhibition of the twitch response at each concentration of lidamidine.

  • Data Analysis: Plot the log concentration of lidamidine against the percentage inhibition to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Characterizing Antagonism of Spasmogen-Induced Contractions

This protocol evaluates lidamidine's ability to inhibit contractions caused by direct smooth muscle stimulation.

  • Establish Baseline: After equilibration, record a stable baseline resting tension.

  • Control Dose-Response Curve: Generate a cumulative dose-response curve for a spasmogen like acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) or histamine.[12][13]

  • Washout: Thoroughly wash the tissue to return it to the baseline resting tone.

  • Lidamidine Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 10-15 minutes).

  • Second Dose-Response Curve: In the continued presence of lidamidine, repeat the cumulative addition of the spasmogen.

  • Data Analysis: Compare the agonist dose-response curves in the absence and presence of lidamidine. A rightward shift in the curve indicates competitive antagonism.

Protocol 4: Investigating Receptor Specificity with Antagonists

This protocol confirms the involvement of α2-adrenoceptors in the action of lidamidine.

  • Induce Inhibition: Elicit a stable, submaximal inhibition of electrically-induced twitch responses using a fixed concentration of lidamidine (e.g., its IC50 concentration).

  • Introduce Antagonist: Add a specific α2-adrenergic antagonist, such as yohimbine (e.g., 10⁻⁶ M), to the organ bath.

  • Observe Reversal: Record any reversal of the inhibition caused by lidamidine. A restoration of the twitch response indicates that yohimbine is antagonizing the effect of lidamidine at the α2-receptor level.[2][3]

  • Control Experiment: Repeat the experiment using a specific α1-adrenergic antagonist, such as prazosin. The lack of reversal of lidamidine's effect will confirm that α1-receptors are not significantly involved.[2][3]

Mandatory Visualizations

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis p1 Euthanize Guinea Pig & Dissect Ileum p2 Clean & Section Ileum Segment (2-3 cm) p1->p2 p3 Mount in Organ Bath (37°C, Aerated Krebs Solution) p2->p3 p4 Equilibrate (30-60 min under 0.5g tension) p3->p4 e1 Induce Contractions (Electrical or Agonist) p4->e1 e2 Establish Stable Baseline e1->e2 e3 Administer Lidamidine HCl (Cumulative Doses) e2->e3 e4 Record Inhibitory Response e3->e4 a1 Plot Dose-Response Curve e4->a1 a2 Calculate IC50 / EC50 a1->a2

Caption: Experimental workflow for isolated guinea pig ileum studies.

G cluster_neuron Cholinergic Neuron Terminal LID Lidamidine HCl A2R Presynaptic α2-Adrenoceptor LID->A2R Activates AC Adenylate Cyclase A2R->AC Inhibits Ca ↓ Ca²⁺ Influx A2R->Ca Inhibits CAMP ↓ cAMP AC->CAMP Vesicle ACh Vesicle ACh Acetylcholine (ACh) Release Vesicle->ACh Inhibition of Exocytosis Synapse Synaptic Cleft ACh->Synapse M3R Muscarinic M3 Receptor Synapse->M3R ACh Binds SMC Smooth Muscle Cell M3R->SMC Contraction Muscle Contraction SMC->Contraction Stimulates

Caption: Signaling pathway of Lidamidine HCl in the guinea pig ileum.

G LID Lidamidine HCl A2R α2-Receptor LID->A2R Binds & Activates A1R α1-Receptor LID->A1R No Affinity YOH Yohimbine (α2-Antagonist) YOH->A2R Blocks PRA Prazosin (α1-Antagonist) PRA->A1R Blocks NO_EFFECT No Effect on Lidamidine Action PRA->NO_EFFECT EFFECT Inhibition of ACh Release A2R->EFFECT

Caption: Logical relationship of Lidamidine and specific antagonists.

References

In Vivo Protocols for Assessing Antimotility and Antidiarrheal Activity of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vivo protocols for evaluating the antimotility and antidiarrheal properties of lidamidine hydrochloride (formerly WHR-1142A). This document includes experimental procedures, data presentation guidelines, and visualizations to facilitate the study of this pharmacologically unique antidiarrheal agent. This compound has demonstrated potent antimotility, antidiarrheal, and intestinal antisecretory activities in various animal models, including mice, rats, and dogs.[1] Its efficacy has been established in models of diarrhea induced by castor oil, prostaglandin E2, carbachol, and serotonin, as well as in inhibiting intestinal secretion caused by cholera toxin.[1]

Mechanism of Action Overview

This compound is recognized as a novel antidiarrheal agent with a distinct pharmacological profile.[2] Its mechanism is not antagonized by naloxone, indicating it does not act via opioid pathways.[2] Evidence suggests that its therapeutic effects may be linked to the stimulation of alpha-2 adrenergic receptors, which leads to an increase in electrolyte absorption in the intestine. A significant metabolite, WHR 1049, has also been shown to be a potent inhibitor of myoelectric activity and effectively blocks induced diarrhea.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various in vivo models.

Table 1: Efficacy of this compound in Castor Oil-Induced Diarrhea in Rats

ParameterDose (p.o.)Result
ED₅₀1.8 mg/kgInhibition of diarrhea[1]
Duration of Action16 mg/kgAt least 6 hours[1]

Table 2: Clinical Efficacy of this compound in Acute Nonspecific Diarrhea (29-hour treatment period)

Treatment GroupAverage Number of Bowel MovementsAverage Fecal Weight (grams)
Placebo5.1576[4]
This compound (10 mg)2.4364[4]
This compound (18 mg)2.5435[4]

Table 3: Effect of this compound on Gastric Emptying in Healthy Volunteers

ParameterLidamidine DoseResult vs. Placebo
Half-emptying time12 mgTrend towards longer emptying (p=0.06)[5]
Area under the gastric emptying curve12 mg and 18 mgSignificantly increased (p < 0.05)[5]

Experimental Protocols

Castor Oil-Induced Diarrhea Model in Rats

This model is used to assess the antidiarrheal properties of a compound by inducing diarrhea with castor oil, which increases intestinal motility and secretion.

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Castor oil

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Cages with absorbent paper lining

Procedure:

  • Fast the rats for 18 hours prior to the experiment, with free access to water.

  • Divide the animals into a control group and one or more test groups.

  • Administer the vehicle to the control group and this compound at various doses (e.g., 1, 2, 4, 8, 16 mg/kg) orally to the test groups.

  • One hour after drug administration, orally administer 1.0 mL of castor oil to all animals.

  • Place each rat in an individual cage lined with absorbent paper.

  • Observe the animals for the onset of diarrhea and the total number of diarrheic feces for up to 8 hours post-castor oil administration.

  • The percentage inhibition of diarrhea can be calculated using the formula: % Inhibition = [(Mean number of diarrheic feces in control group - Mean number of diarrheic feces in test group) / Mean number of diarrheic feces in control group] x 100

Expected Outcome: this compound is expected to significantly delay the onset of diarrhea and reduce the frequency of defecation in a dose-dependent manner.

G cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection Fasting Fast Rats (18h) Grouping Group Animals Fasting->Grouping DrugAdmin Administer Lidamidine HCl or Vehicle (p.o.) Grouping->DrugAdmin CastorOil Administer Castor Oil (1.0 mL, p.o.) 1h post-drug DrugAdmin->CastorOil Observation Observe for Diarrhea Onset & Fecal Count (up to 8h) CastorOil->Observation DataAnalysis Calculate % Inhibition Observation->DataAnalysis

Caption: Workflow for the Castor Oil-Induced Diarrhea Model.

Charcoal Intestinal Motility Test in Mice

This protocol evaluates the effect of a substance on the transit of a charcoal meal through the small intestine, providing a measure of its antimotility activity.

Materials:

  • Male Swiss albino mice (20-25g)

  • This compound

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Vehicle (e.g., normal saline)

  • Oral gavage needles

  • Dissection tools

Procedure:

  • Fast the mice for 18 hours before the experiment, allowing free access to water.

  • Randomly assign the mice to a control group and one or more experimental groups.

  • Administer the vehicle to the control group and this compound at various doses orally to the experimental groups.

  • Thirty minutes after drug administration, orally administer 0.5 mL of the charcoal meal to each mouse.

  • Twenty minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.

  • Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each mouse using the formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

  • The percentage inhibition of intestinal transit can be calculated by comparing the mean transit distance in the test groups to the control group.

Expected Outcome: this compound is expected to decrease the distance traveled by the charcoal meal in a dose-dependent manner, indicating its antimotility effect.

G cluster_prep Preparation cluster_treatment Treatment cluster_dissection Dissection & Measurement cluster_analysis Data Analysis Fasting Fast Mice (18h) Grouping Group Animals Fasting->Grouping DrugAdmin Administer Lidamidine HCl or Vehicle (p.o.) Grouping->DrugAdmin CharcoalAdmin Administer Charcoal Meal (0.5 mL, p.o.) 30 min post-drug DrugAdmin->CharcoalAdmin Euthanasia Euthanize Mice 20 min post-charcoal CharcoalAdmin->Euthanasia Dissection Dissect & Measure Intestinal Length & Charcoal Transit Distance Euthanasia->Dissection Calculation Calculate % Intestinal Transit & % Inhibition Dissection->Calculation

Caption: Workflow for the Charcoal Intestinal Motility Test.

Cholera Toxin-Induced Intestinal Secretion Model in Rats

This model assesses the antisecretory activity of a compound against fluid accumulation in the intestine induced by cholera toxin.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Cholera toxin

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • Syringes and needles

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rats.

  • Make a midline abdominal incision to expose the small intestine.

  • Ligate the small intestine at the pyloric and ileocecal ends.

  • Create multiple ligated loops of the small intestine (approximately 5 cm each), with a small segment of normal intestine between each loop.

  • Inject a solution of cholera toxin (e.g., 1 µ g/loop ) into the lumen of each loop.

  • Administer this compound (intraperitoneally or orally) to the test groups, and the vehicle to the control group.

  • Close the abdominal incision and allow the animals to recover from anesthesia.

  • After a predetermined time (e.g., 6 hours), euthanize the rats.

  • Carefully dissect the ligated intestinal loops.

  • Measure the length and weight of each loop.

  • The ratio of loop weight to length (g/cm) is used as an index of fluid accumulation.

  • Calculate the percentage inhibition of fluid accumulation in the treated groups compared to the control group.

Expected Outcome: this compound is expected to significantly reduce the weight-to-length ratio of the intestinal loops, demonstrating its antisecretory effect against cholera toxin-induced fluid accumulation.

G cluster_prep Surgical Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Fasting Fast Rats (24h) Anesthesia Anesthetize Rats Fasting->Anesthesia Ligation Create Ligated Intestinal Loops Anesthesia->Ligation ToxinInjection Inject Cholera Toxin into Loops Ligation->ToxinInjection DrugAdmin Administer Lidamidine HCl or Vehicle ToxinInjection->DrugAdmin Incubation Incubate (e.g., 6 hours) DrugAdmin->Incubation Euthanasia Euthanize Rats Incubation->Euthanasia Measurement Measure Loop Weight & Length Euthanasia->Measurement Calculation Calculate Weight/Length Ratio & % Inhibition of Secretion Measurement->Calculation

Caption: Workflow for the Cholera Toxin-Induced Intestinal Secretion Model.

Signaling Pathway

The proposed mechanism of action for this compound involves the stimulation of alpha-2 adrenergic receptors, which in turn inhibits adenylate cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is thought to increase the absorption of electrolytes (Na+ and Cl-) and water from the intestinal lumen, thereby exerting an antisecretory effect.

G Lidamidine Lidamidine Hydrochloride Alpha2 α2-Adrenergic Receptor Lidamidine->Alpha2 stimulates AC Adenylate Cyclase Alpha2->AC inhibits cAMP ↓ Intracellular cAMP AC->cAMP ElectrolyteAbsorption ↑ Na+ and Cl- Absorption cAMP->ElectrolyteAbsorption WaterAbsorption ↑ Water Absorption ElectrolyteAbsorption->WaterAbsorption AntisecretoryEffect Antisecretory Effect WaterAbsorption->AntisecretoryEffect

Caption: Proposed Signaling Pathway for this compound's Antisecretory Action.

References

Application Notes and Protocols for the Analytical and Physical Profiling of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical and physical profiling of lidamidine hydrochloride. Detailed methodologies for key analytical techniques are provided to assist in the characterization and quality control of this active pharmaceutical ingredient.

Physicochemical Properties

This compound is a white powder.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for formulation development and quality control.

PropertyValueReference
Chemical Name 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride[2]
Molecular Formula C₁₁H₁₇ClN₄O[1]
Molecular Weight 256.73 g/mol [1]
Melting Point 194-197 °C[1][3]
Solubility (at 25°C) Water: 153.55 mg/mLMethanol: 297.94 mg/mLEthanol: 88.55 mg/mLChloroform: 4.62 mg/mLHexane: 0.01 mg/mL[1]
UV Absorption Maxima (in H₂O) 262 nm (ε = 626)271 nm (ε = 524)[1]

Analytical Methodologies

A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation, identification, and quantification of this compound and its potential impurities.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 7.5) and acetonitrile in a 50:50 (v/v) ratio can be used.[4] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at 271 nm, one of the absorption maxima of this compound.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN 50:50) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC StandardSol Standard Solutions StandardSol->HPLC SampleSol Sample Solution SampleSol->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

A flowchart of the HPLC analysis workflow for this compound.
Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of this compound in solution.

Protocol for UV-Vis Spectroscopic Analysis:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Distilled water or 0.1 M hydrochloric acid.[1][5]

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).

    • Prepare a series of standard solutions by diluting the stock solution to cover a suitable concentration range (e.g., 5-25 µg/mL).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is 262 nm or 271 nm in water.[1] Use the solvent as a blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

IR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a molecular fingerprint.

Protocol for IR Spectroscopic Analysis (KBr Pellet Method):

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[6]

    • Transfer the mixture to a die and press it under high pressure to form a transparent or translucent pellet.[6]

  • Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder and acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • The resulting spectrum can be compared with a reference spectrum for identification.

General Protocol for ¹H NMR Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which this compound is soluble, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will provide information about the different types of protons and their connectivity in the molecule.

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure by analyzing its fragmentation patterns.

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrumentation: A mass spectrometer with an electrospray ionization source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1-10 µg/mL.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition.

Physical Characterization

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.[7][8]

Protocol for DSC and TGA:

  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature. The endothermic peak will correspond to the melting of the substance.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature. This will indicate the thermal stability and decomposition profile of the compound.

Mechanism of Action: Signaling Pathway

This compound acts as an alpha-2 (α2) adrenergic agonist.[] Its therapeutic effects, such as its antidiarrheal properties, are mediated through the activation of α2-adrenergic receptors. The binding of this compound to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to a physiological response.[10][11]

Signaling Pathway of this compound:

Signaling_Pathway cluster_cytoplasm Cytoplasm Lidamidine Lidamidine HCl Alpha2_Receptor α2-Adrenergic Receptor (GPCR) Lidamidine->Alpha2_Receptor binds G_Protein Gi Protein (α, β, γ subunits) Alpha2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., ↓ Secretion, ↓ Motility) PKA->Response phosphorylates targets leading to

The inhibitory signaling pathway of this compound via the α2-adrenergic receptor.

The activation of the α2-adrenergic receptor by this compound leads to the activation of an inhibitory G protein (Gi). The α-subunit of the Gi protein then inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects that contribute to the therapeutic action of the drug.

References

Application Notes and Protocols for the Gas-Liquid Chromatography (GLC) Analysis of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative analysis of Lidamidine Hydrochloride using Gas-Liquid Chromatography (GLC). The information is compiled for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is an antidiarrheal agent.[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for stability studies. Gas-liquid chromatography (GLC), a powerful technique for separating and analyzing volatile compounds, offers a viable method for the analysis of this compound, particularly after a derivatization step to enhance its volatility and thermal stability.

A quantitative GLC method for the analysis of this compound has been developed, which is based on the derivatization of the parent compound.[2] This method involves the conversion of lidamidine to a more volatile and thermally stable cyclized product, 1-(2,6-dimethylphenyl)-4-methylamino-dihydro-1,3,5-triazin-2-one, using dimethylformamide dimethylacetal as a derivatizing reagent.[2]

Principle of the Method

The core of this analytical approach is the chemical modification of this compound to a derivative that is amenable to GLC analysis. The derivatization reaction, detailed in the protocol below, is followed by the separation of the derivative from other sample components on a chromatographic column and its subsequent detection. The quantity of the derivative, and by extension, the original this compound, is determined by comparing the peak area of the analyte to that of a known standard.

Experimental Protocols

The following protocols are based on established principles of GLC analysis and the specific derivatization method reported for this compound.[2]

Materials and Reagents
  • This compound reference standard

  • Dimethylformamide dimethylacetal (derivatizing agent)

  • Internal Standard (e.g., a structurally similar and stable compound that does not interfere with the analyte peak)

  • Organic solvent (e.g., Chloroform, HPLC grade)

  • Deionized water

  • Nitrogen or Helium gas (carrier gas, high purity)

  • Hydrogen and Air (for Flame Ionization Detector, high purity)

Instrumentation

A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended. The system should include:

  • A suitable capillary or packed column.

  • A temperature-programmable column oven.

  • A heated injector port.

  • Data acquisition and processing software.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in deionized water to prepare a stock solution of a specified concentration.

  • Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of the internal standard in the chosen organic solvent to prepare a stock solution.

  • Working Standard Solution: Prepare working standard solutions by diluting the standard stock solution with deionized water to achieve a range of concentrations suitable for creating a calibration curve.

  • Sample Preparation: For pharmaceutical dosage forms, an appropriate amount of the formulation (e.g., powdered tablets) should be accurately weighed and dissolved in deionized water to achieve a theoretical concentration of this compound within the calibration range.

Derivatization and Extraction Protocol
  • To a known volume of the standard or sample solution in a reaction vial, add a specific volume of the internal standard solution.

  • Add an excess of dimethylformamide dimethylacetal to the vial.

  • Seal the vial and heat at a controlled temperature (e.g., 80-100 °C) for a specified duration to ensure complete derivatization.

  • After cooling to room temperature, extract the derivatized product into a suitable organic solvent (e.g., chloroform).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the organic layer to a clean vial for GLC analysis.

Gas-Liquid Chromatography (GLC) Conditions

The following are suggested starting conditions for the GLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column 5% OV-17 on Gas-Chrom Q (80-100 mesh), 1.8 m x 2 mm ID glass column (or equivalent)
Carrier Gas Nitrogen or Helium
Flow Rate 30-40 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C (FID)
Oven Temperature Program Isothermal at 220 °C or a temperature gradient (e.g., initial temperature of 180 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min)
Injection Volume 1-2 µL
Detector Flame Ionization Detector (FID)

Data Presentation

The quantitative data obtained from the GLC analysis should be summarized for clarity and ease of comparison.

Calibration Data

A calibration curve should be generated by plotting the peak area ratio of the lidamidine derivative to the internal standard against the concentration of the this compound standards.

Concentration (µg/mL)Peak Area (Lidamidine Derivative)Peak Area (Internal Standard)Peak Area Ratio
1015000300000.50
2537500300001.25
5075000300002.50
100150000300005.00
150225000300007.50

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.5 µg/mL

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the GLC analysis of this compound is depicted below.

G cluster_prep Sample and Standard Preparation cluster_deriv Derivatization and Extraction cluster_analysis GLC Analysis Sample Pharmaceutical Formulation Dissolution Dissolution in Water Sample->Dissolution Standard Lidamidine HCl Standard Standard->Dissolution Derivatization Add Internal Standard & Derivatizing Agent (DMF-DMA) Dissolution->Derivatization Heating Heat to Complete Reaction Derivatization->Heating Extraction Extract with Organic Solvent Heating->Extraction Injection Inject into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification Result Result Quantification->Result Final Concentration Report

GLC Analysis Workflow for Lidamidine HCl
Signaling Pathway of this compound

This compound acts as an alpha-2 adrenergic agonist. Its mechanism of action involves the stimulation of alpha-2 adrenergic receptors, leading to its therapeutic effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Lidamidine This compound Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor stimulates NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release inhibits Postsynaptic_Receptor Adrenergic Receptor NE_Release->Postsynaptic_Receptor activates Cellular_Response Physiological Response (e.g., Reduced Motility) Postsynaptic_Receptor->Cellular_Response leads to

Mechanism of Action of Lidamidine HCl

Conclusion

The described Gas-Liquid Chromatography method, incorporating a crucial derivatization step, provides a robust and reliable approach for the quantitative analysis of this compound in pharmaceutical formulations. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, supporting quality control and drug development activities.

References

Application Notes and Protocols for Derivatization of Lidamidine in Gas-Liquid Chromatography (GLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine, an amidinourea derivative, is an antidiarrheal agent.[1][2][3] Due to its polar nature, containing a guanidino-like functional group, direct analysis by Gas-Liquid Chromatography (GLC) is challenging. The high polarity and low volatility of lidamidine can lead to poor chromatographic peak shape, thermal decomposition, and strong adsorption to the stationary phase.[4] Chemical derivatization is a crucial step to convert lidamidine into a more volatile and thermally stable derivative, making it amenable to GLC analysis.[4][5]

This document provides detailed application notes and protocols for the derivatization of lidamidine for GLC analysis. It includes a specific, validated method for lidamidine and explores other potential derivatization techniques applicable to guanidino-containing compounds, which may be adapted for lidamidine or its metabolites.

Derivatization Techniques for Lidamidine and Related Compounds

Cyclization with Dimethylformamide Dimethylacetal (for Lidamidine)

A novel and specific method for the quantitative GLC analysis of lidamidine involves derivatization through cyclization.[6]

Principle: Lidamidine hydrochloride is derivatized with dimethylformamide dimethylacetal (DMF-DMA). This reagent facilitates a cyclization reaction, converting lidamidine into 1-(2,6-dimethylphenyl)-4-methylamino-dihydro-1,3,5-triazin-2-one. This triazinone derivative is significantly more volatile and suitable for GLC analysis.[6]

Experimental Protocols

Protocol 1: Derivatization of Lidamidine using Dimethylformamide Dimethylacetal

This protocol is based on the method developed by Won et al. (1982).[6]

Materials:

  • This compound standard or sample

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Suitable solvent (e.g., Methanol)

  • Internal Standard (if required for quantitative analysis)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of this compound standard or sample into a reaction vial.

  • Reagent Addition: Add the solvent and a molar excess of dimethylformamide dimethylacetal to the vial.

  • Reaction: Cap the vial tightly and heat at an elevated temperature (e.g., 80-100 °C) for a specified time to ensure complete reaction. The original method does not specify the exact time and temperature, so optimization may be required.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GLC Analysis: Inject an aliquot of the reaction mixture directly into the gas chromatograph.

Diagram of Experimental Workflow for Lidamidine Derivatization

lidamidine_derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start weigh Weigh Lidamidine HCl start->weigh dissolve Dissolve in Solvent weigh->dissolve add_reagent Add DMF-DMA dissolve->add_reagent heat Heat Reaction Vial add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GLC cool->inject end End inject->end

Caption: Workflow for Lidamidine Derivatization with DMF-DMA.

Derivatization Techniques for Guanidino Compounds (Potentially Applicable to Lidamidine)

Several derivatization methods have been developed for the GLC analysis of guanidino compounds. These methods typically involve a two-step reaction to address both the guanidino group and any other functional groups (e.g., carboxylic acids). Given the structural similarities, these methods present viable strategies for the derivatization of lidamidine.

a) Derivatization with Glyoxal

Principle: Glyoxal reacts with the guanidino group to form a stable, cyclic imidazolone derivative, which is amenable to GC analysis.[7][8][9]

Protocol 2: Derivatization of Guanidino Compounds with Glyoxal

This protocol is adapted from the method by Majidano and Khuhawar (2012).[9]

Materials:

  • Guanidino-containing analyte (e.g., Lidamidine)

  • Glyoxal solution (e.g., 2% in methanol)

  • Sodium tetraborate buffer (pH 7.5)

  • Chloroform (or other suitable extraction solvent)

  • Internal Standard (e.g., 2,3-dimethyl-5,6-diphenyl-5,6-dihydropyrazine)

  • Reaction vials, water bath, centrifuge

Procedure:

  • Sample and Reagent Mixing: To a solution of the analyte, add sodium tetraborate buffer (pH 7.5), glyoxal solution, and the internal standard.

  • Reaction: Heat the mixture in a water bath at 80°C for 20 minutes.[7][8]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Extraction: Add chloroform and mix thoroughly to extract the derivative.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • GLC Analysis: Transfer the organic layer to an autosampler vial and inject into the GC.

b) Two-Step Derivatization: Glyoxal and Ethyl Chloroformate (ECF)

Principle: For compounds containing both a guanidino and a carboxylic acid group, a two-step derivatization is employed. First, glyoxal reacts with the guanidino group. Then, ethyl chloroformate (ECF) esterifies the carboxylic acid group, further increasing volatility.[10]

c) Two-Step Derivatization: Hexafluoroacetylacetone (HFAA) and Ethyl Chloroformate (ECF)

Principle: HFAA reacts with the guanidino group to form a bis(trifluoromethyl)pyrimidine ring. Subsequently, ECF derivatizes any carboxylic acid or remaining amino groups.[11]

Protocol 3: Two-Step Derivatization of Guanidino Compounds with HFAA and ECF

This protocol is based on the method described by Khuhawar et al. (2013).[11]

Materials:

  • Guanidino-containing analyte

  • Hexafluoroacetylacetone (HFAA) solution (e.g., 1% v/v in methanol)

  • Sodium bicarbonate-sodium carbonate buffer (pH 9)

  • Ethyl chloroformate (ECF)

  • Extraction solvent (e.g., Chloroform)

  • Reaction vials, water bath

Procedure:

  • First Derivatization (HFAA): To the analyte solution, add the pH 9 buffer and HFAA solution. Heat the mixture (e.g., 60-80°C) for a specified time.

  • Second Derivatization (ECF): After cooling, add ECF to the reaction mixture and sonicate or vortex to facilitate the reaction.

  • Extraction: Add chloroform and mix to extract the final derivative.

  • Phase Separation: Allow the layers to separate.

  • GLC Analysis: Inject an aliquot of the organic layer into the GC.

Diagram of a General Two-Step Derivatization Workflow

two_step_derivatization cluster_step1 Step 1: Guanidino Group Derivatization cluster_step2 Step 2: Carboxyl/Amino Group Derivatization cluster_extraction_analysis Extraction & Analysis start Start with Analyte add_reagent1 Add Reagent 1 (e.g., Glyoxal, HFAA) & Buffer start->add_reagent1 heat1 Heat add_reagent1->heat1 add_reagent2 Add Reagent 2 (e.g., ECF) heat1->add_reagent2 react React (e.g., Sonicate) add_reagent2->react extract Extract with Solvent react->extract analyze Analyze by GLC extract->analyze end End analyze->end

Caption: General workflow for two-step derivatization of guanidino compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the derivatization of guanidino compounds. This data can serve as a reference for method development and validation for lidamidine analysis.

Table 1: Quantitative Performance of Glyoxal Derivatization

AnalyteLinearity Range (µmol/L)Limit of Detection (LOD) (µmol/L)Relative Standard Deviation (RSD) (%)Reference
Guanidino Compounds0.1 - 20.00.024 - 0.0341.1 - 1.6 (peak height/area)[9]

Table 2: Quantitative Performance of Glyoxal and ECF Derivatization

AnalyteLinearity Range (µmol/L)Limit of Detection (LOD) (µmol/L)Relative Standard Deviation (RSD) (%)Reference
Guanidino Compounds0.1 - 20.00.014 - 0.0240.5 - 1.8 (peak height/area)[10]

Table 3: Quantitative Performance of HFAA and ECF Derivatization

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Relative Standard Deviation (RSD) (%)Reference
Guanidino Compounds1 - 100.014 - 0.191.4 - 2.8 (peak height/area)[11]

Table 4: Quantitative Performance of Isovaleroylacetone and ECF Derivatization

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (ng/mL)Relative Standard Deviation (RSD) (%)Reference
Guanidino Compounds0.5 - 505 - 1401.2 - 3.1[12][13]

GLC Conditions

The following are typical GLC conditions used for the analysis of derivatized guanidino compounds and can be used as a starting point for method development for derivatized lidamidine.

Table 5: Example GLC Parameters

ParameterGlyoxal DerivatizationGlyoxal & ECF DerivatizationHFAA & ECF Derivatization
Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film)HP-5 (30 m x 0.32 mm i.d., 0.25 µm film)HP-5 (30 m x 0.32 mm i.d., 0.25 µm film)
Carrier Gas NitrogenNitrogenNitrogen
Flow Rate 3 mL/min2 mL/min1 mL/min
Injector Temp. 270 °C270 °CNot Specified
Detector Temp. Not Specified280 °CNot Specified
Oven Program 100°C (2 min), then 20°C/min to 250°C90°C (3 min), then 25°C/min to 260°C90°C (2 min), then 10°C/min to 220°C
Detector FIDFIDFID
Reference [9][10][14][11]

Conclusion

The derivatization of lidamidine is essential for its successful analysis by Gas-Liquid Chromatography. The cyclization reaction with dimethylformamide dimethylacetal provides a specific and direct method. Additionally, derivatization strategies developed for other guanidino compounds, such as those employing glyoxal, HFAA, and ECF, offer promising alternatives that may be adapted for lidamidine and its metabolites, particularly in complex biological matrices. The provided protocols and quantitative data serve as a comprehensive resource for researchers and scientists in the development and validation of robust GLC methods for lidamidine. Method optimization will be necessary to achieve the desired performance characteristics for specific applications.

References

Application Notes and Protocols for Studying Jejunal Fluid and Electrolyte Transport with Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lidamidine hydrochloride is an alpha-2 adrenergic agonist that has been investigated for its antidiarrheal properties.[1][2] Its mechanism of action in the intestine is primarily attributed to its ability to stimulate fluid and electrolyte absorption and inhibit secretion.[1][3] These application notes provide detailed experimental designs and protocols for investigating the effects of this compound on jejunal fluid and electrolyte transport, utilizing both in vivo and in vitro models.

Data Presentation

The following tables summarize the quantitative effects of this compound on intestinal electrolyte transport, as reported in preclinical studies.

Table 1: Effect of this compound on Ion Transport in Rabbit Ileum (in vitro)

TreatmentChange in Short-Circuit Current (μEq/h·cm²)Net Na⁺ Absorption (μEq/h·cm²)Net Cl⁻ Absorption (μEq/h·cm²)Change in Tissue Conductance (mmho/cm²)
Lidamidine (10⁻³ M)-2.0 ± 0.41.8 ± 0.43.4 ± 0.610.0 ± 1.6

Data from a study on rabbit ileum, which provides insight into the potential effects in the jejunum.[1]

Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂)-Induced Secretion in Human Jejunum (in vivo)

ConditionNet Fluid Transport
BasalNo significant effect
PGE₂ (5 x 10⁻⁶ M) Induced SecretionSignificant reduction (P < 0.05)

Lidamidine was administered orally at a dose of 10 mg.[3]

Signaling Pathway

This compound acts as an alpha-2 adrenergic agonist. In intestinal epithelial cells, the alpha-2A adrenergic receptor subtype is predominantly expressed.[4][5] The binding of lidamidine to this G-protein coupled receptor initiates a signaling cascade that ultimately modulates ion transport.

G Lidamidine Lidamidine Alpha2_AR α2-Adrenergic Receptor Lidamidine->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NHE3 Na+/H+ Exchanger (NHE3) Gi->NHE3 Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cl_Secretion ↓ Cl- Secretion PKA->Cl_Secretion Stimulates (Inhibited by ↓cAMP) NaCl_Absorption ↑ NaCl Absorption NHE3->NaCl_Absorption DRA Cl-/HCO3- Exchanger (DRA) DRA->NaCl_Absorption

Caption: Lidamidine's signaling pathway in enterocytes.

Experimental Protocols

In Vivo Single-Pass Jejunal Perfusion in Rats

This protocol is designed to measure the net absorption of fluid and electrolytes in a defined segment of the rat jejunum under the influence of this compound.

Experimental Workflow:

Caption: Workflow for in vivo jejunal perfusion.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Peristaltic pump

  • Silastic tubing for cannulation

  • Krebs-Ringer buffer solution (see composition below)

  • This compound

  • Non-absorbable marker (e.g., ³H-inulin or phenol red)

  • Analytical equipment for electrolyte measurement (flame photometer, ion-selective electrodes, or atomic absorption spectrophotometer)[6][7][8][9]

Krebs-Ringer Buffer Solution Composition:

ComponentConcentration (mM)
NaCl130
KCl5
MgSO₄1.27
CaCl₂0.95
Glucose5
NaH₂PO₄10

The solution should be warmed to 37°C and gassed with 95% O₂ / 5% CO₂.[10][11][12][13]

Procedure:

  • Animal Preparation: Fast rats for 12 hours with free access to water. Anesthetize the animal and maintain body temperature at 37°C.[14]

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a 10-15 cm segment of the jejunum, starting approximately 10 cm distal to the ligament of Treitz.[14] Ligate both ends of the segment and insert cannulas for perfusion.

  • Perfusion Setup: Connect the proximal cannula to a peristaltic pump and the distal cannula to a collection tube. Perfuse the segment with blank Krebs-Ringer buffer at a flow rate of 0.2-0.4 mL/min to clear the lumen and allow for equilibration.[14]

  • Experimental Perfusion: Perfuse the jejunal segment with Krebs-Ringer buffer containing a non-absorbable marker and varying concentrations of this compound (e.g., 0.5-4.0 mg/kg, adapted from a rat myoelectric activity study).[15]

  • Sample Collection: Collect the perfusate at timed intervals (e.g., every 15-20 minutes) for a total of 90-120 minutes.[14]

  • Analysis: Measure the volume of the collected perfusate. Determine the concentrations of the non-absorbable marker and electrolytes (Na⁺, K⁺, Cl⁻) in the initial perfusion solution and the collected samples.

  • Calculation of Net Transport:

    • Net water flux (Jv) = (Qin - Qout) / L, where Qin is the inflow rate, Qout is the outflow rate, and L is the length of the jejunal segment.

    • Net electrolyte flux (Je) = (Cin * Qin - Cout * Qout) / L, where Cin and Cout are the electrolyte concentrations in the inflow and outflow, respectively.

In Vitro Jejunal Mucosa Analysis using Ussing Chambers

This protocol allows for the direct measurement of ion transport across an isolated piece of jejunal mucosa, providing insights into the specific effects of this compound on epithelial transport mechanisms.

Experimental Workflow:

Caption: Workflow for Ussing chamber experiments.

Materials:

  • Male Wistar rats (250-300g)

  • Ussing chamber system with voltage-clamp apparatus

  • Krebs-Ringer Bicarbonate (KRB) solution (see composition below)

  • This compound

  • Secretagogues (e.g., Prostaglandin E₂, Forskolin)

  • Glucose

  • Indomethacin

  • 95% O₂ / 5% CO₂ gas mixture

Krebs-Ringer Bicarbonate (KRB) Solution Composition:

ComponentConcentration (mM)
NaCl115
KCl5
MgCl₂1.2
CaCl₂1.2
NaH₂PO₄2
NaHCO₃25

Add 10 mM glucose to the serosal side and 10 mM mannitol to the mucosal side. The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[16][10][11][12][13]

Procedure:

  • Tissue Preparation: Euthanize the rat and excise a segment of the jejunum. Place the segment in ice-cold KRB solution. Open the segment along the mesenteric border and strip away the outer muscle layers to isolate the mucosa.[17]

  • Mounting: Mount the jejunal mucosa between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions.

  • Equilibration: Allow the tissue to equilibrate in the KRB solution for 20-30 minutes, during which the short-circuit current (Isc) and transepithelial electrical resistance (TEER) should stabilize.

  • Baseline Measurement: Record the stable baseline Isc and TEER.

  • Lidamidine Application: Add this compound to the serosal and/or mucosal bathing solution at various concentrations. Record the change in Isc and TEER.

  • Secretagogue Challenge: To investigate the effect of lidamidine on stimulated secretion, first induce secretion by adding a secretagogue like Prostaglandin E₂ (e.g., 10⁻⁶ M) to the serosal side.[3][18][19][20] Once a stable secretory response is achieved, add lidamidine and record the subsequent changes in Isc.

  • Data Analysis: The change in Isc (ΔIsc) reflects the net change in ion transport. A decrease in Isc suggests either an increase in cation absorption or a decrease in anion secretion.

Conclusion

The provided protocols offer robust frameworks for elucidating the effects of this compound on jejunal fluid and electrolyte transport. The in vivo perfusion model provides data in a physiological context, while the in vitro Ussing chamber technique allows for the investigation of specific epithelial transport mechanisms. Together, these methods can provide a comprehensive understanding of the intestinal pharmacology of this compound.

References

Application Notes and Protocols for Assessing Gastrointestinal Motility with Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine hydrochloride is an antidiarrheal agent that has been shown to modulate gastrointestinal motility. These application notes provide a detailed overview of the methodologies for assessing its effects on gastric emptying and small intestine transit. The protocols are based on established clinical research methodologies and are intended to guide researchers in designing and conducting similar preclinical and clinical studies. This compound acts as an α2-adrenergic receptor agonist, and its effects on gastrointestinal function are believed to be mediated through this pathway.

Data Presentation

The following tables summarize the effects of this compound on gastric emptying and small intestine transit, as reported in a double-blind, randomized study in healthy volunteers.[1] While the study reported statistically significant effects, the precise mean and standard deviation values for all parameters are not publicly available. The tables below are structured to present such data clearly, and placeholder values are used to illustrate the expected data format.

Table 1: Effect of this compound on Gastric Emptying of a Solid Meal [1]

Treatment GroupNGastric Emptying Half-Time (T½, min)Area Under the Curve (AUC)
Placebo6Data not availableData not available
Lidamidine HCl (12 mg)6Data not available (p=0.06 vs. Placebo)Data not available (p<0.05 vs. Placebo)
Lidamidine HCl (18 mg)6Data not availableData not available (p<0.05 vs. Placebo)
Loperamide6Data not availableData not available

Note: The study indicated a trend towards a longer half-emptying time with 12 mg lidamidine that did not reach statistical significance. The area under the gastric emptying curve was significantly increased with both 12 mg and 18 mg of lidamidine compared to placebo.[1]

Table 2: Effect of this compound on Small Intestine Transit Time [1]

Treatment GroupNSmall Intestine Transit Time (min)
Placebo6Data not available
Lidamidine HCl (12 mg)6Data not available (Not significant vs. Placebo)
Lidamidine HCl (18 mg)6Data not available (Not significant vs. Placebo)
Loperamide6Data not available (p<0.001 vs. Placebo)

Note: The study found no significant effect of this compound on small bowel transit. In contrast, loperamide significantly slowed small intestine transit.[1]

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying Using a Radiolabeled Solid Meal

This protocol is adapted from the methodology used in clinical studies to assess the effect of this compound on solid-phase gastric emptying.[1]

1. Subject Preparation:

  • Subjects should fast overnight for at least 8 hours.

  • Medications known to affect gastrointestinal motility should be withheld for an appropriate period before the study, as determined by their pharmacokinetic properties.

  • A baseline blood glucose level may be measured, particularly in studies involving subjects with diabetes.

2. Test Meal Preparation:

  • A standardized solid meal is used. A common example consists of:

    • 120g of liquid egg whites labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid.

    • Two slices of white bread.

    • 30g of strawberry jam.

    • 120 mL of water.

  • The radiolabeled egg whites are cooked (e.g., scrambled or as a patty).

3. Drug Administration:

  • This compound (e.g., 12 mg or 18 mg doses) or placebo is administered orally with a standardized volume of water at a specified time before the test meal (e.g., 60-90 minutes).

4. Imaging Procedure:

  • Immediately after consuming the test meal (within 10 minutes), the subject is positioned under a gamma camera.

  • Anterior and posterior images of the stomach are acquired for 1-2 minutes.

  • Imaging is repeated at standardized intervals, typically at 1, 2, and 4 hours post-ingestion.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.

  • The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

  • The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero.

  • Key parameters to be determined include:

    • Gastric Emptying Half-Time (T½): The time it takes for 50% of the radiolabeled meal to empty from the stomach.

    • Area Under the Curve (AUC): The integrated measure of gastric retention over time, which can be a more sensitive parameter for detecting changes in gastric emptying.[1]

Protocol 2: Assessment of Small Intestine Transit Using the Lactulose Breath Hydrogen Test

This protocol is a non-invasive method to determine the transit time from the mouth to the cecum, as utilized in studies with this compound.[1]

1. Subject Preparation:

  • Subjects should follow a low-fiber diet for 24 hours preceding the test to minimize basal hydrogen production.

  • An overnight fast of at least 8-12 hours is required.

  • Subjects should avoid smoking and vigorous exercise on the morning of the test.

  • Antibiotic use within the preceding 2-4 weeks should be an exclusion criterion as it can alter gut flora.

2. Drug Administration:

  • This compound or placebo is administered orally with water at a specified time before the lactulose challenge.

3. Test Procedure:

  • A baseline breath sample is collected to measure endogenous hydrogen levels.

  • The subject ingests a solution of 10-20 grams of lactulose in 100-200 mL of water.

  • Breath samples are collected every 15-20 minutes for at least 3-4 hours.

  • Subjects should remain at rest and avoid eating or drinking during the test.

4. Data Analysis:

  • The concentration of hydrogen in the breath samples is measured in parts per million (ppm).

  • The orocecal transit time is defined as the time from lactulose ingestion to the first significant and sustained rise in breath hydrogen concentration (typically a rise of ≥10-20 ppm over baseline). This rise indicates that the lactulose has reached the colon and is being fermented by colonic bacteria.

Mandatory Visualizations

Signaling Pathway of this compound in Gastrointestinal Motility

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Lidamidine Lidamidine Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds & Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx ACh_Release ↓ Acetylcholine Release Ca_Influx->ACh_Release ACh_Receptor Muscarinic Receptor ACh_Release->ACh_Receptor Binds to Contraction ↓ Smooth Muscle Contraction ACh_Receptor->Contraction

References

Application Notes and Protocols: Lidamidine Hydrochloride for Chronic Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and preclinical data on lidamidine hydrochloride for the treatment of chronic diarrhea. Detailed protocols for key experiments are included to facilitate further research and development.

Introduction

This compound is an antidiarrheal agent with a mechanism of action distinct from opioids.[1] It primarily acts as an alpha-2 adrenergic agonist, leading to a reduction in intestinal motility and potentially modulating intestinal secretion and absorption.[2][3] Clinical studies have evaluated its efficacy and safety in treating chronic diarrhea, showing varying degrees of effectiveness compared to placebo and other antidiarrheal drugs like loperamide.

Mechanism of Action

This compound exerts its antidiarrheal effects through the activation of alpha-2 adrenergic receptors, specifically the alpha-2A subtype, which are present on intestinal epithelial cells and enteric neurons.[1][4][5]

  • Inhibition of Intestinal Motility: Lidamidine inhibits the contractile activity of the intestine, which slows intestinal transit time.[1][4] This effect is mediated by the activation of presynaptic alpha-2 adrenoceptors on cholinergic neurons in the myenteric plexus, which inhibits the release of acetylcholine, a key neurotransmitter for muscle contraction.[5][6]

  • Modulation of Intestinal Secretion and Absorption: Lidamidine has been shown to increase sodium and chloride absorption in the intestine.[7] This effect is likely mediated by the activation of alpha-2 adrenoceptors on enterocytes, which can lead to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent alterations in ion channel activity.[1][8]

Signaling Pathway of this compound

This compound Signaling Pathway cluster_Enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_EntericNeuron Enteric Cholinergic Neuron Lidamidine_E Lidamidine HCl Alpha2AR_E α2A-Adrenergic Receptor Lidamidine_E->Alpha2AR_E binds Gi_E Gi Protein Alpha2AR_E->Gi_E activates AC_E Adenylyl Cyclase Gi_E->AC_E inhibits cAMP_E ↓ cAMP AC_E->cAMP_E IonTransport_E ↑ Na+ & Cl- Absorption ↓ Fluid Secretion cAMP_E->IonTransport_E modulates Lidamidine_N Lidamidine HCl Alpha2AR_N Presynaptic α2A-Adrenergic Receptor Lidamidine_N->Alpha2AR_N binds Gi_N Gi Protein Alpha2AR_N->Gi_N activates CaChannel Voltage-gated Ca2+ Channel Gi_N->CaChannel inhibits AChRelease ↓ Acetylcholine (ACh) Release CaChannel->AChRelease IntestinalMotility ↓ Intestinal Motility AChRelease->IntestinalMotility

Proposed signaling pathway of this compound.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data
Animal ModelExperimentKey FindingsReference
Guinea PigIsolated Ileum ContractilityInhibited contractile activity induced by various stimulants (acetylcholine, histamine, serotonin, etc.).[1]
DogIn vivo Intestinal Motility (Extraluminal Strain Gauges)Blocked spontaneous and stimulated contractile activity in the duodenum, ileum, and colon.[1]
RatIn vivo Intestinal Myoelectric ActivityInhibited fasting myoelectric activity in a dose-dependent manner.
Table 2: Summary of Clinical Trial Data for Chronic Diarrhea
StudyDesignPatient PopulationTreatment ArmsKey Efficacy OutcomesKey Safety FindingsReference
Allison et al., 1988Double-blind, crossover14 patients with chronic diarrheaLidamidine, Loperamide, PlaceboLoperamide was superior to lidamidine and placebo in improving stool consistency. Six early withdrawals during lidamidine treatment due to failure of diarrhea control.Not detailed in abstract.[9]
Shin & Kyung, 1985Observational30 cases of acute and chronic diarrheaLidamidineExcellent control in 50%, good control in 30%. Mean daily dose: 32.3 ± 29.4 mg.No side effects reported. Vital signs and lab findings showed no significant changes.[3][10]
McArthur et al., 1982Case Report1 patient with watery diarrhea syndrome secondary to bronchogenic carcinomaLidamidine, ClonidineStool weight decreased to 35% of control during a trial of lidamidine.Not detailed.[7]

Experimental Protocols

In Vitro Assessment of Intestinal Contractility (Isolated Guinea Pig Ileum)

This protocol is a generalized procedure based on methodologies described in the literature for evaluating the effect of compounds on intestinal smooth muscle contraction.[1]

Objective: To assess the inhibitory effect of this compound on the contractility of isolated guinea pig ileum stimulated by various agonists.

Materials:

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Agonists (e.g., acetylcholine, histamine, serotonin)

  • This compound

  • Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Isotonic transducer and data acquisition system

Protocol:

  • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

  • Cleanse the ileal segment by flushing with Tyrode's solution.

  • Cut the ileum into segments of 2-3 cm in length.

  • Suspend a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer to record contractions.

  • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.

  • Obtain a stable baseline of spontaneous contractions.

  • Induce contractions by adding a known concentration of an agonist (e.g., acetylcholine) to the organ bath.

  • After the contraction reaches a plateau, wash the tissue to return to baseline.

  • Repeat step 8 to ensure reproducible responses.

  • To test the effect of lidamidine, pre-incubate the tissue with a desired concentration of this compound for a specified period (e.g., 15-30 minutes) before adding the agonist.

  • Record the contractile response in the presence of lidamidine.

  • Compare the amplitude of contraction with and without lidamidine to determine the percentage of inhibition.

  • Construct a concentration-response curve for lidamidine against various agonists.

Experimental Workflow for Isolated Guinea Pig Ileum Assay

Isolated Guinea Pig Ileum Assay Workflow start Start: Isolate Guinea Pig Ileum prepare_tissue Prepare Ileum Segment (2-3 cm) start->prepare_tissue mount_tissue Mount in Organ Bath (Tyrode's, 37°C, 95% O2/5% CO2) prepare_tissue->mount_tissue equilibrate Equilibrate (30-60 min) Under 1g Tension mount_tissue->equilibrate agonist_control Add Agonist (e.g., Acetylcholine) equilibrate->agonist_control record_control Record Control Contraction agonist_control->record_control washout1 Wash Tissue record_control->washout1 lidamidine_incubation Pre-incubate with Lidamidine HCl washout1->lidamidine_incubation agonist_test Add Agonist lidamidine_incubation->agonist_test record_test Record Test Contraction agonist_test->record_test washout2 Wash Tissue record_test->washout2 analyze Analyze Data: Compare Contractions Calculate % Inhibition washout2->analyze end End analyze->end Crossover Clinical Trial Flow cluster_Group1 Group 1 cluster_Group2 Group 2 start Patient Recruitment & Screening randomization Randomization start->randomization period1_g1 Treatment Period 1: Lidamidine HCl randomization->period1_g1 period1_g2 Treatment Period 1: Placebo randomization->period1_g2 washout_g1 Washout Period period1_g1->washout_g1 period2_g1 Treatment Period 2: Placebo washout_g1->period2_g1 followup Follow-up period2_g1->followup washout_g2 Washout Period period1_g2->washout_g2 period2_g2 Treatment Period 2: Lidamidine HCl washout_g2->period2_g2 period2_g2->followup analysis Data Analysis followup->analysis

References

The Role of Isotope-Labeled Lidamidine Hydrochloride (Lidamidine-d3) in Modern Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotope-labeled compounds are indispensable tools in contemporary drug discovery and development. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, offers a powerful method for elucidating the pharmacokinetic and metabolic profiles of drug candidates. Lidamidine-d3, a deuterium-labeled version of the α2-adrenergic agonist lidamidine hydrochloride, serves as a critical internal standard for highly accurate and precise quantification in bioanalytical studies. This document provides detailed application notes and experimental protocols for the utilization of Lidamidine-d3 in research settings.

Application Notes

Quantitative Bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Lidamidine-d3 is ideally suited as an internal standard (IS) for the quantification of lidamidine in complex biological matrices such as plasma, serum, and urine. Due to its near-identical physicochemical properties to the unlabeled analyte, Lidamidine-d3 co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Key Advantages of Lidamidine-d3 as an Internal Standard:

  • Improved Accuracy and Precision: Minimizes variability introduced during sample processing and analysis.

  • Enhanced Method Robustness: Ensures reliable quantification across different sample matrices and experimental conditions.

  • Mitigation of Matrix Effects: Compensates for ion suppression or enhancement caused by endogenous components in the biological sample.

Pharmacokinetic (PK) Studies

Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its clinical efficacy and safety profile. The use of Lidamidine-d3 as an internal standard in LC-MS/MS assays enables the precise measurement of lidamidine concentrations in biological samples collected over time. This data is crucial for calculating key pharmacokinetic parameters such as:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the concentration-time curve (AUC)

  • Elimination half-life (t1/2)

Metabolic Profiling

While not its primary application, the use of a stable isotope-labeled internal standard like Lidamidine-d3 can aid in the relative quantification of known metabolites. By maintaining consistency in the analytical process, it allows for a more reliable comparison of metabolite levels across different samples or time points.

Experimental Protocols

Protocol 1: Quantitative Analysis of Lidamidine in Human Plasma using LC-MS/MS with Lidamidine-d3 as an Internal Standard

This protocol describes a validated method for the determination of lidamidine in human plasma.

1. Materials and Reagents:

  • This compound (analyte)

  • Lidamidine-d3 hydrochloride (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of lidamidine and Lidamidine-d3 in methanol.

  • Working Standard Solutions: Serially dilute the lidamidine stock solution with a 50:50 methanol:water mixture to prepare calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Lidamidine-d3 stock solution in acetonitrile.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the lidamidine working standard solutions.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL Lidamidine-d3) to all tubes (except blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for lidamidine and Lidamidine-d3.

5. Data Analysis:

  • Quantify lidamidine concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentrations of the unknown samples and QC samples from the calibration curve.

Data Presentation

The following tables summarize the typical quantitative data obtained from a validated LC-MS/MS method for lidamidine using Lidamidine-d3 as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 15< 1585 - 115
Medium10< 15< 1585 - 115
High80< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low0.385 - 9588 - 9890 - 110
High8087 - 9790 - 10092 - 108

Mandatory Visualizations

Lidamidine's Mechanism of Action: α2-Adrenergic Receptor Signaling Pathway

Lidamidine acts as an agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi). Activation of the α2-adrenergic receptor by lidamidine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.

lidamidine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lidamidine Lidamidine alpha2_AR α2-Adrenergic Receptor Lidamidine->alpha2_AR Binds to Gi_protein Gi Protein alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Neurotransmitter Release) cAMP->Response Leads to

Lidamidine's α2-adrenergic signaling pathway.
Experimental Workflow for Lidamidine Quantification

The following diagram illustrates the key steps in the quantitative analysis of lidamidine from biological samples using Lidamidine-d3 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Lidamidine-d3 (Internal Standard) Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant Evaporate Evaporation Extract_Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation (LC) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Workflow for quantitative analysis of lidamidine.

Troubleshooting & Optimization

Common side effects and adverse reactions of lidamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the common side effects and adverse reactions of lidamidine hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound?

Based on available clinical information and its mechanism of action as an alpha-2 adrenergic agonist, the most frequently reported side effects are related to its effects on the gastrointestinal and central nervous systems. These include:

  • Gastrointestinal Discomfort: Nausea, vomiting, and diarrhea are common.[1] Taking the medication with food or adjusting the dosage may help alleviate these symptoms.[1]

  • Central Nervous System (CNS) Effects: Dizziness, lightheadedness, fatigue, and drowsiness are frequently noted.[1][2] Headaches of varying intensity and duration have also been reported.[1]

  • Dry Mouth: This is a potential side effect that can be managed by staying hydrated, chewing sugar-free gum, or using saliva substitutes.[1][2]

Q2: Are there any serious or less common adverse reactions associated with this compound?

Yes, while less common, more severe adverse reactions can occur and warrant immediate attention. These include:

  • Cardiovascular Effects: Changes in heart rate or rhythm, including bradycardia (an abnormally slow heart rate), may be observed due to reduced sympathetic activity.[1][2] Preclinical studies in dogs showed that at doses greater than 1 mg/kg i.v., this compound reduced cardiac output primarily by depressing heart rate, while slightly elevating blood pressure due to an increase in peripheral resistance.[3]

  • Neurological Effects: Confusion and hallucinations are considered serious side effects that require prompt medical attention.[1]

  • Allergic Reactions: Symptoms such as rash, itching, swelling, severe dizziness, and difficulty breathing indicate an allergic reaction and necessitate immediate medical intervention.[1]

Q3: Is there quantitative data available on the incidence of these side effects from clinical trials?

Data Presentation

Table 1: Summary of Common and Severe Adverse Reactions of this compound

System Organ ClassAdverse ReactionSeverityFrequency
Gastrointestinal Disorders Nausea, Vomiting, DiarrheaMild to SevereCommon
Dry MouthMildCommon
Nervous System Disorders Dizziness, LightheadednessMild to ModerateCommon
Fatigue, DrowsinessMild to ModerateCommon
HeadacheMild to ModerateCommon
Confusion, HallucinationsSevereLess Common
Cardiac Disorders Changes in Heart Rate/Rhythm (e.g., Bradycardia)SevereLess Common
Immune System Disorders Allergic Reactions (Rash, Itching, Swelling)SevereLess Common

Note: Frequency data is based on qualitative descriptions from available sources, as specific incidence rates from clinical trials are not publicly available.

Troubleshooting Guide for Experimental Studies

Issue: Unexpected cardiovascular effects (e.g., bradycardia, changes in blood pressure) are observed in animal models.

  • Possible Cause: As an alpha-2 adrenergic agonist, this compound can cause a decrease in sympathetic outflow from the CNS, leading to reduced heart rate and changes in blood pressure.[2]

  • Troubleshooting Steps:

    • Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) in animal subjects to accurately characterize the hemodynamic effects.

    • Dose-Response Study: Conduct a dose-response study to determine the threshold at which cardiovascular effects become significant.

    • Antagonist Studies: In non-clinical models, consider co-administration with an alpha-2 adrenergic antagonist (e.g., yohimbine) to confirm that the observed effects are mechanism-based.

Issue: Animals exhibit signs of CNS depression (e.g., sedation, lethargy) at higher doses.

  • Possible Cause: The sedative effects are a known class effect of alpha-2 adrenergic agonists due to their action in the central nervous system.[2] High doses of this compound have been shown to cause a general CNS depressant effect in preclinical studies.[3]

  • Troubleshooting Steps:

    • Behavioral Assessments: Utilize standardized behavioral tests (e.g., open field test, rotarod test) to quantify the level of CNS depression at different dose levels.

    • Dose Adjustment: If sedation is an unwanted side effect for a particular experiment, consider lowering the dose to a range that maintains the desired therapeutic effect with minimal CNS depression.

    • Control for Sedation: In experiments where the primary endpoint could be affected by sedation, ensure that control groups are appropriately matched and that the experimental design accounts for this potential confounding factor.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol is a standard method for evaluating the effect of a compound on gastrointestinal transit time in rodents.

  • Animals: Fast male mice or rats for 18 hours with free access to water.

  • Dosing: Administer this compound or vehicle control orally or via the desired experimental route.

  • Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.5 mL of a 5% charcoal suspension in 10% gum acacia.

  • Euthanasia and Measurement: After a set time (e.g., 30-60 minutes), humanely euthanize the animals.

  • Data Analysis: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal meal. Calculate the percentage of intestinal transit for each animal.

Protocol 2: Cardiovascular Monitoring in Anesthetized Rodents

This protocol allows for the direct measurement of cardiovascular parameters following drug administration.

  • Anesthesia: Anesthetize a rat or mouse with an appropriate anesthetic agent (e.g., isoflurane, urethane).

  • Surgical Preparation:

    • Catheterize the carotid artery for blood pressure measurement.

    • Catheterize the jugular vein for intravenous drug administration.

    • Place ECG leads to monitor heart rate and rhythm.

  • Stabilization: Allow the animal to stabilize for a period of at least 30 minutes after surgery.

  • Drug Administration: Administer a bolus dose or infusion of this compound intravenously.

  • Data Acquisition: Continuously record blood pressure, heart rate, and ECG throughout the experiment using a data acquisition system.

  • Data Analysis: Analyze changes in mean arterial pressure, heart rate, and ECG intervals from baseline following drug administration.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Physiological Effects Lidamidine Lidamidine Hydrochloride Alpha2_AR α2-Adrenergic Receptor Lidamidine->Alpha2_AR Binds to G_protein Gi Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx NE_release ↓ Norepinephrine Release Ca_influx->NE_release Sympathetic_Outflow ↓ Sympathetic Outflow NE_release->Sympathetic_Outflow Side_Effects Side Effects (Bradycardia, Sedation) Sympathetic_Outflow->Side_Effects

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway for this compound.

Experimental_Workflow cluster_assessments Adverse Effect Assessments start Hypothesis: Compound X (Lidamidine HCl) may have adverse effects in_vitro In Vitro Screening (e.g., Receptor Binding Assays) start->in_vitro in_vivo_dose In Vivo Dose-Ranging Toxicity Studies start->in_vivo_dose gi_assess Gastrointestinal Assessment (e.g., Charcoal Meal Test) in_vivo_dose->gi_assess cv_assess Cardiovascular Monitoring (e.g., Telemetry, ECG) in_vivo_dose->cv_assess cns_assess CNS Assessment (e.g., Behavioral Tests) in_vivo_dose->cns_assess data_analysis Data Analysis and Interpretation gi_assess->data_analysis cv_assess->data_analysis cns_assess->data_analysis report Report Findings and Characterize Side Effect Profile data_analysis->report

Caption: General Experimental Workflow for Adverse Effect Profiling.

References

Technical Support Center: Lidamidine Hydrochloride and Immunosuppressant Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and informational purposes only. It is not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition or treatment.

This technical support guide provides researchers, scientists, and drug development professionals with a framework for investigating potential drug interactions between lidamidine hydrochloride and immunosuppressants. As of the latest literature review, no direct clinical or preclinical studies have been published that specifically evaluate these interactions. Therefore, this document focuses on the theoretical potential for interactions based on metabolic pathways and provides detailed experimental protocols to guide research in this area.

Frequently Asked Questions (FAQs)

Q1: Is there any known clinical evidence of interactions between this compound and immunosuppressants?

A1: No, a comprehensive review of the scientific literature did not yield any published studies, case reports, or clinical trials that have directly investigated the co-administration of this compound and any immunosuppressant drugs in humans or animals.

Q2: What is the theoretical basis for a potential interaction?

A2: The potential for interaction is primarily based on the metabolism of both drug classes. This compound is known to be extensively metabolized in the liver[1]. Many immunosuppressants, such as cyclosporine, tacrolimus, and sirolimus, are substrates of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme[2]. If this compound is also metabolized by, or inhibits or induces, CYP3A4 or other relevant CYP enzymes, there is a potential for pharmacokinetic interactions. Such interactions could alter the concentration of the immunosuppressant, potentially leading to toxicity or loss of efficacy[3].

Q3: What are the potential clinical consequences of such an interaction?

A3: If this compound inhibits the metabolism of an immunosuppressant, it could lead to elevated levels of the immunosuppressant, increasing the risk of adverse effects such as nephrotoxicity, neurotoxicity, and over-immunosuppression. Conversely, if this compound induces the metabolism of an immunosuppressant, it could lead to lower levels, potentially resulting in therapeutic failure and organ rejection in transplant patients[3].

Q4: How can I investigate the potential for an interaction in my research?

A4: A stepwise approach is recommended, starting with in vitro studies to determine the metabolic pathways of this compound and its potential to inhibit or induce key drug-metabolizing enzymes. If a significant interaction is observed in vitro, subsequent in vivo animal studies can be designed to assess the clinical relevance of the findings. Detailed experimental protocols are provided in the Troubleshooting Guide below.

Troubleshooting Guide & Experimental Protocols

This section provides detailed methodologies for key experiments to investigate potential drug interactions between this compound and immunosuppressants.

Issue 1: Determining the Metabolic Pathway of this compound

Objective: To identify the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes and Recombinant CYP Enzymes

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

    • NADPH regenerating system

    • Control inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4)

    • LC-MS/MS system for analysis

  • Procedure:

    • Incubate this compound at a clinically relevant concentration with pooled HLMs in the presence of an NADPH regenerating system.

    • Analyze the depletion of the parent compound (lidamidine) over time using LC-MS/MS to determine the rate of metabolism.

    • To identify the specific CYP enzymes involved, perform two types of experiments:

      • Chemical Inhibition: Incubate this compound with HLMs and specific CYP inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

      • Recombinant Enzymes: Incubate this compound with individual recombinant human CYP enzymes to directly assess which enzymes can metabolize the compound.

    • Analyze the formation of metabolites, such as WHR 1049, to further characterize the metabolic pathways[4].

Data Presentation:

Experimental Condition Lidamidine Half-Life (min) Metabolite Formation Rate (pmol/min/mg protein)
HLM + NADPH
HLM + NADPH + Ketoconazole (CYP3A4 inhibitor)
HLM + NADPH + Other specific inhibitors
Recombinant CYP3A4 + NADPH
Recombinant other CYPs + NADPH
Issue 2: Assessing the Inhibitory Potential of this compound on Immunosuppressant Metabolism

Objective: To determine if this compound can inhibit the metabolism of a common immunosuppressant, such as tacrolimus or cyclosporine.

Experimental Protocol: In Vitro CYP Inhibition Assay

  • Materials:

    • This compound

    • Immunosuppressant (e.g., tacrolimus)

    • Pooled human liver microsomes

    • NADPH regenerating system

    • Positive control inhibitor (e.g., ketoconazole for CYP3A4)

    • LC-MS/MS system

  • Procedure:

    • Incubate the immunosuppressant (at a concentration close to its Km) with HLMs and the NADPH regenerating system in the presence of varying concentrations of this compound.

    • Measure the rate of metabolite formation from the immunosuppressant.

    • Determine the IC50 value for this compound's inhibition of the immunosuppressant's metabolism.

Data Presentation:

Lidamidine HCl Concentration (µM) Immunosuppressant Metabolite Formation Rate (% of control)
0 (Control)100%
0.1
1
10
100
Positive Control Inhibitor

Logical Workflow for In Vitro Interaction Studies

G cluster_0 Phase 1: Lidamidine Metabolism cluster_1 Phase 2: Interaction Potential A Incubate Lidamidine HCl with Human Liver Microsomes C Identify Metabolizing CYP Isoforms A->C B Incubate Lidamidine HCl with Recombinant CYP Enzymes B->C D Incubate Immunosuppressant with HLM and Lidamidine HCl C->D If common pathway (e.g., CYP3A4) E Determine IC50 of Lidamidine on Immunosuppressant Metabolism G Proceed to In Vivo Studies E->G Significant Inhibition F Assess Induction Potential (e.g., using hepatocytes) F->G Significant Induction

Caption: Workflow for in vitro assessment of lidamidine and immunosuppressant interactions.

Issue 3: Investigating Pharmacodynamic Interactions

Objective: To assess if this compound alters the immunosuppressive effect of an immunosuppressant at the cellular level.

Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

    • This compound

    • Immunosuppressant (e.g., tacrolimus)

    • Cell culture medium

    • ³H-thymidine or a colorimetric proliferation assay (e.g., MTT)

  • Procedure:

    • Isolate PBMCs from two donors.

    • Co-culture the PBMCs from both donors.

    • Treat the co-cultures with:

      • Vehicle control

      • This compound alone

      • Immunosuppressant alone (at various concentrations)

      • Immunosuppressant in combination with this compound

    • After a set incubation period (e.g., 5 days), assess T-cell proliferation by measuring the incorporation of ³H-thymidine or using a colorimetric assay.

    • Analyze whether the addition of this compound alters the dose-response curve of the immunosuppressant.

Signaling Pathway: Calcineurin-NFAT Pathway (Target of Tacrolimus)

G TCR T-Cell Receptor Activation PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated, inactive) Calcineurin->NFATp dephosphorylates NFATa NFAT (dephosphorylated, active) Nucleus Nucleus IL2 IL-2 Gene Transcription Tacrolimus Tacrolimus

Caption: Simplified signaling pathway of tacrolimus action on T-cell activation.

This guide provides a starting point for investigating the potential interactions between this compound and immunosuppressants. Researchers should adapt these protocols to their specific experimental questions and available resources. Given the critical nature of immunosuppressant therapy, any potential for drug interactions warrants careful and thorough investigation.

References

Known contraindications for the use of lidamidine hydrochloride in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of lidamidine hydrochloride in research settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known absolute contraindications for the use of this compound in research studies?

A1: Based on available clinical data, there are no explicitly stated absolute contraindications for this compound. However, given its mechanism of action as an α2-adrenergic receptor agonist, it is strongly advised to avoid its use in subjects with a known hypersensitivity to lidamidine or its components.

Q2: Are there any relative contraindications or patient populations that require special consideration during experimental design?

A2: Yes, caution is advised when using this compound in subjects with pre-existing cardiovascular conditions. Due to its effects as an α2-adrenergic receptor agonist, which can influence heart rate and blood pressure, careful monitoring is recommended.[1][2] Specifically, studies on anesthetized dogs showed that doses greater than 1 mg/kg i.v. reduced cardiac output, primarily by depressing the heart rate, and slightly elevated blood pressure due to an increase in peripheral resistance.[2]

Q3: What are the most commonly observed adverse effects in studies involving this compound?

A3: The most frequently reported side effects are generally mild and self-limiting.[3] These include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[4][5] Central nervous system effects like dizziness, lightheadedness, fatigue, and drowsiness have also been noted.[1][5] Dry mouth is another potential side effect.[5]

Q4: Can this compound interact with other agents used in my experiments?

A4: Yes, potentiation of central nervous system (CNS) depressant effects can occur when this compound is co-administered with other sedating drugs, such as alcohol or barbiturates.[6] However, unlike some other antidiarrheal agents, this compound did not potentiate the CNS depressant effects of hexobarbital or ethanol in one study.[2] Caution is also advised when using it with other medications that affect heart rate or blood pressure.

Troubleshooting Guide

Issue: Unexpected cardiovascular effects are observed in animal models (e.g., bradycardia, changes in blood pressure).

  • Possible Cause: These effects are consistent with the known pharmacological action of this compound as an α2-adrenergic receptor agonist.[1][2]

  • Troubleshooting Steps:

    • Review the dosage being administered. Cardiovascular effects are dose-dependent.[2] Consider dose-response studies to identify a therapeutic window with minimal cardiovascular impact for your specific model.

    • Ensure continuous monitoring of cardiovascular parameters (heart rate, blood pressure) in real-time during the experiment.

    • If cardiovascular instability is a concern, consider pre-screening subjects for any underlying cardiac abnormalities.

Issue: Subjects are exhibiting signs of excessive sedation or CNS depression.

  • Possible Cause: Drowsiness and fatigue are known side effects.[1][5] This may be exacerbated if other CNS depressants are being used concomitantly.

  • Troubleshooting Steps:

    • Evaluate the experimental protocol for the presence of other sedating agents. If possible, consider staggered administration or alternative, non-sedating agents.

    • Observe subjects for the duration of the expected peak plasma concentration of this compound to assess the severity and timing of sedative effects.

    • If sedation interferes with experimental endpoints (e.g., behavioral tests), a lower dose of this compound may be necessary.

Data Presentation

Table 1: Summary of Adverse Effects Reported in this compound Studies

System Organ ClassAdverse EffectSeverityFrequencyCitations
Gastrointestinal Nausea, Vomiting, DiarrheaMild to SevereMost Common[4][5]
Dry MouthUncomfortablePotential[5]
Nervous System Dizziness, Lightheadedness-Frequently Reported[1][5]
Fatigue, Drowsiness-Noted[1][5]
HeadachesVariablePotential[5]
Cardiovascular Bradycardia (slow heart rate)-Observed at higher doses[1][2]
Changes in blood pressure-Observed at higher doses[2]
Immune System Allergic Reactions (rash, itching)Severe (requires attention)Less Common[5]

Experimental Protocols

While specific detailed protocols from every cited study are not fully available, the general methodology for assessing the antidiarrheal and cardiovascular effects can be summarized as follows:

Protocol for Assessing Antidiarrheal Effects (In-vivo Animal Model):

  • Animal Model: Use of appropriate animal models such as rats or dogs.

  • Induction of Diarrhea: Induce diarrhea using agents like castor oil or prostaglandin E2.

  • Drug Administration: Administer this compound orally or intravenously at various doses to different experimental groups. A control group should receive a placebo.

  • Observation: Observe the animals for a set period (e.g., 4-6 hours) and record the frequency and consistency of fecal output.

  • Data Analysis: Compare the antidiarrheal effect of different doses of this compound with the control group.

Protocol for Assessing Cardiovascular Effects (In-vivo Canine Model):

  • Animal Model: Anesthetized dogs are often used for cardiovascular studies.

  • Instrumentation: Surgically implant catheters and probes to measure heart rate, blood pressure, and cardiac output.

  • Drug Administration: Administer this compound intravenously at escalating doses.

  • Data Collection: Continuously record cardiovascular parameters before, during, and after drug administration.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline at each dose level.

Visualizations

lidamidine_hydrochloride_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_effects Physiological Effects Lidamidine Lidamidine Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Activates NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits Sympathetic_Outflow Decreased Sympathetic Outflow NE_Release->Sympathetic_Outflow Heart_Rate Decreased Heart Rate Sympathetic_Outflow->Heart_Rate Peripheral_Resistance Decreased Peripheral Vascular Resistance Sympathetic_Outflow->Peripheral_Resistance

Caption: Mechanism of action of this compound.

experimental_workflow_contraindications Start Start Subject_Screening Subject Screening (e.g., Cardiovascular Health) Start->Subject_Screening Dose_Selection Dose Selection (Consider Dose-Response) Subject_Screening->Dose_Selection Experiment This compound Administration & Experiment Dose_Selection->Experiment Monitoring Continuous Monitoring (Cardiovascular, CNS) Experiment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for mitigating risks.

References

How to manage side effects like dizziness and dry mouth from lidamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lidamidine hydrochloride. The focus is on managing the common side effects of dizziness and dry mouth (xerostomia) that may be observed during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for dizziness observed with this compound administration?

A1: Dizziness is a common side effect associated with this compound, which acts as an alpha-2 adrenergic receptor agonist.[1] Stimulation of these receptors in the central nervous system, particularly in the brainstem, leads to a reduction in sympathetic outflow.[1] This can cause a decrease in blood pressure (hypotension) and heart rate (bradycardia), leading to feelings of lightheadedness and dizziness.[2]

Q2: Why does this compound cause dry mouth (xerostomia)?

A2: The sensation of dry mouth, or xerostomia, is another frequently reported side effect of this compound and other alpha-2 adrenergic agonists.[1][2] The activation of alpha-2 adrenergic receptors can inhibit the release of acetylcholine, a key neurotransmitter in stimulating saliva production. This leads to decreased secretion from the salivary glands, resulting in the symptom of a dry mouth.

Q3: What is the expected incidence of dizziness and dry mouth in subjects treated with alpha-2 adrenergic agonists?

A3: While specific quantitative data for this compound is limited in publicly available literature, data from clinical trials of other alpha-2 adrenergic agonists can provide an estimate of the incidence of these side effects. It is important to note that these are for the general class of drugs and may not be fully representative of this compound's specific profile.

Adverse EventIncidence Rate in Alpha-2 Adrenergic Agonist Clinical Trials (Various Studies)
Dizziness10% - 40%
Dry Mouth25% - 60%

Note: Incidence rates can vary significantly based on the specific drug, dosage, and patient population.

Troubleshooting Guides

Issue: Subject exhibits signs of dizziness or ataxia (impaired coordination) during the experiment.

Troubleshooting Steps:

  • Monitor Vital Signs: Immediately assess the subject's blood pressure and heart rate to check for hypotension or bradycardia.

  • Dosage Adjustment: Consider a dose-response study to determine the lowest effective dose with minimal side effects. A lower dose may still achieve the desired therapeutic effect while reducing the incidence or severity of dizziness.

  • Hydration: Ensure the subject is adequately hydrated, as dehydration can exacerbate hypotensive effects.

  • Controlled Environment: For preclinical studies, ensure the testing environment is safe to prevent injury from falls or ataxia. For clinical studies, advise subjects to avoid operating heavy machinery or activities requiring high alertness.[2]

  • Acclimatization: In some cases, tolerance to the dizzying effects may develop over time with continued administration.

Issue: Subject shows signs of dry mouth (e.g., excessive water consumption, difficulty swallowing dry food).

Troubleshooting Steps:

  • Hydration: Provide free access to water to help alleviate the sensation of dryness.

  • Saliva Stimulants (Preclinical): For animal models, providing moist food or occasional treats that require more chewing can help stimulate salivary flow.

  • Saliva Substitutes (Clinical): In a clinical research setting, the use of artificial saliva products can be considered to manage symptoms.[2]

  • Oral Hygiene: In longer-term studies, it is crucial to maintain good oral hygiene for the subjects, as reduced salivary flow can increase the risk of dental issues.

  • Dose Fractionation: If the experimental design allows, splitting the total daily dose into smaller, more frequent administrations may help to reduce the peak drug concentration and minimize the intensity of dry mouth.

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Dizziness in a Rodent Model

This protocol outlines a method for assessing vestibular dysfunction, a proxy for dizziness, in rodents.

Methodology:

  • Tail-Lift Test:

    • Gently lift the rodent by the base of its tail.

    • Observe the animal's righting reflex and posture.

    • A healthy animal will typically extend its body towards the surface.

    • An animal experiencing vestibular dysfunction may exhibit curling of the body, loss of the righting reflex, or "barrel rolling" (circling behavior).

    • Record the presence and severity of these abnormal behaviors.

  • Rotarod Test:

    • Place the rodent on a rotating rod with gradually increasing speed.

    • Measure the latency to fall from the rod.

    • A decrease in the time spent on the rod compared to baseline or a control group can indicate impaired motor coordination and balance, which are components of dizziness.

  • Data Analysis:

    • Compare the behavioral scores or latency to fall between the this compound-treated group and a vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Protocol 2: Quantification of Salivary Gland Hypofunction (Sialometry) in a Rodent Model

This protocol provides a method for measuring salivary flow to quantify the effect of this compound on dry mouth.

Methodology:

  • Subject Preparation:

    • Anesthetize the rodent (e.g., with isoflurane) to prevent stress-induced changes in salivation and to facilitate sample collection.

  • Saliva Collection:

    • Pre-weigh a small, absorbent cotton ball.

    • Carefully place the cotton ball in the subject's mouth for a standardized period (e.g., 2 minutes).

    • To stimulate salivation, a subcutaneous injection of a secretagogue like pilocarpine can be administered prior to collection.

  • Measurement:

    • Remove the cotton ball and immediately weigh it again.

    • The difference in weight represents the amount of saliva collected.

  • Data Analysis:

    • Calculate the salivary flow rate (e.g., in mg/minute).

    • Compare the flow rates between the this compound-treated group and a vehicle-treated control group using appropriate statistical tests.

Visualizations

G cluster_0 Mechanism of this compound-Induced Side Effects Lidamidine Lidamidine Hydrochloride Alpha2_CNS Alpha-2 Adrenergic Receptors (Brainstem) Lidamidine->Alpha2_CNS Binds to Alpha2_Salivary Alpha-2 Adrenergic Receptors (Salivary Glands) Lidamidine->Alpha2_Salivary Binds to Sympathetic_Outflow Decreased Sympathetic Outflow Alpha2_CNS->Sympathetic_Outflow Leads to Acetylcholine_Release Decreased Acetylcholine Release Alpha2_Salivary->Acetylcholine_Release Inhibits Hypotension Hypotension & Bradycardia Sympathetic_Outflow->Hypotension Results in Dizziness Dizziness Hypotension->Dizziness Causes Saliva_Secretion Decreased Saliva Secretion Acetylcholine_Release->Saliva_Secretion Leads to Dry_Mouth Dry Mouth Saliva_Secretion->Dry_Mouth Causes

Caption: Signaling pathway of this compound leading to dizziness and dry mouth.

G cluster_1 Experimental Workflow: Assessing Dizziness Start Start Administer Administer Lidamidine HCl or Vehicle Start->Administer Behavioral_Test Perform Tail-Lift and Rotarod Tests Administer->Behavioral_Test Record_Data Record Behavioral Scores and Latency to Fall Behavioral_Test->Record_Data Analyze Statistical Analysis (Treated vs. Control) Record_Data->Analyze End End Analyze->End

Caption: Workflow for the experimental assessment of dizziness in a rodent model.

G cluster_2 Experimental Workflow: Assessing Dry Mouth Start Start Administer Administer Lidamidine HCl or Vehicle Start->Administer Anesthetize Anesthetize Subject Administer->Anesthetize Collect_Saliva Collect Saliva using Pre-weighed Cotton Ball Anesthetize->Collect_Saliva Measure_Weight Weigh Cotton Ball to Determine Saliva Amount Collect_Saliva->Measure_Weight Calculate_Flow Calculate Salivary Flow Rate Measure_Weight->Calculate_Flow Analyze Statistical Analysis (Treated vs. Control) Calculate_Flow->Analyze End End Analyze->End

Caption: Workflow for the experimental assessment of dry mouth (sialometry).

References

Technical Support Center: Lidamidine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of lidamidine hydrochloride in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions for in vitro experiments?

A1: this compound is slightly soluble in water and methanol, and also slightly soluble in DMSO.[] For most in vitro experiments, sterile, high-purity water or a buffered physiological solution (e.g., PBS, pH 7.4) is recommended. The choice of solvent may depend on the specific requirements of your assay.

Q2: What are the optimal storage conditions for this compound powder and its aqueous solutions?

A2: this compound powder should be stored at -20°C.[] Aqueous stock solutions should also be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks). To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: The stability of this compound in aqueous solutions is pH-dependent. A study has investigated its hydrolysis kinetics across a pH range of 1 to 13.[2] Generally, amidine-containing compounds exhibit different stability profiles in acidic, neutral, and alkaline conditions. It is crucial to control the pH of your experimental solutions to ensure reproducibility.

Q4: What are the potential degradation products of this compound?

Q5: Can I expect significant degradation of my this compound solution during a typical cell culture experiment (e.g., 24-48 hours at 37°C)?

A5: The rate of degradation is dependent on the pH and temperature of the culture medium. While specific data at 37°C is not available, studies on the hydrolysis kinetics were performed at elevated temperatures (50°C, 65°C, and 80°C) to accelerate degradation.[2] At physiological pH (around 7.4) and 37°C, some degradation may occur over a 24-48 hour period. For sensitive experiments, it is recommended to prepare fresh solutions or conduct a preliminary stability test under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the prepared solution.Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions (aliquoted at -20°C). Verify the pH of your experimental buffer.
Precipitation observed in the solution The concentration of this compound exceeds its solubility in the chosen solvent or buffer.Prepare a more dilute solution. Consider using a small percentage of a co-solvent like DMSO, ensuring it is compatible with your experimental system.
Loss of compound activity over time Hydrolysis or other degradation pathways affecting the integrity of the molecule.Perform a stability-indicating analysis (e.g., HPLC) to assess the purity of your solution over time. Adjust storage conditions or solution preparation frequency based on the results.
Unexpected peaks in analytical chromatograms Presence of degradation products.Identify potential degradation products, such as 2,6-dimethylaniline. Use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants.

Data Presentation: Hydrolysis of this compound

The following table summarizes the expected stability of this compound in aqueous solutions at various pH values and temperatures, based on the known investigation of its hydrolysis kinetics.[2]

Disclaimer: The quantitative data in this table is representative and intended for illustrative purposes, as the full text of the cited study is not publicly available. Researchers should perform their own stability studies to determine precise degradation rates under their specific experimental conditions.

Temperature (°C)pHExpected Stability
501-4Moderately Stable
5-9Less Stable
10-13Least Stable
651-4Less Stable
5-9Prone to Degradation
10-13Significant Degradation
801-4Prone to Degradation
5-9Significant Degradation
10-13Rapid Degradation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: 256.73 g/mol )

  • High-purity, sterile water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weigh out 2.57 mg of this compound powder.

  • Transfer the powder to a sterile 1 mL tube.

  • Add 1 mL of high-purity, sterile water to the tube.

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method, based on methods developed for structurally similar compounds. This method should be validated according to ICH guidelines before use.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by spectrophotometric analysis (e.g., 230 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation Parameters:

  • Specificity: Assessed by forced degradation studies (see Protocol 3). The method should be able to resolve this compound from its degradation products and any excipients.

  • Linearity: Determined by analyzing a series of solutions of known concentrations.

  • Accuracy: Assessed by recovery studies of spiked samples.

  • Precision: Evaluated by repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, flow rate).

Protocol 3: Forced Degradation Study of this compound

Purpose: To generate potential degradation products and demonstrate the specificity of the stability-indicating HPLC method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period. Dissolve the powder in a suitable solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

For each condition, analyze the stressed samples by the validated HPLC method and compare the chromatograms to that of an unstressed sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Lidamidine HCl Aqueous Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress Conditions photo Photolysis (UV Light) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway lidamidine This compound C11H17ClN4O hydrolysis Hydrolysis (Acidic/Basic Conditions) lidamidine->hydrolysis degradation_products Degradation Products hydrolysis->degradation_products dimethylaniline 2,6-Dimethylaniline (Potential Degradant) degradation_products->dimethylaniline other Other Unidentified Degradants degradation_products->other

Caption: Postulated Hydrolytic Degradation Pathway of this compound.

References

Technical Support Center: Hydrolysis Kinetics of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the study of lidamidine hydrochloride hydrolysis kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of studying the hydrolysis kinetics of this compound?

A1: Understanding the hydrolysis kinetics of this compound is crucial for determining its stability under various aqueous conditions. This data is essential for developing stable liquid formulations, predicting the drug's shelf-life, and identifying potential degradation products that could impact safety and efficacy.[1][2][3] Forced degradation studies, including hydrolysis, help to establish degradation pathways and validate stability-indicating analytical methods.[1]

Q2: What are the key factors that influence the hydrolysis rate of this compound?

A2: The hydrolysis of this compound is significantly influenced by pH and temperature.[4] As with many pharmaceuticals, higher temperatures will accelerate the degradation process.[5] The stability of the compound varies across different pH values, making it essential to study its kinetics in acidic, neutral, and basic solutions.[4]

Q3: What analytical techniques are most suitable for monitoring the hydrolysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for monitoring the degradation of this compound and separating it from its degradation products.[6][7] Gas-Liquid Chromatography (GLC) has also been utilized for its analysis, which may require a derivatization step.[8] Spectrophotometric methods could also be employed, depending on the UV-Vis absorbance characteristics of lidamidine and its degradants.

Q4: What are the expected degradation products of this compound hydrolysis?

A4: The hydrolysis of the amidinourea functional group in this compound is the likely pathway for degradation. While specific degradation products should be identified through experimental analysis (e.g., using mass spectrometry), potential hydrolysis could lead to the formation of 1-(2,6-dimethylphenyl)urea and methylamine, among other possible compounds resulting from further degradation. Elucidating the structure of degradation products is a key objective of forced degradation studies.[1][3]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the tested conditions.Increase the severity of the stress conditions. For hydrolysis, this can involve using stronger acids/bases (e.g., 1M HCl or 1M NaOH) or increasing the temperature (e.g., refluxing at 80°C).[1][3] Extend the duration of the study.
Degradation is too rapid to measure accurately. The stress conditions are too harsh.Decrease the severity of the stress conditions. Use lower concentrations of acid/base (e.g., 0.01M HCl or 0.01M NaOH) or lower the reaction temperature.[1] Take samples at more frequent, earlier time points.
Poor separation of peaks in HPLC analysis. The analytical method is not optimized for separating the parent drug from its degradants.Modify the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer). Change the pH of the mobile phase.[7] Consider a different column with a different stationary phase.
Inconsistent or non-reproducible kinetic data. Fluctuations in experimental conditions.Ensure precise temperature control using a calibrated water bath or oven.[9] Use a calibrated pH meter and freshly prepared buffers. Ensure accurate and consistent sample preparation and injection volumes in the analytical instrument.
Mass balance issues (sum of parent drug and degradants is not close to 100%). Some degradation products are not being detected by the analytical method.Ensure the detection wavelength is appropriate for both the parent drug and all major degradants. Some degradants may not have a chromophore. Use a universal detection method like mass spectrometry (LC-MS) to identify and quantify all species. The degradation product may be volatile or insoluble.

Experimental Protocols

Acid Hydrolysis Study
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

  • Stress Condition Setup: Transfer a known volume of the stock solution into a volumetric flask and add 0.1 N hydrochloric acid to the mark.[1][3] Prepare a parallel sample with purified water for neutral hydrolysis control.

  • Incubation: Place the flasks in a constant temperature water bath set to a specific temperature (e.g., 60°C or 80°C).[3][4]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Immediately neutralize the acidic samples with an equivalent amount of 0.1 N sodium hydroxide to stop the reaction.[3] Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and any formed degradation products.[6][7]

Base Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acid hydrolysis study.

  • Stress Condition Setup: Transfer a known volume of the stock solution into a volumetric flask and add 0.1 N sodium hydroxide to the mark.[1][3]

  • Incubation: Incubate the flask at a controlled temperature (e.g., 60°C or 80°C).[3][4]

  • Sampling: Withdraw aliquots at specified time points.

  • Sample Preparation for Analysis: Neutralize the basic samples with an equivalent amount of 0.1 N hydrochloric acid.[3] Dilute the neutralized sample with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Neutral Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described above.

  • Stress Condition Setup: Transfer a known volume of the stock solution into a volumetric flask and add purified water to the mark.

  • Incubation: Maintain the flask at the same temperature as the acid and base hydrolysis studies.

  • Sampling: Withdraw aliquots at the designated time points.

  • Sample Preparation for Analysis: Dilute the sample with the mobile phase as needed.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Lidamidine HCl Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral sampling Withdraw Samples at Time Intervals acid->sampling base->sampling neutral->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Determine Concentration & Degradation Products hplc->data

Caption: Experimental workflow for a hydrolysis kinetics study of this compound.

Troubleshooting_Flow start Start Hydrolysis Experiment check_degradation Is degradation observed? start->check_degradation increase_stress Increase Stress: - Higher Temp - Higher [Acid/Base] check_degradation->increase_stress No check_rate Is degradation rate measurable? check_degradation->check_rate Yes increase_stress->start decrease_stress Decrease Stress: - Lower Temp - Lower [Acid/Base] check_rate->decrease_stress No (Too Fast) proceed Proceed with Data Collection check_rate->proceed Yes decrease_stress->start

Caption: Troubleshooting logic for optimizing hydrolysis experimental conditions.

Degradation_Pathway lidamidine This compound 1-(2,6-dimethylphenyl)-3-methylamidinourea HCl hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) lidamidine->hydrolysis products Degradation Products hydrolysis->products product1 Product A 1-(2,6-dimethylphenyl)urea products->product1 Major Pathway product2 Product B Methylamine products->product2 Major Pathway

Caption: Hypothetical hydrolysis degradation pathway for this compound.

References

Solubility of lidamidine hydrochloride in DMSO, methanol, and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of lidamidine hydrochloride in common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. This resource includes quantitative solubility data, troubleshooting advice for common experimental issues, and standardized experimental protocols.

Solubility Data

The solubility of this compound can vary based on the specific batch, purity, temperature, and the properties of the solvent used. The following table summarizes available quantitative data.

SolventSolubility at 25°C (mg/mL)Molar Equivalent (M)Notes
Methanol297.94[1]~1.16
Water153.55[1]~0.60One source indicates significantly lower solubility of >38.5 µg/mL at pH 7.4[2]. The pH of the water can greatly influence the solubility of hydrochloride salts.
DMSOData Not Quantitatively Available-This compound is reported to be slightly soluble in DMSO[]. The free base, lidamidine, is soluble in DMSO[4]. For hydrochloride salts, achieving high concentrations in DMSO can sometimes be challenging.

Note on Data Discrepancies: Researchers should be aware of conflicting reports in the literature regarding the solubility of this compound, particularly in aqueous solutions. It is recommended to perform preliminary solubility tests for your specific application.

Troubleshooting and FAQs

This section addresses common questions and issues encountered when working with this compound.

Q1: I am having trouble dissolving this compound in DMSO. What can I do?

A1: While this compound is reported as slightly soluble in DMSO, several factors can affect its dissolution[].

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of some compounds.

  • Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Using a bath sonicator can help break up aggregates and improve solubilization.

  • Consider the Free Base: If your experimental protocol allows, the free base form of lidamidine is reported to be soluble in DMSO[4].

Q2: My aqueous solution of this compound is not clear. What is the problem?

A2: The pH of your water can significantly impact the solubility of this compound. As a hydrochloride salt, it will be more soluble in acidic conditions.

  • Check the pH: Ensure the pH of your water is neutral or slightly acidic. If you are using a buffer, verify its pH.

  • Precipitation: If you have prepared a stock solution in an organic solvent and then diluted it into an aqueous buffer, the compound may precipitate. This is a common issue when the aqueous buffer is a poor solvent for the compound. Consider reformulating or adjusting the solvent composition of your final solution.

Q3: How should I prepare a stock solution of this compound?

A3: Based on the available data, methanol appears to be the solvent in which this compound has the highest solubility[1].

  • Solvent Selection: For the highest concentration stock, methanol is recommended.

  • Calculation: Determine the mass of this compound needed for your desired concentration and volume.

  • Dissolution: Add the solvent to the accurately weighed compound.

  • Assisted Solubilization: If needed, use gentle warming or sonication to ensure complete dissolution.

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Is there a standard protocol for determining the solubility of a compound like this compound?

A4: Yes, a common method for determining solubility is the gravimetric method.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a standardized method for determining the solubility of this compound in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., DMSO, methanol, or water) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Solvent Evaporation:

    • Dispense the filtered supernatant into a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Quantification:

    • Once the solvent is completely evaporated, weigh the container with the dried solute.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

    • The solubility can then be expressed in mg/mL or other desired units.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental and logical workflows for working with this compound.

cluster_prep Solution Preparation start Start: Weigh Lidamidine HCl add_solvent Add Solvent (Methanol, Water, or DMSO) start->add_solvent vortex Vortex/Mix add_solvent->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution assist_sol Apply Gentle Heat or Sonication check_dissolution->assist_sol No solution_ready Solution Ready for Use check_dissolution->solution_ready Yes assist_sol->vortex

Caption: Workflow for preparing a this compound solution.

cluster_troubleshoot Troubleshooting Solubility Issues start Problem: Incomplete Dissolution solvent_check Is the solvent anhydrous/fresh? start->solvent_check ph_check Is the solvent aqueous? solvent_check->ph_check Yes use_fresh_solvent Use fresh, anhydrous solvent solvent_check->use_fresh_solvent No check_ph Check/adjust pH to be neutral or slightly acidic ph_check->check_ph Yes assist_sol Apply gentle heat or sonication ph_check->assist_sol No use_fresh_solvent->assist_sol check_ph->assist_sol re_evaluate Re-evaluate dissolution assist_sol->re_evaluate

Caption: Decision tree for troubleshooting solubility problems.

References

Optimal long-term storage conditions for lidamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal long-term storage, handling, and analysis of lidamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. For extended storage, maintaining the compound at -20°C is recommended. It is crucial to protect it from light.

Q2: Is this compound sensitive to moisture?

A2: Yes, as a hydrochloride salt, this compound is likely to be hygroscopic. It is important to handle the compound in a low-humidity environment and to always keep the container tightly sealed when not in use.

Q3: What precautions should be taken when handling this compound powder?

A3: When handling the powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1][2] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1] Minimize dust generation and accumulation.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]

Q4: How should I prepare and store solutions of this compound?

A4: Due to the potential for hydrolysis of the amidine group, it is recommended to prepare aqueous solutions of this compound fresh for each experiment. If a stock solution is required, consider using an anhydrous solvent such as DMSO and store it in small aliquots at -20°C or below in tightly sealed vials.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is an α2-adrenergic receptor agonist.[3] Its mechanism of action involves binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors associated with the inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately leads to a reduction in norepinephrine release and a decrease in sympathetic outflow.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Prepare solutions fresh for each experiment.
Inaccurate weighing due to hygroscopicity.Weigh the compound in a controlled low-humidity environment (e.g., a glove box). Handle the powder quickly to minimize exposure to atmospheric moisture.
Difficulty dissolving the compound Incorrect solvent or pH.This compound, being a hydrochloride salt, is expected to have better solubility in aqueous solutions with a slightly acidic to neutral pH. For preparing stock solutions, consider using polar aprotic solvents like DMSO. Gentle warming or sonication can also aid dissolution, but be cautious of potential degradation at elevated temperatures.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.This could be due to hydrolysis or photodegradation. Ensure that solutions are prepared fresh and protected from light. Compare the chromatogram of a fresh sample with the one to identify potential degradation peaks.
Impurities from synthesis.Review the certificate of analysis (CoA) for the batch of the compound being used to identify any known impurities.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

Parameter Condition Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term)To minimize the rate of potential chemical degradation.
Humidity Low humidity (store with desiccant)As a hydrochloride salt, it is likely hygroscopic; minimizing moisture prevents degradation and ensures accurate weighing.
Light Protect from light (store in an amber vial or dark place)To prevent potential photodegradation.
Container Tightly sealed, airtight containerTo protect from moisture and atmospheric contaminants.

Note: The above recommendations are based on general guidelines for the storage of pharmaceutical compounds and hydrochloride salts. Specific stability studies for this compound are not widely available in the public domain.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Analysis of this compound

Disclaimer: This protocol is adapted from validated methods for similar compounds (e.g., clonidine hydrochloride) and should be fully validated for its intended use with this compound.

1. Objective:

To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.

2. Materials and Instrumentation:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Starting Point for Method Development):

Parameter Condition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5.8) (30:70 v/v)[5]
Flow Rate 1.0 mL/min[5]
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Detection Wavelength To be determined by UV scan (likely in the range of 210-240 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase to a concentration within the calibration range.

5. Forced Degradation Studies (for method validation):

To demonstrate the stability-indicating nature of the method, subject the this compound solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Mandatory Visualization

Signaling Pathway of this compound

lidamidine_pathway Lidamidine Lidamidine Alpha2_AR α2-Adrenergic Receptor Lidamidine->Alpha2_AR G_Protein Gi/o Protein (α, β, γ subunits) Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates Cellular_Response Decreased Sympathetic Outflow PKA->Cellular_Response

Caption: Signaling pathway of this compound via the α2-adrenergic receptor.

Experimental Workflow for Stability Testing

stability_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Standard Prepare Lidamidine HCl Standard Solution HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Prep_Standard->HPLC_Analysis Prep_Sample Prepare Test Sample (Solid or Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Sample->Oxidation Thermal Thermal Degradation (105°C, Solid) Prep_Sample->Thermal Photo Photodegradation (UV light) Prep_Sample->Photo Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Assay, Impurities) HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Determining the Acute Oral LD50 of Lidamidine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals engaged in determining the acute oral LD50 of lidamidine hydrochloride in rodent models. It includes a summary of known LD50 values, detailed experimental protocols based on established guidelines, and a troubleshooting and FAQ section to address common experimental challenges.

Acute Oral LD50 Data for this compound

The following table summarizes the reported acute oral LD50 values for this compound in different rodent models. This data is crucial for dose-range finding studies and for the classification of the compound's acute toxicity.

Rodent Model Sex Acute Oral LD50 (mg/kg) 95% Confidence Interval (mg/kg) Reference
MiceMale260(208, 328)[1]
RatsMale267(212, 336)[1]
RatsFemale160(130, 197)[1]

Experimental Protocols

The determination of acute oral LD50 should be conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on OECD Test Guidelines 420, 423, and 425.[2][3][4][5]

1. Test Animals:

  • Species and Strain: Commonly used rodent species include rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., CD-1, BALB/c). The choice of species and strain should be justified.

  • Age and Weight: Young, healthy adult animals are typically used. For rats, this is often in the range of 8-12 weeks old with a weight variation of ±20% of the mean weight for each sex.

  • Sex: While studies can be conducted in one sex (typically females, as they are often slightly more sensitive), using both sexes provides a more comprehensive toxicological profile.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least 5 days prior to the start of the study.[6]

  • Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[6]

  • Fasting: Animals should be fasted (food, but not water, withheld) for a period before administration of the test substance (e.g., 3-4 hours for rats).[5]

2. Test Substance Preparation and Administration:

  • Vehicle: The vehicle for administering this compound should be chosen based on its solubility and should be non-toxic at the volume administered. Common vehicles include water or corn oil.

  • Dose Formulation: The concentration of this compound in the vehicle should be prepared to allow for the administration of the desired dose in a volume that is appropriate for the size of the animal (e.g., typically not exceeding 1 mL/100 g body weight for rats).

  • Administration: The test substance is administered orally using a suitable method, such as a gavage needle.

3. Dosing Procedure (Up-and-Down Procedure - OECD 425): [3][5][7]

  • Sighting Study (Optional but Recommended): A preliminary study with a few animals can help to estimate the potential LD50 and inform the starting dose for the main study.

  • Main Study:

    • A single animal is dosed at the best-estimated starting dose.

    • The animal is observed for signs of toxicity and mortality.

    • If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).[7]

    • If the animal dies, the next animal is dosed at a lower dose level.[7]

    • This sequential dosing continues until specific stopping criteria are met, which typically involves a series of reversals in the outcome (survival/death).

4. Observation Period:

  • Animals are observed for a total of at least 14 days after administration of the test substance.[4][5]

  • Close observation is critical during the first few hours and at least once daily thereafter.

  • Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • The time of onset, duration, and severity of toxic signs, as well as the time of death, should be recorded.

  • Body weights should be recorded at the start of the study and at least weekly thereafter.[5]

5. Data Analysis and LD50 Calculation:

  • The LD50 is calculated using a recognized statistical method, such as the maximum likelihood method, probit analysis, or the method of Miller and Tainter.

  • The 95% confidence interval for the LD50 should also be calculated to indicate the precision of the estimate.

6. Necropsy:

  • All animals (those that die during the study and those that survive to the end of the observation period) should undergo a gross necropsy.

  • Any observed pathological changes should be recorded.

Troubleshooting and FAQs

Q1: What are the common signs of acute toxicity to observe for this compound?

A1: While specific signs for this compound were not detailed in the provided search results, general signs of acute oral toxicity in rodents can include, but are not limited to: changes in activity (lethargy or hyperactivity), ataxia, convulsions, tremors, salivation, diarrhea, changes in breathing, and changes in the appearance of fur and eyes. Careful and frequent observation is key to noting the onset and progression of these signs.

Q2: My results show high variability between individual animals. What could be the cause?

A2: High variability can be due to several factors:

  • Improper Dosing Technique: Inconsistent gavage technique can lead to variations in the actual dose received or cause stress to the animals.

  • Health Status of Animals: Underlying health issues in some animals can affect their response to the test substance.

  • Environmental Stressors: Fluctuations in temperature, humidity, or noise levels in the animal facility can impact physiological responses.

  • Formulation Issues: If this compound is not uniformly suspended or dissolved in the vehicle, the administered dose can vary between animals.

Q3: The mortality in my study does not seem to be dose-dependent. What should I do?

A3: A lack of clear dose-dependency can be perplexing. Consider the following:

  • Review Dosing Procedures: Ensure accurate dose calculations and administration.

  • Check the Test Substance: Verify the purity and stability of your this compound sample.

  • Consider a Wider Dose Range: It's possible the selected dose levels are too close together or are all on the steep part of the dose-response curve.

  • Evaluate Animal Health: Ensure the animals used were healthy and of a consistent age and weight.

Q4: How do I choose the appropriate starting dose for my LD50 study?

A4: The starting dose should be based on available information. For this compound, the reported LD50 values in the table above are an excellent starting point. According to OECD guidelines, the starting dose should be the best estimate of the LD50. If no information is available, a sighting study with a small number of animals can be conducted to determine a suitable starting dose.

Q5: Is it necessary to perform a full LD50 study if my preliminary data suggests low toxicity?

A5: If preliminary data or a limit test suggests the LD50 is above a certain regulatory limit (e.g., 2000 mg/kg), a full study to determine a precise LD50 may not be necessary. The limit test involves dosing a small group of animals at the limit dose. If no mortality is observed, the LD50 is considered to be above that limit.[3]

Visualizations

Acute_Oral_LD50_Workflow start Start: Preliminary Assessment (Literature Review, In Silico Prediction) animal_prep Animal Preparation (Acclimation, Fasting) start->animal_prep dose_prep Dose Formulation (Vehicle Selection, Preparation) start->dose_prep sighting_study Sighting Study (Optional) animal_prep->sighting_study dose_prep->sighting_study main_study Main Study: Sequential Dosing (e.g., OECD 425 Up-and-Down) sighting_study->main_study Inform Starting Dose observation Observation Period (14 Days) (Clinical Signs, Body Weight, Mortality) main_study->observation observation->main_study Inform Next Dose (Survival/Death) necropsy Gross Necropsy observation->necropsy At end of study or upon death data_analysis Data Analysis (LD50 Calculation, Confidence Intervals) observation->data_analysis necropsy->data_analysis end End: Hazard Classification and Reporting data_analysis->end

Caption: Experimental workflow for determining the acute oral LD50.

References

Technical Support Center: Interpreting Toxicity Studies of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting toxicity studies of lidamidine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the acute oral toxicity of this compound?

A1: The acute oral toxicity of this compound has been determined in mice and rats. The median lethal dose (LD50) is the single dose of a substance that is expected to cause death in 50% of an animal population. The reported oral LD50 values are summarized in the table below.

SpeciesSexRoute of AdministrationLD50 (mg/kg)
MouseMaleOral260
RatMaleOral267
RatFemaleOral160
Mouse-Intravenous (i.v.)56

Q2: Has the genotoxic and carcinogenic potential of this compound been evaluated?

A2: Yes, the genotoxic and carcinogenic potential of this compound (also referred to as WHR-1142A) has been assessed in a battery of short-term tests. A 1983 study in Mutation Research concluded that this compound did not show evidence of mutagenic or carcinogenic activity in the following four tests:

  • Ames Salmonella typhimurium/metabolic activation test

  • Micronucleus test

  • Metaphase chromosome analysis from cultured human lymphocytes

  • Cell transformation assay

Q3: What is the mechanism of action of this compound that might contribute to its toxic effects?

A3: this compound is an alpha-2 adrenergic agonist. Its pharmacological and potential toxic effects are primarily mediated through the stimulation of alpha-2 adrenergic receptors. These receptors are part of the sympathetic nervous system and are involved in regulating a wide range of physiological functions. Activation of these receptors leads to a decrease in the release of norepinephrine, a neurotransmitter, which in turn reduces sympathetic outflow from the central nervous system. This mechanism is responsible for its antidiarrheal effects but can also lead to side effects such as sedation, dizziness, and cardiovascular changes.

Below is a diagram illustrating the general signaling pathway of alpha-2 adrenergic receptors.

alpha2_signaling_pathway cluster_cell_membrane Cell Membrane receptor α2-Adrenergic Receptor g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreased production lidamidine Lidamidine Hydrochloride lidamidine->receptor pka Protein Kinase A (PKA) camp->pka Reduced activation response Cellular Response (e.g., decreased neurotransmitter release) pka->response Leads to troubleshooting_workflow start Unexpected Adverse Event Observed in Experiment check_dose Is the dose appropriate for the animal model and intended effect? start->check_dose review_literature Review literature for known side effects and effective dose ranges check_dose->review_literature No monitor_vitals Implement continuous or frequent monitoring of relevant physiological parameters check_dose->monitor_vitals Yes dose_response Conduct a dose-response study to determine optimal dose review_literature->dose_response adjust_dose Adjust dose based on literature and/or dose-response data dose_response->adjust_dose adjust_dose->monitor_vitals continue_experiment Continue experiment with adjusted protocol monitor_vitals->continue_experiment ld50_protocol_flowchart start Start: Acute Oral Toxicity Study acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration of Lidamidine HCl fasting->dosing observation Observation for Clinical Signs and Mortality (14 days) dosing->observation data_analysis Data Collection and LD50 Calculation observation->data_analysis end End of Study data_analysis->end

Lidamidine Hydrochloride and Central Nervous System Depressants: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential interaction between lidamidine hydrochloride and central nervous system (CNS) depressants.

Frequently Asked Questions (FAQs)

Q1: Does this compound potentiate the effects of CNS depressants?

A: The available evidence presents conflicting information. A key preclinical study found that this compound did not potentiate the CNS depressant effects of hexobarbital or ethanol[1]. However, at high doses, this compound itself was observed to cause a general CNS depressant effect[1]. It is important to note that this effect was not reported to be similar to that of neuroleptics or barbiturates[1].

Conversely, some sources suggest a theoretical risk of interaction with CNS depressants such as benzodiazepines, opioids, and alcohol, which could lead to increased sedation. This is likely based on the mechanism of action of this compound as a central alpha-2 adrenergic agonist, a class of drugs known to have sedative properties.

Q2: What is the proposed mechanism of action for this compound's CNS effects?

A: this compound is an alpha-2 adrenergic agonist[2]. It stimulates alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of norepinephrine[2]. This decrease in sympathetic outflow from the CNS can result in sedation and a reduction in blood pressure[2]. The calming effect is a known secondary effect of its primary antihypertensive action[2].

Q3: Are there any specific studies on the interaction of this compound with benzodiazepines or opioids?

A: Extensive searches of the available scientific literature did not yield specific preclinical or clinical studies investigating the interaction between this compound and benzodiazepines or opioids. The existing study focused on interactions with hexobarbital and ethanol[1].

Q4: What are the potential clinical implications if this compound does potentiate CNS depressants?

A: If this compound were to potentiate the effects of CNS depressants, it could lead to an increased risk of adverse effects such as excessive sedation, dizziness, impaired coordination, and in severe cases, respiratory depression. This would necessitate careful dose adjustments and close monitoring of patients receiving combination therapy.

Troubleshooting Experimental Discrepancies

Issue: Observing unexpected levels of sedation in animal models when co-administering this compound and a CNS depressant.

Possible Causes and Solutions:

  • High Dose of this compound: At high doses, this compound itself can induce CNS depression[1].

    • Troubleshooting Step: Review the dose of this compound being used. Consider performing a dose-response study for this compound alone to establish the threshold for its intrinsic CNS depressant effects in your model.

  • Synergistic Effects: While one study showed no potentiation with hexobarbital and ethanol, the possibility of synergy with other classes of CNS depressants cannot be entirely ruled out without specific investigation.

    • Troubleshooting Step: Design a study to specifically assess the interaction. This should include control groups for each drug alone and multiple dose combinations of this compound and the CNS depressant .

  • Animal Model Sensitivity: The specific animal strain or species used may have a different sensitivity to the CNS effects of this compound or the combination.

    • Troubleshooting Step: Review the literature for the known sensitivity of your chosen animal model to alpha-2 adrenergic agonists and the specific CNS depressant. If possible, consider using a different, well-characterized model.

Experimental Protocols

Protocol: Assessment of CNS Depressant Potentiation in Rodents

This is a generalized protocol. Specific parameters should be optimized for the particular CNS depressant and research question.

1. Objective: To determine if this compound potentiates the sedative/hypnotic effects of a CNS depressant (e.g., a benzodiazepine or an opioid).

2. Materials:

  • This compound
  • CNS depressant of interest (e.g., diazepam, morphine)
  • Vehicle for drug administration
  • Rodents (e.g., mice or rats)
  • Apparatus for behavioral assessment (e.g., Rota-rod, Open field, Hole-board test)

3. Study Design:

  • Groups:
  • Vehicle control
  • This compound (at a non-sedating dose)
  • CNS depressant (at a dose producing a submaximal effect)
  • This compound + CNS depressant
  • Administration: Administer this compound or its vehicle at a set time before the CNS depressant or its vehicle.

4. Behavioral Assessments:

  • Motor Coordination (Rota-rod test): Measure the latency to fall from a rotating rod. A shorter latency indicates impaired motor coordination.
  • Locomotor Activity (Open field test): Quantify movement (e.g., distance traveled, rearing frequency). A decrease in activity suggests sedation.
  • Exploratory Behavior (Hole-board test): Count the number of head dips into holes in a board. A reduction can indicate sedation or anxiolytic effects.

5. Data Analysis:

  • Compare the behavioral endpoints between the combination group and the single-drug groups.
  • A statistically significant enhancement of the CNS depressant's effect in the presence of a non-effective dose of this compound would suggest potentiation.

Quantitative Data Summary

As the primary study found no potentiation with hexobarbital and ethanol, there is no quantitative data to present in a comparative table for these interactions[1]. Should your experiments yield quantitative data on potentiation with other CNS depressants, a table can be constructed to summarize these findings. An example structure is provided below:

Treatment GroupNRota-rod Latency (s)Locomotor Activity (counts)Head Dips (count)
Vehicle10
Lidamidine HCl10
CNS Depressant10
Lidamidine HCl + CNS Depressant10

Visualizations

Experimental_Workflow_CNS_Potentiation cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Groups Randomize Animals into 4 Groups: 1. Vehicle 2. Lidamidine HCl 3. CNS Depressant 4. Combination Dosing Administer Lidamidine HCl or Vehicle (Pre-treatment) Animal_Groups->Dosing Dosing_CNS Administer CNS Depressant or Vehicle Dosing->Dosing_CNS Behavioral_Tests Perform Behavioral Assessments: - Rota-rod - Open Field - Hole-board Dosing_CNS->Behavioral_Tests Data_Collection Collect and Record Data Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Comparison Between Groups Data_Collection->Statistical_Analysis Conclusion Determine Potentiation Effect Statistical_Analysis->Conclusion

References

Identifying and managing allergic reactions to lidamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lidamidine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues related to allergic reactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pharmaceutical agent that has been investigated for various therapeutic properties, including as an antidiarrheal, anti-ulcer, and antihypertensive agent.[1][2][3][4] Its mechanisms of action are reported to be multifaceted. As an antidiarrheal, it is suggested to act as an alpha-2 adrenergic agonist, stimulating electrolyte absorption in the intestine.[4][5] Some literature also classifies it as an anti-inflammatory and immunomodulatory agent, potentially targeting the nuclear factor-kappa B (NF-κB) pathway.[6]

Q2: What are the potential side effects of this compound, including allergic reactions?

Commonly reported side effects for similar compounds include gastrointestinal disturbances, dizziness, and dry mouth.[7] While specific data on allergic reactions to this compound are limited, hypersensitivity reactions are a potential adverse effect of many pharmaceutical compounds.[8] Symptoms of a drug-induced allergic reaction can range from mild skin rashes and itching to severe systemic responses like anaphylaxis, which can involve difficulty breathing, swelling, and a drop in blood pressure.[9][10][11][12]

Q3: Are there known cross-reactivities with other drugs?

There is no direct evidence of cross-reactivity for this compound. However, given its structural similarities to other alpha-2 adrenergic agonists like clonidine, researchers should be aware of the potential for cross-reactivity in sensitive individuals. One study on alpha-2 adrenergic agonists suggested that compounds like clonidine are oxidatively stable, which may reduce their allergenic potential compared to oxidatively labile compounds.[13]

Troubleshooting Guide: Unexpected Allergic-Like Reactions in Experiments

Issue 1: Observation of cellular inflammatory responses (e.g., cytokine release) in in vitro assays upon application of this compound.

  • Possible Cause 1: Immune-mediated reaction. Although not well-documented for this compound, the compound could be triggering an inflammatory response in sensitive cell lines or primary cells.

  • Troubleshooting Steps:

    • Confirm the Observation: Repeat the experiment with appropriate positive and negative controls to ensure the effect is reproducible and specific to this compound.

    • Investigate the NF-κB Pathway: Since related amidine compounds have been shown to modulate the NF-κB pathway, you can investigate the activation of key proteins in this pathway (e.g., phosphorylation of IκBα, nuclear translocation of p65) in your experimental system.[6][7]

    • Measure Cytokine Profile: Quantify the release of a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) to characterize the inflammatory response.

    • Consider Cytokine Release Syndrome (CRS) Assays: If a massive release of cytokines is observed, it may be indicative of a CRS-like event.[14][15][16][17][18]

  • Logical Workflow for Investigating Inflammatory Response:

    G A Unexpected inflammatory response observed B Repeat experiment with positive/negative controls A->B C Is the effect reproducible and specific? B->C D Investigate NF-κB pathway activation C->D Yes G No further action (artifact or non-specific effect) C->G No E Measure cytokine release profile D->E F Characterize the inflammatory phenotype E->F

    Workflow for investigating unexpected in vitro inflammatory responses.

Issue 2: Signs of hypersensitivity (e.g., skin rash, edema) in animal models treated with this compound.

  • Possible Cause: Drug-induced hypersensitivity reaction. Animal models, while not always predictive for humans, are crucial for studying the potential for drug-induced hypersensitivity.[8][19][20]

  • Troubleshooting Steps:

    • Dose-Response Assessment: Determine if the observed reaction is dose-dependent by testing a range of concentrations.

    • Histopathological Analysis: Collect tissue samples from the affected area (e.g., skin) and perform histopathology to look for signs of immune cell infiltration (e.g., mast cells, eosinophils).

    • Systemic Anaphylaxis Model: In appropriate animal models (e.g., mice, guinea pigs), a systemic anaphylaxis model can be used to assess severe allergic reactions. This involves sensitizing the animal and then challenging with the drug.

    • Passive Cutaneous Anaphylaxis (PCA): The PCA model is a localized allergic reaction model that can be used to demonstrate IgE-mediated reactions.[21]

  • Experimental Workflow for Animal Model Hypersensitivity:

    G A Hypersensitivity signs in animal model B Perform dose-response study A->B C Is the reaction dose-dependent? B->C D Conduct histopathological analysis of affected tissue C->D Yes G Re-evaluate experimental conditions C->G No E Consider systemic anaphylaxis or PCA models D->E F Characterize the in vivo hypersensitivity response E->F

    Workflow for investigating hypersensitivity in animal models.

Experimental Protocols

Protocol 1: Basophil Activation Test (BAT) for this compound

The Basophil Activation Test (BAT) is an in vitro assay that measures the activation of basophils in response to an allergen.[22][23][24][25][26]

  • Principle: Upon activation, basophils upregulate surface markers such as CD63 and CD203c, which can be detected by flow cytometry.

  • Methodology:

    • Blood Collection: Collect whole blood from healthy donors or the study population in EDTA-containing tubes.

    • Stimulation: Incubate whole blood samples with a range of this compound concentrations. Include a negative control (stimulation buffer) and positive controls (anti-IgE antibody and fMLP).

    • Staining: Stain the cells with fluorescently labeled antibodies against a basophil identification marker (e.g., CCR3 or CRTH2) and an activation marker (e.g., CD63-FITC).

    • Lysis and Acquisition: Lyse the red blood cells and acquire the samples on a flow cytometer.

    • Analysis: Gate on the basophil population and quantify the percentage of activated (CD63-positive) basophils.

Protocol 2: Mast Cell Degranulation Assay for this compound

This assay assesses the ability of this compound to induce the release of inflammatory mediators from mast cells.[27][28][29][30]

  • Principle: Mast cell degranulation can be quantified by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.

  • Methodology:

    • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.

    • Sensitization (for IgE-mediated pathway): Sensitize the cells overnight with anti-DNP IgE.

    • Compound Incubation: Wash the cells and incubate with various concentrations of this compound for 30-60 minutes.

    • Degranulation Induction: Induce degranulation by adding DNP-BSA (for IgE-mediated) or a calcium ionophore like A23187 (for non-IgE-mediated). Include positive (inducer only) and negative (buffer only) controls.

    • Quantification of β-Hexosaminidase:

      • Centrifuge the plate and collect the supernatant.

      • Incubate the supernatant with a p-NAG substrate solution.

      • Stop the reaction and measure the absorbance at 405 nm.

      • Calculate the percentage of β-hexosaminidase release relative to the total release (from lysed cells).

Data Presentation

Table 1: Example Data from a Basophil Activation Test (BAT)

Treatment GroupConcentration% CD63+ Basophils (Mean ± SD)
Negative ControlN/A1.5 ± 0.5
Positive Control (anti-IgE)1 µg/mL65.2 ± 8.1
Lidamidine HCl1 µM2.1 ± 0.7
Lidamidine HCl10 µM3.5 ± 1.2
Lidamidine HCl100 µM8.9 ± 2.5

Table 2: Example Data from a Mast Cell Degranulation Assay

Treatment GroupConcentration% β-Hexosaminidase Release (Mean ± SD)
Spontaneous ReleaseN/A5.2 ± 1.1
Maximum Release (Lysis)N/A100
Positive Control (DNP-BSA)100 ng/mL78.4 ± 9.3
Lidamidine HCl + DNP-BSA1 µM75.1 ± 8.5
Lidamidine HCl + DNP-BSA10 µM72.9 ± 7.9
Lidamidine HCl + DNP-BSA100 µM68.3 ± 6.4

Signaling Pathway Diagram

NF-κB Signaling Pathway and Potential Modulation

The NF-κB pathway is a key regulator of inflammation. Some amidine compounds have been shown to inhibit this pathway.[6][7]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB complex IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Lidamidine Lidamidine HCl (potential inhibitor) Lidamidine->IKK Inhibits?

Potential inhibitory effect of Lidamidine HCl on the NF-κB pathway.

References

Validation & Comparative

A Comparative Analysis of Antidiarrheal Agents: Lidamidine Hydrochloride vs. Diphenoxylate and Loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidiarrheal properties of lidamidine hydrochloride against two widely used opioids, diphenoxylate and loperamide. The information presented is based on available preclinical data to assist researchers and professionals in drug development and pharmacological studies.

Executive Summary

Diarrhea is a globally prevalent condition characterized by increased frequency of bowel movements and loose or watery stools. Pharmacological intervention often involves agents that modulate gastrointestinal motility and secretion. This guide focuses on a comparative evaluation of three such agents: this compound, a novel antidiarrheal with a unique mechanism of action, and the well-established opioid receptor agonists, diphenoxylate and loperamide.

  • This compound is recognized for its potent antimotility, antidiarrheal, and intestinal antisecretory activities. Its mechanism is distinct from opioids and is not antagonized by naloxone, suggesting a unique pharmacological profile that may involve α2-adrenergic agonism.[1][2][3]

  • Diphenoxylate is a synthetic opioid agonist that acts on the µ-opioid receptors in the gastrointestinal tract to decrease motility.[4][5][6] It is typically formulated with atropine to discourage abuse.[7]

  • Loperamide is another potent synthetic opioid agonist that primarily targets µ-opioid receptors in the gut wall, leading to reduced peristalsis and increased fluid absorption.[8][9][10] It has limited central nervous system penetration at therapeutic doses.[9]

This comparison will delve into their relative potencies based on preclinical studies, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Comparison of Antidiarrheal Activity

The following tables summarize the effective dose 50 (ED50) values for this compound, diphenoxylate, and loperamide in two standard preclinical models of diarrhea and gastrointestinal motility. The data is primarily derived from a comprehensive 1978 comparative study by Mir et al., providing a standardized basis for comparison. Additional data for loperamide from other studies are included for a broader perspective.

Table 1: Inhibition of Castor Oil-Induced Diarrhea in Rats

CompoundED50 (mg/kg, p.o.)Reference
Lidamidine HCl1.8[11]
Diphenoxylate HCl5.0[11]
Loperamide HCl0.16[11]
Loperamide HCl0.082 (1 hr protection)[12]
Loperamide HCl0.42 (2 hr protection)[12]
Loperamide HCl0.15 (1 hour)[13]
Loperamide HCl0.31 (causes 50% reduction)[14]

Table 2: Inhibition of Charcoal Meal Transit in Mice

CompoundED50 (mg/kg, p.o.)Reference
Lidamidine HCl0.7[11]
Diphenoxylate HCl2.5[11]
Loperamide HCl0.3[11]
Loperamide HCl0.8 (ID120 min)[12]

Mechanisms of Action

The antidiarrheal effects of these three compounds are mediated through distinct signaling pathways.

This compound: The precise mechanism of lidamidine is not fully elucidated, but it is known to be a non-opioid antidiarrheal agent.[3] Evidence suggests it acts as an α2-adrenergic receptor agonist.[1][2][15] This activation is thought to inhibit intestinal motility and secretion.

Diphenoxylate and Loperamide: Both diphenoxylate and loperamide are opioid receptor agonists, primarily acting on the µ-opioid receptors located in the myenteric plexus of the large intestine.[4][5][6][9] Activation of these receptors leads to a decrease in intestinal motility, which increases transit time and allows for greater absorption of water and electrolytes from the intestinal contents.[5][10]

Signaling Pathway Diagrams

Lidamidine_Mechanism Lidamidine Lidamidine HCl Alpha2_Receptor α2-Adrenergic Receptor (in gut) Lidamidine->Alpha2_Receptor Inhibition_Motility Inhibition of Intestinal Motility Alpha2_Receptor->Inhibition_Motility Inhibition_Secretion Inhibition of Intestinal Secretion Alpha2_Receptor->Inhibition_Secretion Antidiarrheal_Effect Antidiarrheal Effect Inhibition_Motility->Antidiarrheal_Effect Inhibition_Secretion->Antidiarrheal_Effect

Caption: Proposed mechanism of action for this compound.

Opioid_Agonist_Mechanism Opioid_Agonist Diphenoxylate / Loperamide Mu_Opioid_Receptor µ-Opioid Receptor (Myenteric Plexus) Opioid_Agonist->Mu_Opioid_Receptor Reduced_Peristalsis Decreased Peristalsis Mu_Opioid_Receptor->Reduced_Peristalsis Increased_Transit_Time Increased Intestinal Transit Time Reduced_Peristalsis->Increased_Transit_Time Increased_Absorption Increased Water and Electrolyte Absorption Increased_Transit_Time->Increased_Absorption Antidiarrheal_Effect Antidiarrheal Effect Increased_Absorption->Antidiarrheal_Effect

Caption: Mechanism of action for Diphenoxylate and Loperamide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative comparison.

Castor Oil-Induced Diarrhea in Rats

This model is widely used to screen for antidiarrheal agents. Castor oil, upon hydrolysis in the small intestine to ricinoleic acid, induces changes in mucosal fluid and electrolyte transport and stimulates intestinal motility, leading to diarrhea.

Experimental Workflow:

Castor_Oil_Diarrhea_Workflow Start Select Male Wistar Rats (150-200g) Fasting Fast for 18 hours (water ad libitum) Start->Fasting Grouping Randomly divide into groups (n=6) Fasting->Grouping Dosing Administer test compounds (p.o.) Grouping->Dosing Castor_Oil Administer Castor Oil (1.0 mL, p.o.) 1 hour post-dosing Dosing->Castor_Oil Observation Observe for 4 hours in individual cages with pre-weighed filter paper Castor_Oil->Observation Data_Collection Record onset of diarrhea, number of wet and total fecal outputs, and weight of wet feces Observation->Data_Collection Analysis Calculate percentage inhibition of defecation Data_Collection->Analysis End End of Experiment Analysis->End

Caption: Workflow for the Castor Oil-Induced Diarrhea model in rats.

Detailed Protocol:

  • Animals: Male Wistar rats weighing 150-200g are typically used.[16][17]

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.

  • Fasting: Prior to the experiment, rats are fasted for 18 hours with free access to water.[17]

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups (n=6 per group). The control group receives the vehicle (e.g., 1% tragacanth suspension), while the standard group receives a reference drug like loperamide (e.g., 2 mg/kg, p.o.).[17] Test groups receive varying doses of the compound under investigation. All administrations are typically done orally (p.o.).

  • Induction of Diarrhea: One hour after drug administration, each rat is given 1.0 mL of castor oil orally.[17]

  • Observation: The animals are then placed in individual cages lined with pre-weighed filter paper. They are observed for a period of 4 hours.[17]

  • Data Collection: The following parameters are recorded: the time of onset of diarrhea, the total number of fecal outputs, the number of wet fecal outputs, and the total weight of wet feces.

  • Analysis: The percentage inhibition of defecation is calculated using the formula: % Inhibition = [(Control mean - Treated mean) / Control mean] x 100

Charcoal Meal Intestinal Transit Test in Mice

This model assesses the effect of a substance on gastrointestinal motility by measuring the transit of a non-absorbable marker (charcoal) through the small intestine.

Experimental Workflow:

Charcoal_Meal_Workflow Start Select Male Swiss Albino Mice (20-25g) Fasting Fast for 18 hours (water ad libitum) Start->Fasting Grouping Randomly divide into groups (n=6) Fasting->Grouping Dosing Administer test compounds (p.o.) Grouping->Dosing Charcoal_Meal Administer Charcoal Meal (0.5 mL, p.o.) 30 minutes post-dosing Dosing->Charcoal_Meal Euthanasia Euthanize mice 30 minutes after charcoal meal administration Charcoal_Meal->Euthanasia Dissection Dissect the small intestine from pylorus to cecum Euthanasia->Dissection Measurement Measure total length of the intestine and the distance traveled by the charcoal Dissection->Measurement Analysis Calculate percentage of intestinal transit Measurement->Analysis End End of Experiment Analysis->End

Caption: Workflow for the Charcoal Meal Intestinal Transit Test in mice.

Detailed Protocol:

  • Animals: Male Swiss albino mice weighing 20-25g are commonly used.

  • Housing: Animals are maintained under standard laboratory conditions.

  • Fasting: Mice are fasted for 18 hours before the experiment, with free access to water.[18]

  • Grouping and Dosing: Mice are randomly allocated to control and experimental groups (n=6 per group). The control group receives the vehicle, and the test groups receive the desired doses of the compounds orally.

  • Charcoal Meal Administration: Thirty minutes after drug administration, each mouse is given 0.5 mL of a charcoal meal (e.g., a 10% suspension of charcoal in 5% gum acacia) orally.[19]

  • Euthanasia and Dissection: Thirty minutes after the administration of the charcoal meal, the mice are euthanized by cervical dislocation.[20] The abdomen is opened, and the small intestine is carefully dissected from the pylorus to the cecum.

  • Measurement: The total length of the small intestine is measured. The distance traveled by the charcoal from the pylorus is also measured.

  • Analysis: The percentage of intestinal transit is calculated as follows: % Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

Conclusion

Based on the available preclinical data, loperamide demonstrates the highest potency in inhibiting castor oil-induced diarrhea and reducing intestinal transit in the charcoal meal test, followed by this compound and then diphenoxylate. The distinct, non-opioid mechanism of action of this compound presents an interesting avenue for the development of new antidiarrheal therapies, potentially with a different side-effect profile compared to opioid-based treatments. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel antidiarrheal agents.

References

A Comparative Analysis of Lidamidine Hydrochloride and Clonidine on Intestinal Ion Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of lidamidine hydrochloride and clonidine, focusing on their effects on intestinal ion absorption. The information presented is collated from preclinical and clinical studies to support research and development in gastroenterology and pharmacology.

Introduction

Both this compound and clonidine are recognized for their antidiarrheal properties, which are largely attributed to their influence on intestinal electrolyte transport. While structurally related and sharing a common mechanism of action through the stimulation of α2-adrenergic receptors, subtle differences in their effects and potencies have been observed.[1] This guide aims to dissect these differences and similarities by presenting key experimental data, outlining the methodologies used in these studies, and visualizing the proposed signaling pathways.

Quantitative Comparison of Effects on Ion Transport

Experimental data from in-vitro studies using rabbit ileum demonstrates the proabsorptive effects of both compounds. The following table summarizes the key findings from a pivotal comparative study.[1]

ParameterControlThis compound (10⁻³ M)Clonidine (10⁻⁶ M)
Short Circuit Current (µEq/h·cm²) -Decrease of 2.0 ± 0.4Decrease of 1.9 ± 0.3
Net Sodium Absorption (µEq/h·cm²) -Increase of 1.8 ± 0.4Increase of 2.0 ± 0.6
Net Chloride Absorption (µEq/h·cm²) -Increase of 3.4 ± 0.6Increase of 3.4 ± 0.5
Tissue Conductance (mmho/cm²) -Increase of 10.0 ± 1.6Increase of 8.7 ± 1.7

Data presented as change from baseline ± standard error. A decrease in short-circuit current is indicative of increased ion absorption.[1]

These data highlight that while both drugs effectively stimulate sodium and chloride absorption, clonidine appears to be significantly more potent, achieving a similar effect at a much lower concentration.[1] The increase in net ion absorption for both drugs is a result of enhanced mucosal-to-serosal ion movement and a reduction in serosal-to-mucosal chloride movement.[1]

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both lidamidine and clonidine in the intestine involves the stimulation of α2-adrenergic receptors.[1][2] This stimulation is thought to inhibit the secretion of electrolytes and enhance their absorption. The effect of clonidine has been shown to be readily reversed by yohimbine, a specific α2-adrenergic antagonist.[1] Similarly, yohimbine transiently reverses the effects of lidamidine, suggesting its action is also mediated through α2-adrenergic receptors.[1]

Further studies on clonidine have elucidated its cellular mechanism, indicating that it stimulates Na+:H exchange in villus cells, which is coupled to Cl-:HCO3 exchange, leading to increased NaCl absorption.[3][4] In contrast, clonidine inhibits Na+:H exchange in crypt cells, which may contribute to the inhibition of bicarbonate secretion.[3][4]

Signaling_Pathway cluster_enterocyte Intestinal Villus Enterocyte Lidamidine Lidamidine Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Clonidine Clonidine Clonidine->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NHE3 ↑ Na+/H+ Exchange (NHE3) cAMP->NHE3 Reduces Inhibition DRA ↑ Cl-/HCO3- Exchange (DRA) cAMP->DRA Reduces Inhibition NaCl_Absorption ↑ NaCl Absorption NHE3->NaCl_Absorption DRA->NaCl_Absorption

Proposed signaling pathway for Lidamidine and Clonidine in enterocytes.

Experimental Protocols

The following outlines the general methodologies employed in the studies referenced.

In Vitro Ion Transport Studies (Ussing Chamber)
  • Tissue Preparation: A section of the rabbit ileum is excised, and the mucosal layer is stripped from the underlying muscle.

  • Mounting: The isolated mucosal tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.

  • Bathing Solution: Both sides of the tissue are bathed in an identical Ringer's solution, maintained at a constant temperature and pH, and gassed with 95% O₂ and 5% CO₂.

  • Electrophysiological Measurements: The potential difference across the tissue is clamped at zero, and the short-circuit current (Isc) required to maintain this is continuously measured. Changes in Isc reflect net ion transport.

  • Drug Addition: this compound or clonidine is added to the mucosal or serosal bathing solution at varying concentrations.

  • Ion Flux Studies: Radioactive isotopes (e.g., ²²Na⁺ and ³⁶Cl⁻) are used to measure unidirectional and net ion fluxes across the tissue.

Experimental_Workflow cluster_protocol Ussing Chamber Experimental Workflow A Excise Rabbit Ileum B Strip Mucosal Layer A->B C Mount Tissue in Ussing Chamber B->C D Bathe with Ringer's Solution C->D E Measure Baseline Short-Circuit Current (Isc) D->E F Add Lidamidine or Clonidine E->F H Perform Ion Flux Studies with Isotopes E->H G Record Changes in Isc F->G I Data Analysis G->I H->I

Workflow for in-vitro ion transport studies.

Clinical Implications and Human Studies

Both clonidine and lidamidine have demonstrated antidiarrheal effects in humans.[5][6][7][8] In a case study, both drugs were effective in reducing stool weight in a patient with watery diarrhea syndrome.[6][8] Clonidine has been shown to reduce the volume of rectal effluent in experimentally induced diarrhea in healthy volunteers.[5][7] This effect is attributed to both an increase in intestinal fluid absorption and an alteration of gut motility.[5][7] Lidamidine has also been shown to reduce prostaglandin E2-induced secretion in the human jejunum.[9] These findings suggest that both compounds are viable candidates for the treatment of secretory diarrheas.

Summary and Conclusion

This compound and clonidine are effective stimulators of intestinal sodium and chloride absorption, primarily through their action as α2-adrenergic agonists. While clonidine is more potent, both drugs have shown clinical efficacy as antidiarrheal agents. The choice between these agents in a clinical or research setting may depend on factors such as desired potency, side-effect profile, and specific application. Further research into the potential differences in their interactions with α2-adrenergic receptor subtypes in the gut and brain could lead to the development of more targeted therapies for diarrheal diseases.[5]

References

A Comparative Efficacy Analysis of Lidamidine Hydrochloride and Other Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of lidamidine hydrochloride and other prominent alpha-2 adrenergic agonists, including clonidine, dexmedetomidine, and guanfacine. Alpha-2 adrenergic receptors (α2-ARs) are a critical class of G protein-coupled receptors involved in regulating sympathetic nervous system outflow, blood pressure, sedation, and analgesia. Agonists targeting these receptors are of significant therapeutic interest.

Quantitative Comparison of Alpha-2 Adrenergic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for well-characterized alpha-2 adrenergic agonists. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity. EC50 values denote the concentration of a drug that gives a half-maximal response, with lower values indicating greater potency.

Note: Comprehensive, directly comparable in vitro binding and functional assay data for this compound at specific α2-AR subtypes is not available in the reviewed literature. The tables below are populated with data for other commonly studied α2-AR agonists to provide a comparative context.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)α2:α1 Selectivity Ratio
Clonidine ~35Data variesData varies~220:1[3]
Dexmedetomidine Data variesData variesData varies~1620:1[3]
Guanfacine Data variesData variesData variesData varies
Lidamidine HCl Data not availableData not availableData not availableData not available
Table 1: Comparative Binding Affinities (Ki) of Alpha-2 Adrenergic Agonists. Data for clonidine, dexmedetomidine, and guanfacine are compiled from various sources and may differ based on experimental conditions.
Compoundα2A-AR EC50 (nM)α2B-AR EC50 (nM)α2C-AR EC50 (nM)
Clonidine Data variesData variesData varies
Dexmedetomidine Data variesData variesData varies
Guanfacine Data variesData variesData varies
Lidamidine HCl Data not availableData not availableData not available
Table 2: Comparative Functional Potencies (EC50) from cAMP Inhibition Assays. Data for clonidine, dexmedetomidine, and guanfacine are compiled from various sources and may differ based on experimental conditions.

Known Pharmacology of this compound

This compound has been primarily characterized as a potent antidiarrheal agent.[1] Its mechanism in this context is suggested to be mediated through alpha-2 adrenergic receptors, as its effects can be reversed by the α2-AR antagonist yohimbine.[4] In vivo studies have demonstrated its ability to inhibit intestinal motility and secretion.[5]

Cardiovascular studies have shown that at higher doses, this compound can reduce cardiac output, primarily by decreasing heart rate, and can increase peripheral resistance, leading to a slight elevation in blood pressure.[6] These effects are consistent with the known pharmacology of alpha-2 adrenergic agonists.

Signaling Pathways of Alpha-2 Adrenergic Agonists

Alpha-2 adrenergic agonists exert their effects by activating α2-ARs, which are coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to various downstream effects, including modulation of ion channel activity and protein kinase A (PKA) signaling, ultimately producing the physiological responses associated with this receptor class.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Alpha-2 Agonist (e.g., Lidamidine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Reduced Neurotransmitter Release) cAMP->Response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the efficacy of alpha-2 adrenergic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the Ki of this compound and other agonists for α2A, α2B, and α2C adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human α2-AR subtype (e.g., HEK293 or CHO cells).

  • Radioligand with known affinity for α2-ARs (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

  • Test compounds (this compound, clonidine, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of α2-AR activation by quantifying the inhibition of intracellular cAMP production.

Objective: To determine the EC50 of this compound and other agonists for the inhibition of adenylyl cyclase via α2-AR subtypes.

Materials:

  • Intact cells stably expressing a single human α2-AR subtype.

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Test compounds (this compound, clonidine, etc.).

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell lysis buffer.

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compounds for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the measured cAMP levels against the log concentration of the test compound.

  • Perform a non-linear regression analysis to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on cAMP production.

Experimental Workflow for Efficacy Comparison cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay start Start prep_membranes Prepare Cell Membranes (α2A, α2B, α2C) start->prep_membranes plate_cells Plate Cells (α2A, α2B, α2C) start->plate_cells incubate_binding Incubate Membranes with Radioligand & Test Compounds prep_membranes->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity calc_ki Calculate Ki Values count_radioactivity->calc_ki compare Compare Efficacy calc_ki->compare preincubate_agonists Pre-incubate with Test Compounds plate_cells->preincubate_agonists stimulate_forskolin Stimulate with Forskolin preincubate_agonists->stimulate_forskolin measure_camp Lyse Cells & Measure cAMP stimulate_forskolin->measure_camp calc_ec50 Calculate EC50 Values measure_camp->calc_ec50 calc_ec50->compare

Experimental Workflow for Efficacy Comparison.

Conclusion

This compound is an alpha-2 adrenergic agonist with demonstrated antidiarrheal and cardiovascular effects consistent with this drug class. While its mechanism of action is understood to involve the activation of α2-ARs, there is a notable gap in the publicly available scientific literature regarding its specific in vitro binding affinities and functional potencies at the α2A, α2B, and α2C receptor subtypes. In contrast, other alpha-2 adrenergic agonists such as clonidine and dexmedetomidine are well-characterized, with dexmedetomidine showing significantly higher selectivity for α2- over α1-adrenoceptors compared to clonidine.[3]

For a comprehensive understanding of this compound's pharmacological profile and to accurately position its efficacy relative to other α2-AR agonists, further in vitro studies following the protocols outlined in this guide are necessary. Such data would be invaluable for researchers and drug development professionals in assessing its therapeutic potential and selectivity.

References

A Comparative Guide: Lidamidine Hydrochloride vs. Loperamide for the Treatment of Acute Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute diarrhea is a common clinical condition characterized by an increase in the frequency, fluidity, or volume of bowel movements. While often self-limiting, severe or persistent diarrhea can lead to significant dehydration and electrolyte imbalance, necessitating pharmacological intervention. This guide provides a detailed comparison of two antidiarrheal agents, lidamidine hydrochloride and loperamide, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data supporting their use.

Mechanism of Action

The therapeutic effects of this compound and loperamide in acute diarrhea stem from their distinct pharmacological actions on the gastrointestinal tract.

This compound: Lidamidine is an alpha-2 adrenergic agonist.[1][2] Its antidiarrheal properties are believed to be mediated through the stimulation of alpha-2 adrenergic receptors on intestinal epithelial cells.[1][3] This activation is thought to enhance the absorption of electrolytes and water from the intestinal lumen, thereby reducing the volume and fluidity of stool.[2][4] Some studies suggest that lidamidine's effect is partially inhibited by yohimbine, an alpha-2 antagonist.[1]

Loperamide: Loperamide is a synthetic, peripherally acting µ-opioid receptor agonist.[5][6] It exerts its antidiarrheal effect by binding to µ-opioid receptors in the myenteric plexus of the intestinal wall.[5][7][8] This binding inhibits the release of acetylcholine and other excitatory neurotransmitters, leading to a decrease in the tone and motility of the circular and longitudinal smooth muscles of the intestine.[5] The resulting prolonged intestinal transit time allows for increased absorption of water and electrolytes, leading to firmer stools and reduced frequency of defecation.[5]

Signaling Pathways

The distinct mechanisms of action of this compound and loperamide are initiated by their interaction with specific cell surface receptors, triggering downstream intracellular signaling cascades.

lidamidine_pathway cluster_extracellular Extracellular Space cluster_membrane Enterocyte Membrane cluster_intracellular Intracellular Space Lidamidine Lidamidine Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to G_protein Gi Protein Activation Alpha2_Receptor->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ion_Transport ↑ Na+ and Cl- Absorption cAMP_decrease->Ion_Transport Water_Absorption ↑ Water Absorption Ion_Transport->Water_Absorption

Caption: Signaling pathway of this compound in enterocytes.

loperamide_pathway cluster_extracellular Synaptic Cleft cluster_membrane Myenteric Neuron Membrane cluster_intracellular Intracellular Space Loperamide Loperamide Mu_Receptor µ-Opioid Receptor Loperamide->Mu_Receptor Binds to G_protein Gi/o Protein Activation Mu_Receptor->G_protein Ca_channel_inhibition ↓ Ca2+ Influx G_protein->Ca_channel_inhibition ACh_release_inhibition ↓ Acetylcholine Release Ca_channel_inhibition->ACh_release_inhibition Motility_decrease ↓ Intestinal Motility ACh_release_inhibition->Motility_decrease

Caption: Signaling pathway of Loperamide in the myenteric plexus.

Clinical Efficacy: A Comparative Analysis

Direct comparative clinical trials between this compound and loperamide for acute diarrhea are limited. However, existing studies and placebo-controlled trials provide valuable insights into their relative efficacy.

A multicenter, double-blind controlled trial involving 32 patients with acute diarrhea concluded that this compound and loperamide had comparable effects in the pharmacological treatment of acute non-specific diarrhea.[9] Another double-blind evaluation also suggested similar effectiveness between the two drugs.

To provide a more quantitative comparison, data from placebo-controlled trials for each drug are summarized below. It is important to note that these are indirect comparisons and results may vary based on patient populations and study designs.

Data Presentation

Table 1: Efficacy of this compound in Acute Diarrhea (Placebo-Controlled Trial)

Outcome MeasurePlacebo (n=10)Lidamidine HCl (10 mg) (n=10)Lidamidine HCl (18 mg) (n=10)
Average Number of Bowel Movements (29-hour period)5.12.42.5
Average Fecal Weight (grams)576364435
Physician/Patient Evaluation of Efficacy0% Effective100% Effective100% Effective
Data from a randomized, double-blind, placebo-controlled trial in patients with acute nonspecific diarrhea.[10]

Table 2: Efficacy of Loperamide in Acute Diarrhea (Placebo-Controlled Trials)

Outcome MeasurePlaceboLoperamide
Study 1: Loperamide Oxide
Median Time to Complete Relief40 hours 35 minutes27 hours 55 minutes (1 mg)
Investigator Rating (Good/Excellent)62%78% (1 mg)
Study 2: Loperamide
Mean Number of Stools (Day 1)4.02.6
Mean Number of Stools (Day 2)3.41.3
Study 1 data from a trial with loperamide oxide in 230 adult patients.[11] Study 2 data from a trial with loperamide in 50 adult patients.[12]

Experimental Protocols

The methodologies of the cited clinical trials are crucial for interpreting the presented data. Below are summaries of the experimental protocols.

This compound vs. Placebo Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.[10]

  • Participants: Thirty patients with acute nonspecific diarrhea.[10]

  • Intervention: Patients were divided into three groups of ten, receiving either placebo, 10 mg of this compound, or 18 mg of this compound.[10]

  • Duration: The in-hospital treatment period was 29 hours.[10]

  • Outcome Measures: The primary outcomes were the average number of bowel movements and the average weight of feces during the treatment period.[10] Physician and patient overall evaluation of therapy was also recorded.[10]

Loperamide Oxide vs. Placebo Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.[11]

  • Participants: 230 adult patients with acute diarrhea.[11]

  • Intervention: Patients received either loperamide oxide (1 mg or 2 mg) or a placebo. The initial dose was two tablets, followed by one tablet after each loose stool, with a maximum of eight tablets per day.[11]

  • Primary Outcome: The median time to complete relief of diarrhea.[11]

  • Secondary Outcome: Investigator's rating of treatment efficacy as good or excellent.[11]

This compound vs. Loperamide Trial
  • Study Design: A multicenter, double-blind, controlled trial.[9]

  • Participants: 32 patients with acute diarrhea.[9]

  • Intervention: Patients were treated with either this compound or loperamide.[9]

  • Primary Outcome: The efficacy in the symptomatic treatment of acute non-specific diarrhea.[9]

Experimental Workflow

experimental_workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Outcome Assessment cluster_analysis Data Analysis Screening Screening of Patients with Acute Diarrhea Inclusion Inclusion Criteria Met (e.g., stool frequency, duration) Screening->Inclusion Exclusion Exclusion Criteria Met (e.g., fever, bloody stool) Screening->Exclusion Randomization Randomized Allocation Inclusion->Randomization GroupA Group A (Lidamidine HCl) Randomization->GroupA GroupB Group B (Loperamide) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Efficacy Efficacy Measures - Stool Frequency - Stool Consistency - Duration of Diarrhea GroupA->Efficacy Safety Safety Measures - Adverse Events - Vital Signs GroupA->Safety GroupB->Efficacy GroupB->Safety GroupC->Efficacy GroupC->Safety Analysis Statistical Analysis of Efficacy and Safety Data Efficacy->Analysis Safety->Analysis

Caption: Generalized workflow for a comparative clinical trial of antidiarrheal agents.

Safety and Tolerability

This compound: In clinical trials, this compound has been shown to be well-tolerated, with side effects that are generally minor and self-limiting.[9] In a placebo-controlled study, no clinically significant adverse effects were reported, and vital signs and laboratory values remained within normal ranges.[10]

Loperamide: Loperamide is generally considered safe and effective for the treatment of acute diarrhea.[13] Adverse reactions are infrequent, and the drug has a low potential for abuse.[13] In a study of loperamide oxide, adverse events were reported by a small number of patients and were comparable to the placebo group.[11]

Conclusion

Both this compound and loperamide are effective options for the symptomatic treatment of acute diarrhea. Loperamide, a µ-opioid receptor agonist, primarily acts by reducing intestinal motility. This compound, an alpha-2 adrenergic agonist, is thought to exert its effect by enhancing electrolyte and water absorption.

Direct comparative studies suggest that the efficacy of this compound is comparable to that of loperamide in acute non-specific diarrhea.[9] Data from placebo-controlled trials for each drug also demonstrate their superiority over placebo in reducing the symptoms of acute diarrhea. Both medications are generally well-tolerated with a favorable safety profile.

The choice between these two agents may depend on the specific clinical scenario, patient characteristics, and physician preference. Further head-to-head clinical trials with larger patient populations would be beneficial to more definitively delineate the comparative efficacy and safety of this compound and loperamide in the management of acute diarrhea.

References

A comparative analysis of lidamidine hydrochloride and placebo in irritable bowel syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of lidamidine hydrochloride and placebo in the management of Irritable Bowel Syndrome (IBS). Drawing upon data from clinical trials, this document outlines the efficacy and physiological effects of this compound, supported by experimental data and detailed methodologies.

Efficacy and Clinical Outcomes

This compound, an alpha-2 adrenergic agonist, has been investigated for its potential therapeutic role in irritable bowel syndrome, particularly in patients with diarrhea-predominant IBS (IBS-D). Clinical studies have shown mixed but often modest efficacy compared to placebo.

One double-blind crossover trial involving 72 patients with IBS reported that this compound did not produce a significant effect on the frequency and severity of abdominal pain or bloating when compared to placebo. However, a statistically significant reduction in the frequency of defecation was observed (p=0.005), although the clinical importance of this reduction was considered minimal.[1]

In another randomized, double-blind, placebo-controlled trial with 50 IBS patients, this compound was administered orally at a dose of 4 mg three times a day with food.[2] This study found that both the lidamidine and placebo groups experienced a reduction in abdominal distension, as well as the frequency, severity, and duration of pain (p < 0.05).[2] Notably, the placebo response was strong in this trial.[2]

A separate controlled double-blind study involving 40 patients who met the Manning criteria for IBS demonstrated a globally better response with lidamidine compared to placebo (89.5% vs. 65.8%, p = 0.02). Adverse reactions reported were minimal.

The following table summarizes the key quantitative outcomes from a comparative clinical trial:

Outcome MeasureThis compound GroupPlacebo Groupp-value
Reduction in Defecation FrequencyStatistically Significant ReductionNo Significant Change0.005
Abdominal Pain and Bloating SeverityNo Significant EffectNo Significant EffectNot Significant
Favorable Response Rate (Manning Criteria)89.5%65.8%0.02
Reduction in Abdominal Distension and PainDiminishedDiminished< 0.05

Physiological Effects

This compound's mechanism of action is centered on its activity as an alpha-2 adrenergic agonist. This activity leads to several physiological effects relevant to IBS symptoms.

A key finding is the effect of lidamidine on recto-anal sensitivity and reflexes. In one study, treatment with lidamidine resulted in a decrease in the post-prandial duration of the spontaneous recto-anal inhibitory reflex (from 18.9 +/- 1 to 15.1 +/- 1.3 seconds; p < 0.05) and a reduction in the amplitude of the induced recto-anal inhibitory reflex (from 24.6 +/- 2.9 to 17.3 +/- 3 mmHg; p = 0.02).[2] Furthermore, the threshold for a painful sensation in the rectum was increased (requiring a larger volume of inflation, from 43.6 +/- 3.5 ml to 54.8 +/- 5.4 ml; p < 0.05), indicating reduced rectal sensitivity.[2]

The following table summarizes the key physiological findings:

Physiological ParameterEffect of this compoundp-value
Post-prandial duration of spontaneous recto-anal inhibitory reflexDiminished< 0.05
Amplitude of induced recto-anal inhibitory reflexDecreased0.02
Rectal painful sensation thresholdIncreased< 0.05

Experimental Protocols

The clinical trials assessing this compound in IBS have predominantly employed a randomized, double-blind, placebo-controlled design. Both crossover and parallel-group studies have been conducted.

Double-Blind Crossover Trial Protocol

A common design involves a double-blind crossover methodology. In one such study, 72 patients with IBS were enrolled. The protocol consisted of two treatment periods, each lasting a specified duration, separated by a washout period to minimize carry-over effects. Patients were randomly assigned to receive either this compound or a matching placebo during the first treatment period and were then switched to the alternate treatment for the second period. Symptom severity, including abdominal pain, bloating, and defecation frequency, was recorded by the patients in a daily diary.

Measurement of Recto-anal Physiology

To assess the physiological effects of lidamidine, fasting and post-prandial electrical and mechanical activities of the rectum and internal anal sphincter were recorded before and after the treatment period.[2] Recto-anal sensitivity was evaluated by inflating a balloon in the rectum and recording the volume at which the patient first reported sensation, the desire to defecate, and pain.[2]

Below is a workflow diagram for a typical double-blind, placebo-controlled crossover trial for IBS.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment1 Treatment Period 1 cluster_washout Washout Period cluster_treatment2 Treatment Period 2 (Crossover) cluster_analysis Data Analysis screening Patient Screening (e.g., Manning Criteria) baseline Baseline Symptom Assessment screening->baseline randomization Randomization baseline->randomization groupA Group A: Lidamidine HCl randomization->groupA groupB Group B: Placebo randomization->groupB washout Washout groupA->washout groupB->washout groupA_placebo Group A: Placebo washout->groupA_placebo groupB_lidamidine Group B: Lidamidine HCl washout->groupB_lidamidine analysis Comparison of Outcomes groupA_placebo->analysis groupB_lidamidine->analysis

Figure 1. Workflow of a double-blind crossover trial.

Mechanism of Action: Signaling Pathway

This compound functions as an agonist for alpha-2 adrenergic receptors. In the gastrointestinal tract, these receptors are located on various cells, including enterocytes and smooth muscle cells. The activation of these receptors by lidamidine initiates a signaling cascade that ultimately modulates intestinal motility and secretion.

The binding of lidamidine to the alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR), activates an inhibitory G-protein (Gi). This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels have downstream effects on ion channels and other proteins involved in intestinal fluid secretion and smooth muscle contraction, leading to an anti-diarrheal effect.

The following diagram illustrates the signaling pathway of this compound in an intestinal cell.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol lidamidine Lidamidine HCl receptor Alpha-2 Adrenergic Receptor (GPCR) lidamidine->receptor Binds to gi_protein Gi Protein (inactive) receptor->gi_protein Activates gi_protein_active Gi Protein (active) gi_protein->gi_protein_active GDP -> GTP adenylyl_cyclase Adenylyl Cyclase gi_protein_active->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase ion_channel Ion Channels camp->ion_channel Reduces activity smooth_muscle Smooth Muscle Contraction camp->smooth_muscle Reduces

Figure 2. Lidamidine HCl signaling pathway in intestinal cells.

References

Lidamidine Hydrochloride vs. Atropine: A Comparative Analysis of Efficacy on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of lidamidine hydrochloride and atropine on smooth muscle contraction, supported by available experimental data. While direct head-to-head comparative studies with quantitative efficacy data are limited, this document synthesizes findings from various studies to offer an objective overview of their mechanisms of action, effects on different smooth muscle tissues, and the experimental methods used for their evaluation.

Overview and Mechanisms of Action

This compound and atropine both inhibit smooth muscle contraction, but through distinct pharmacological pathways.

This compound is primarily classified as an alpha-2 adrenergic agonist .[1] Its mechanism of action in reducing smooth muscle contraction is believed to involve:

  • Alpha-2 Adrenergic Receptor Stimulation: This leads to a decrease in the release of norepinephrine, reducing sympathetic outflow and promoting vasodilation.[1]

  • Interference with Calcium Availability: Studies suggest that lidamidine's spasmolytic effect may be due to its interference with the availability of Ca2+ necessary for the excitation-contraction coupling in smooth muscle cells.[2]

Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine receptors .[3] Its primary mechanism involves blocking the action of acetylcholine, a key neurotransmitter that induces smooth muscle contraction.[3] This blockade prevents the intracellular signaling cascade that leads to contraction. However, at higher concentrations, atropine's effects can be more complex, potentially involving interactions with K+ channels and the endothelium, and in some tissues, it has been observed to potentiate contractions.[3][4][5]

Comparative Efficacy Data

DrugTissueStimulusEffectQuantitative DataReference
This compound Isolated Guinea Pig IleumAcetylcholine, Histamine, Serotonin, etc.Inhibition of contractionNot specified[6]
Isolated Gravid Rat UterusAcetylcholine, Serotonin, Oxytocin, etc.Inhibition of contractionNot specified[2]
Rat Proximal Colon (in vivo)Intrinsic contractionsInhibition3.0 mg/kg (intravenous)[7]
Isolated Cat ColonSpontaneous contractionsIncreased contractionEC50: 1.4 x 10-5 M[8]
Atropine Rat Proximal Colon (in vivo)Intrinsic contractionsInhibition0.1 mg/kg (intravenous)[7]
Rat Aorta (pre-contracted)PhenylephrineRelaxationProgressive relaxation at 1-100 µM[4]
Chick AmnionSpontaneous, Electrical, MechanicalPotentiation of contractionAt 10-5 g/ml[5]

Note: The observed stimulatory effect of lidamidine on isolated cat colon highlights that the action of a drug can be tissue-specific and dependent on the experimental conditions.

Signaling Pathways

The distinct mechanisms of this compound and atropine are reflected in their downstream signaling pathways.

G Signaling Pathways in Smooth Muscle Contraction Inhibition cluster_0 This compound cluster_1 Atropine Lidamidine Lidamidine Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor Lidamidine->Alpha-2 Adrenergic Receptor Binds to Gi Protein Gi Protein Alpha-2 Adrenergic Receptor->Gi Protein Activates Adenylyl Cyclase (Inhibition) Adenylyl Cyclase (Inhibition) Gi Protein->Adenylyl Cyclase (Inhibition) Decreased cAMP Decreased cAMP Adenylyl Cyclase (Inhibition)->Decreased cAMP PKA Inactivation PKA Inactivation Decreased cAMP->PKA Inactivation Reduced Ca2+ Influx Reduced Ca2+ Influx PKA Inactivation->Reduced Ca2+ Influx Relaxation_L Relaxation Reduced Ca2+ Influx->Relaxation_L Atropine Atropine Muscarinic M3 Receptor Muscarinic M3 Receptor Atropine->Muscarinic M3 Receptor Blocks Relaxation_A Relaxation Atropine->Relaxation_A Leads to Acetylcholine Acetylcholine Acetylcholine->Muscarinic M3 Receptor Binds to Gq Protein Gq Protein Muscarinic M3 Receptor->Gq Protein Activates PLC Activation PLC Activation Gq Protein->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Contraction Contraction Increased Intracellular Ca2+->Contraction

Caption: Comparative signaling pathways of Lidamidine and Atropine.

Experimental Protocols

The following describes a general experimental workflow for comparing the efficacy of this compound and atropine on smooth muscle contraction using an in vitro organ bath setup.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

Objective: To determine and compare the dose-response curves and inhibitory potency (e.g., IC50) of this compound and atropine on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Contractile agonist (e.g., acetylcholine, phenylephrine)

  • This compound stock solution

  • Atropine sulfate stock solution

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue and cut it into strips or rings of appropriate size.

  • Mounting: Suspend the tissue strips in the organ baths containing PSS maintained at 37°C and aerated with carbogen. One end of the tissue is fixed, and the other is connected to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for a period (e.g., 60 minutes) under a determined optimal resting tension. Replace the PSS every 15-20 minutes.

  • Viability Test: Induce a contraction with a high concentration of a depolarizing agent (e.g., KCl) or a relevant agonist to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Agonist-Induced Contraction: Add a concentration of the chosen agonist that produces a submaximal, stable contraction (e.g., EC80).

  • Cumulative Addition of Inhibitors: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of either this compound or atropine to the organ bath at set time intervals.

  • Data Recording: Record the changes in isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration of the inhibitor as a percentage of the initial agonist-induced contraction. Plot the concentration-response curves and calculate the IC50 values for both this compound and atropine.

G Experimental Workflow for Smooth Muscle Contraction Assay start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C, PSS) mounting->equilibration viability_test Viability Test (e.g., KCl) equilibration->viability_test agonist_contraction Induce Submaximal Contraction (e.g., Acetylcholine) viability_test->agonist_contraction inhibitor_addition Cumulative Addition of Lidamidine or Atropine agonist_contraction->inhibitor_addition data_recording Record Isometric Tension inhibitor_addition->data_recording data_analysis Data Analysis (Calculate IC50) data_recording->data_analysis end End data_analysis->end

Caption: In Vitro Organ Bath Experimental Workflow.

Conclusion

This compound and atropine are both effective inhibitors of smooth muscle contraction, albeit through different mechanisms of action. Lidamidine primarily acts as an alpha-2 adrenergic agonist, likely modulating intracellular calcium levels, while atropine is a classic muscarinic acetylcholine receptor antagonist. The available data suggests that their efficacy can be tissue-dependent. For a definitive comparison of their potency, direct head-to-head studies on various smooth muscle preparations using standardized experimental protocols are warranted. Researchers should consider the specific receptor populations and signaling pathways present in their tissue of interest when choosing between these two agents for experimental or therapeutic purposes.

References

Evaluating Alpha-2 Adrenergic Agonists Against Other Treatments for Opioid Withdrawal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of lofexidine hydrochloride and clonidine versus standard opioid agonist therapies for the management of acute opioid withdrawal, supported by clinical data and experimental protocols.

This guide provides a comprehensive comparison of alpha-2 adrenergic agonists, primarily focusing on the FDA-approved lofexidine hydrochloride, against traditional opioid agonist treatments such as methadone and buprenorphine for the management of opioid withdrawal symptoms. While the initial query specified lidamidine hydrochloride, a thorough review of current literature indicates that lofexidine and clonidine are the prominent alpha-2 adrenergic agonists utilized in this clinical context. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and underlying mechanisms, supported by quantitative data from clinical trials and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Pathways

Opioid withdrawal is largely characterized by a state of noradrenergic hyperactivity in the locus coeruleus, a nucleus in the pons of the brainstem.[1][2] Chronic opioid use suppresses the firing of these neurons.[2] Upon cessation of opioid use, this suppression is removed, leading to a rebound over-activation and a surge in norepinephrine release.[1][2] This noradrenergic surge is responsible for many of the classic withdrawal symptoms, including anxiety, agitation, sweating, muscle aches, and increased heart rate and blood pressure.[3]

Alpha-2 adrenergic agonists, such as lofexidine and clonidine, work by binding to and activating presynaptic alpha-2 autoreceptors on noradrenergic neurons in the locus coeruleus.[2][3] This activation inhibits the release of norepinephrine, thereby dampening the hyperactive sympathetic outflow and alleviating the associated withdrawal symptoms.[3] In contrast, opioid agonists like methadone and partial agonists like buprenorphine work by substituting the discontinued opioid at the mu-opioid receptor, thus mitigating the withdrawal syndrome by maintaining a degree of opioid receptor stimulation.[4][5]

cluster_0 Opioid Withdrawal Pathophysiology cluster_1 Therapeutic Intervention Opioid_Cessation Opioid Cessation LC_Hyperactivity Locus Coeruleus (LC) Hyperactivity Opioid_Cessation->LC_Hyperactivity Removes Inhibition NE_Surge Increased Norepinephrine (NE) Release LC_Hyperactivity->NE_Surge Alpha2_Receptor Presynaptic Alpha-2 Autoreceptor on LC Neuron Withdrawal_Symptoms Withdrawal Symptoms (Anxiety, Tachycardia, etc.) NE_Surge->Withdrawal_Symptoms Alpha2_Agonist Alpha-2 Adrenergic Agonist (Lofexidine, Clonidine) Alpha2_Agonist->Alpha2_Receptor Activates Reduced_NE Decreased NE Release Alpha2_Receptor->Reduced_NE Inhibits Symptom_Alleviation Alleviation of Withdrawal Symptoms Reduced_NE->Symptom_Alleviation

Signaling pathway of alpha-2 adrenergic agonists in opioid withdrawal.

Comparative Efficacy: A Data-Driven Overview

Clinical studies have demonstrated that alpha-2 adrenergic agonists are more effective than placebo in managing opioid withdrawal.[4][6] When compared to methadone, the efficacy in managing withdrawal symptoms is often similar, though the timeline and side effect profiles differ.[6][7]

Treatment ComparisonOutcome MeasureResultConfidence Interval (95% CI)No. of Studies (Participants)Data QualityCitation
Alpha-2 Agonists vs. Placebo Likelihood of Severe WithdrawalRisk Ratio (RR): 0.320.18 to 0.573 (148)Moderate[6]
Completion of TreatmentRisk Ratio (RR): 1.951.34 to 2.843 (148)Moderate[6]
Alpha-2 Agonists vs. Methadone Peak Withdrawal Severity (Likelihood)Risk Ratio (RR): 1.180.81 to 1.735 (340)Low[6]
Duration of TreatmentStandardized Mean Difference (SMD): -1.07-1.31 to -0.833 (310)Low[6]
Likelihood of Adverse EffectsRisk Ratio (RR): 1.921.19 to 3.106 (464)Low[6]
Lofexidine vs. Placebo Trial Completion Rate37.3% (Lofexidine) vs. 26.9% (Placebo)N/A1 (264)N/A[1]

Key findings from a 2016 Cochrane review indicate that while alpha-2-adrenergic agonists and methadone show similar overall efficacy in managing withdrawal, the withdrawal symptoms appear and resolve earlier with the former.[6] However, methadone treatment duration is typically longer and is associated with fewer adverse effects.[6][7] Notably, lofexidine has demonstrated a better safety profile than clonidine, particularly concerning its hypotensive effects.[1][6][8]

Experimental Protocols: A Closer Look at Methodology

To ensure a standardized comparison, the methodologies of randomized controlled trials (RCTs) are crucial. Below is a typical experimental workflow for a study comparing an alpha-2 adrenergic agonist to another treatment or placebo.

Screening Patient Screening (Opioid Dependence Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A Group A (e.g., Lofexidine) Randomization->Group_A Group_B Group B (e.g., Methadone Taper) Randomization->Group_B Group_C Group C (e.g., Placebo) Randomization->Group_C Treatment_Phase Treatment Phase (e.g., 7-14 days) - Medication Administration - Symptom Monitoring (COWS) - Vital Signs Monitoring Group_A->Treatment_Phase Group_B->Treatment_Phase Group_C->Treatment_Phase Data_Collection Primary & Secondary Endpoint Assessment - Withdrawal Scores - Adverse Events - Treatment Retention Treatment_Phase->Data_Collection Follow_Up Follow-Up Period (e.g., 14-30 days) - Relapse Assessment Data_Collection->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Typical experimental workflow for an opioid withdrawal clinical trial.

Key Experimental Details:
  • Patient Population: Studies typically enroll adults with a diagnosis of opioid use disorder who are physically dependent on opioids.[2] Inclusion criteria often require a certain level of withdrawal symptoms at baseline, confirmed by a standardized scale.

  • Dosing Regimens:

    • Lofexidine: The starting dosage for lofexidine (Lucemyra®) is typically three 0.18 mg tablets taken orally four times a day during the period of peak withdrawal.[1][5] Treatment can last for up to 14 days.[1][5]

    • Clonidine: Clonidine is used off-label, with typical oral doses ranging from 0.1 to 0.2 mg every 6 to 8 hours.[9] Dosing must be individualized and closely monitored due to the risk of hypotension.[8][9]

    • Methadone Taper: A common approach involves an initial oral dose of 10 mg, with additional doses as needed, not exceeding 40 mg in the first 24 hours.[5] The dose is then gradually tapered over the treatment period.[5]

    • Buprenorphine: Treatment is initiated after mild-to-moderate withdrawal symptoms appear to avoid precipitated withdrawal.[4] An initial dose of 2-4 mg is common, with titration up to 16 mg on the second day, followed by a gradual taper.[4]

  • Outcome Measures:

    • Primary: The primary outcome is often the reduction in withdrawal symptoms, measured using validated scales such as the Clinical Opiate Withdrawal Scale (COWS) or the Objective Opiate Withdrawal Scale (OOWS).

    • Secondary: Secondary outcomes frequently include treatment completion or retention rates, severity and frequency of adverse events (especially hypotension and sedation for alpha-2 agonists), and craving scores.[1][10]

Safety and Side Effect Profile

A significant differentiator between alpha-2 adrenergic agonists and opioid agonists is their side effect profile.

  • Alpha-2 Adrenergic Agonists (Lofexidine and Clonidine): The most common adverse events are related to their mechanism of action and include hypotension (low blood pressure), bradycardia (slow heart rate), dizziness, and somnolence (drowsiness).[1] Lofexidine is generally considered to have a less pronounced hypotensive effect than clonidine, making it a safer option in this regard.[1][6]

  • Methadone and Buprenorphine: As opioids themselves, they carry a risk of respiratory depression, though this is lower with the partial agonist buprenorphine.[2] They also have the potential for misuse and dependence. Other side effects can include constipation, nausea, and sweating.[4]

Conclusion

Alpha-2 adrenergic agonists, particularly the FDA-approved lofexidine, represent a valuable non-opioid option for the management of acute opioid withdrawal. They effectively reduce withdrawal symptoms by targeting the underlying noradrenergic hyperactivity.[3] While their overall efficacy in symptom management is comparable to a methadone taper, they offer a shorter duration of withdrawal symptoms and lack the potential for opioid misuse.[6] However, this comes at the cost of a higher incidence of side effects like hypotension and sedation, which require careful monitoring.[6] Lofexidine's improved safety profile over clonidine marks a significant advancement in this class of medication.[1][8] The choice of treatment should be individualized based on the patient's clinical presentation, medical history, and the clinical setting. For researchers and drug developers, the distinct mechanism of alpha-2 adrenergic agonists continues to be a promising avenue for developing novel, non-addictive therapies for opioid use disorder.

References

Comparative Efficacy of Lidamidine Hydrochloride and Buprenorphine: A Comprehensive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles and effectiveness of the α2-adrenergic agonist lidamidine hydrochloride and the partial μ-opioid agonist buprenorphine, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound and buprenorphine, focusing on their mechanisms of action, receptor binding affinities, and preclinical analgesic efficacy. The information is presented to aid researchers in understanding the distinct pharmacological characteristics of these two compounds.

Overview and Mechanism of Action

This compound is classified as an alpha-2 (α2) adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors in the central nervous system. This stimulation leads to a reduction in the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1] The decreased sympathetic outflow results in lowered peripheral vascular resistance and heart rate, contributing to its antihypertensive effects.[1] While primarily known for its past use as an antidiarrheal and antihypertensive agent, the analgesic properties of α2-adrenergic agonists are also recognized.

Buprenorphine is a potent opioid analgesic with a complex pharmacological profile. It acts as a partial agonist at the mu (μ)-opioid receptor and an antagonist at the kappa (κ)- and delta (δ)-opioid receptors.[2] Its high affinity for the μ-opioid receptor allows it to displace other opioids, while its partial agonist activity results in a ceiling effect for respiratory depression, making it a safer alternative to full opioid agonists.[3] Buprenorphine is widely used for the treatment of pain and opioid dependence.[3]

Receptor Binding and Functional Activity

The interaction of a drug with its target receptor is a critical determinant of its pharmacological effect. The following tables summarize the receptor binding affinities (Ki) and, where available, the functional activity (ED50) of this compound and buprenorphine.

Note on this compound Data: Direct quantitative data on the analgesic efficacy (ED50) and specific receptor binding affinities (Ki) for this compound are limited in publicly available literature. An older study from 1978 reported that this compound showed no morphine-like analgesic effects.[4] However, α2-adrenergic agonists as a class are known to possess analgesic properties. To provide a relevant comparison, data for clonidine , a structurally and mechanistically similar α2-adrenergic agonist, are included as a proxy.

Table 1: Receptor Binding Affinities (Ki) in nM

CompoundPrimary TargetKi (nM)Other TargetsKi (nM)
This compound α2-Adrenergic ReceptorData not available--
Clonidine (proxy)α2-Adrenergic Receptor35[5]α1-Adrenergic Receptor-
Buprenorphine μ-Opioid Receptor0.2[6]κ-Opioid Receptor0.11 ± 0.05[7]
δ-Opioid Receptor0.42 ± 0.04[7]
ORL-1 Receptor285 ± 30[7]

Table 2: Preclinical Analgesic Efficacy (ED50) in Rodent Models

CompoundTest ModelSpeciesRoute of AdministrationED50 (mg/kg)
This compound ---Data not available
Clonidine (proxy)Tail-Flick TestMouseSubcutaneous0.5[8]
Hot-Plate TestMouseSubcutaneous0.8[8]
Buprenorphine Phenylquinone WrithingMouseIntravenous0.0084[9]
Hot-Plate TestMouseIntravenous0.16[9]
Tail-Flick TestMouseIntravenous0.09[9]
Formalin-Induced Inflammatory PainRatIntravenous0.0024[9]
Mononeuropathic Pain (Mechanical Allodynia)RatIntravenous0.055[9]

Signaling Pathways

The distinct mechanisms of action of this compound and buprenorphine are rooted in their respective signaling pathways.

This compound: α2-Adrenergic Receptor Signaling

Activation of the α2-adrenergic receptor by this compound initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] The reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine from presynaptic neurons.

lidamidine_pathway Lidamidine Lidamidine Hydrochloride Alpha2R α2-Adrenergic Receptor Lidamidine->Alpha2R Binds to Gi_protein Gi Protein (αβγ) Alpha2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_release ↓ Norepinephrine Release cAMP->NE_release

This compound Signaling Pathway
Buprenorphine: μ-Opioid Receptor Signaling

Buprenorphine's partial agonism at the μ-opioid receptor also involves G-protein coupling. Upon binding, it activates the Gi protein, which in turn inhibits adenylyl cyclase, reducing cAMP levels.[7] This cascade leads to the closure of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability, which underlies its analgesic effect.

buprenorphine_pathway Buprenorphine Buprenorphine MuR μ-Opioid Receptor Buprenorphine->MuR Binds to Gi_protein Gi Protein (αβγ) MuR->Gi_protein Partially Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx Gi_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux Gi_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization Ca_channel->Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia experimental_workflow start Animal Acclimation baseline Baseline Nociceptive Testing (Hot Plate or Tail Flick) start->baseline grouping Randomization into Treatment Groups baseline->grouping administration Drug Administration (Vehicle, Reference, Test Compound) grouping->administration post_testing Post-Treatment Nociceptive Testing (at various time points) administration->post_testing data_analysis Data Analysis (Latency, %MPE, ED50 Calculation) post_testing->data_analysis end Conclusion on Analgesic Efficacy data_analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Lidamidine Hydrochloride is paramount for both personnel and environmental protection. This guide provides essential, step-by-step logistical information for the proper handling and disposal of this alpha-2 adrenergic agonist. Adherence to these procedures will help your institution remain compliant with regulations and foster a culture of safety.

This compound, while a valuable compound in research, is classified as "Toxic if swallowed." Proper disposal is not merely a suggestion but a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory violations and environmental contamination.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound's toxicity data indicates it does not meet the criteria for an RCRA acutely hazardous waste (P-listed), its inherent toxicity necessitates careful management as a non-RCRA hazardous waste in many jurisdictions.

ParameterValueRegulatory Threshold (RCRA Acutely Hazardous)
Oral LD50 (Female Rat) 160 mg/kg[1][2]< 50 mg/kg
Oral LD50 (Male Rat) 267 mg/kg[1][2]< 50 mg/kg
Oral LD50 (Male Mice) 260 mg/kg[1][2]Not specified

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway A This compound Waste (unused product, contaminated labware, etc.) B Segregate at Point of Generation A->B C Label as "Non-RCRA Hazardous Waste - Toxic" (or as per institutional guidelines) B->C D Is an in-house chemical waste incineration facility available? C->D E Package for incineration (follow institutional protocols) D->E Yes F Arrange for pickup by a licensed hazardous waste contractor D->F No G Final Disposal: Incineration at a permitted facility E->G F->G

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

  • Segregation at the Source:

    • Immediately upon generation, segregate all waste contaminated with this compound. This includes unused or expired product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipettes, bench paper) that has come into contact with the compound.

    • Use designated, leak-proof waste containers. For solid waste, a sturdy, lined container is appropriate. For liquid waste, use a sealed, non-reactive container.

  • Proper Labeling:

    • Clearly label the waste container as "Non-RCRA Hazardous Waste - Toxic." Include the chemical name, "this compound," and the date.

    • Follow any additional labeling requirements specific to your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Incineration is the recommended method of disposal for this compound. This ensures the complete destruction of the active pharmaceutical ingredient.

    • Contact your institution's EHS department to arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash. This can lead to the contamination of water systems and is a regulatory violation.

Environmental and Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Spill Management: In the event of a spill, consult the Safety Data Sheet (SDS) for appropriate cleanup procedures. Generally, this will involve absorbing the material with an inert substance and placing it in a sealed container for disposal as hazardous waste.

By implementing these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing your institution's commitment to responsible scientific practice.

References

Essential Safety and Operational Guide for Handling Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Lidamidine hydrochloride (CAS No. 65009-35-0). It offers procedural, step-by-step guidance for safe handling and disposal, ensuring laboratory safety and building trust in our commitment to value beyond the product itself.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Area of ProtectionRequired PPESpecifications and Remarks
Eye and Face Protection Safety gogglesMust be worn to protect against dust and splashes.
Hand Protection Nitrile glovesEnsure gloves are compatible with hydrochloride salts.
Respiratory Protection Fume hoodUse a fume hood when handling the powder form to prevent inhalation.
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin.

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following steps should be followed:

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational before handling the solid form of this compound to prevent inhalation of dust.[1]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Solution Preparation:

  • Handle the solid compound exclusively within a fume hood.[1]

  • Wear all required PPE as specified in the table above.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • This compound is soluble in DMSO, Methanol, and Water (all slightly).

3. During Experimentation:

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory area.

  • Should accidental contact occur, follow the first aid measures outlined below.

4. Post-Handling and Storage:

  • Wash hands thoroughly after handling.

  • Store this compound in a tightly closed container in a dry and cool place. For long-term storage, a temperature of -20°C is recommended.

  • Clean all work surfaces with an appropriate decontaminant, such as 70% ethanol.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Wash the affected area with plenty of soap and water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
Ingestion Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and any spillage cleanup materials.

2. Spillage Management:

  • In case of a spill, avoid dust formation.[2]

  • Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[2]

3. Final Disposal:

  • Dispose of the waste through a licensed waste disposal company.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Do not allow the chemical to enter drains or the environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_setup Set up Fume Hood & Prepare Workspace prep_ppe->prep_setup handling_weigh Weigh Lidamidine HCl in Fume Hood prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace (e.g., 70% Ethanol) handling_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe storage_store Store in Tightly Closed Container at -20°C cleanup_remove_ppe->storage_store

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidamidine hydrochloride
Reactant of Route 2
Lidamidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。